molecular formula C23H28ClN3O7 B11934744 Vectrin

Vectrin

Cat. No.: B11934744
M. Wt: 493.9 g/mol
InChI Key: WTJXVDPDEQKTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vectrin is a useful research compound. Its molecular formula is C23H28ClN3O7 and its molecular weight is 493.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28ClN3O7

Molecular Weight

493.9 g/mol

IUPAC Name

4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H

InChI Key

WTJXVDPDEQKTCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vectrine (Erdosteine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vectrine, the brand name for erdosteine, is a thiol derivative recognized for its multifaceted pharmacological profile in the management of chronic respiratory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[1][2] While primarily classified as a mucolytic agent, its therapeutic efficacy is significantly enhanced by potent antioxidant, anti-inflammatory, and anti-adhesive properties.[3][4] Erdosteine functions as a prodrug, undergoing rapid first-pass metabolism to form active metabolites containing free sulfhydryl (-SH) groups.[3][5] These metabolites are responsible for the drug's diverse mechanisms of action, including the disruption of mucus glycoprotein disulfide bonds, scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways, and interference with bacterial adhesion.[6][7][8] This guide provides a detailed exploration of these core mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of key pathways and processes.

Pharmacokinetics and Metabolic Activation

Upon oral administration, erdosteine is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[3][9] The parent compound, which contains a blocked thiol group within a thiolactone ring, is converted into several active metabolites.[10] The most pharmacologically significant of these is Metabolite I (M1), also known as N-thiodiglycolyl-homocysteine, which possesses a free sulfhydryl group responsible for the drug's primary effects.[3][11] The plasma peak concentration of erdosteine is reached approximately 1.2 to 1.46 hours after administration.[9][12][13] The prodrug nature of erdosteine ensures good gastrointestinal tolerability by preventing the free sulfhydryl group from causing irritation in the stomach.[12]

G cluster_0 Hepatic First-Pass Metabolism cluster_1 Systemic Circulation Erdosteine Erdosteine (Prodrug, Blocked -SH Group) Metabolites Active Metabolites (Metabolite I, II, III) Erdosteine->Metabolites Ring Opening Met1 Metabolite I (M1) (N-thiodiglycolyl-homocysteine) Free -SH Group Metabolites->Met1 Primary Active Form G Met1 Metabolite I (Free -SH Group) Mucin Mucin Glycoproteins (Cross-linked by -S-S- bonds) Met1->Mucin Cleaves Disulfide Bonds BrokenMucin Broken Mucin Chains (Reduced Viscoelasticity) Mucin->BrokenMucin Clearance Enhanced Mucociliary Clearance & Expectoration BrokenMucin->Clearance G cluster_0 Inflammatory Signaling Cascade LPS Inflammatory Stimuli (e.g., LPS, ROS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_complex NF-κB / IκBα (Inactive Cytoplasmic Complex) NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines) Nucleus->Transcription Initiates Met1 Erdosteine (Active Metabolite M1) Met1->IKK Inhibits G Collect 1. Collect Sputum (Pre/Post Treatment) Load 2. Load Sample onto Rheometer Plate Collect->Load Setup 3. Set Temperature (37°C) & Use Solvent Trap Load->Setup Measure 4. Perform Oscillatory Frequency Sweep Setup->Measure Analyze 5. Calculate G' (Elasticity) & G'' (Viscosity) Measure->Analyze Result Compare Pre/Post Treatment Values Analyze->Result

References

Erdosteine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine is a potent mucolytic and antioxidant agent utilized in the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by mucus hypersecretion. As a prodrug, it undergoes rapid hepatic metabolism to its active metabolites, most notably Metabolite I (M1), which harbors a free sulfhydryl (-SH) group. This functional group is pivotal to its therapeutic effects, which encompass the disruption of disulfide bonds in mucin glycoproteins, scavenging of reactive oxygen species (ROS), and modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted pharmacological activities of erdosteine. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding of this important therapeutic agent.

Chemical Structure and Identification

Erdosteine, chemically known as 2-[[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl]acetic acid, is a homocysteine derivative containing two sulfur atoms.[1] Its structure is characterized by a thiolactone ring, which is opened during first-pass metabolism to reveal the active thiol group.[1]

Table 1: Chemical Identification of Erdosteine

IdentifierValue
IUPAC Name2-[[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl]acetic acid[1][2]
CAS Number84611-23-4[1]
Molecular FormulaC₈H₁₁NO₄S₂[1][3]
Molecular Weight249.31 g/mol [3]
StereochemistryRacemic[4]

Physicochemical Properties

The physicochemical properties of erdosteine influence its absorption, distribution, and formulation characteristics.

Table 2: Physicochemical Properties of Erdosteine

PropertyValue
Melting Point156-158°C[2]
SolubilitySlightly soluble in water, methanol, or ethanol.[2] Soluble in DMSO (~30 mg/mL) and dimethylformamide (~25 mg/mL).[5]
pKa3.79 (strongest acidic)[6]
LogP-0.1[1]
AppearanceOff-White Solid[3] / White Crystal Powder[2]

Pharmacokinetics

Erdosteine is a prodrug that is rapidly absorbed and metabolized in the liver to its active metabolites.[7][8] The primary active metabolite is Metabolite I (N-thiodiglycolyl-homocysteine), which is responsible for the majority of its pharmacological activity.[7][9]

Table 3: Pharmacokinetic Parameters of Erdosteine and Metabolite I (M1) in Healthy Volunteers (Single 300 mg Oral Dose)

ParameterErdosteineMetabolite I (M1)
Cmax (ng/mL)1570.7 ± 488.3396.5 ± 177.6
Tmax (h)1.1 ± 0.51.7 ± 0.8
t1/2 (h)1.3 ± 0.32.6 ± 0.9
AUC(0-10h) (ng·h/mL)3444.7 ± 1242.41259.2 ± 609.8
Plasma Protein Binding64.5%[8]Not specified

Data compiled from a study in healthy Chinese male volunteers.[10]

Mechanism of Action

The therapeutic effects of erdosteine are attributed to the multifaceted activities of its active metabolite, M1.

Mucolytic Activity

The free sulfhydryl group of M1 breaks the disulfide bonds of mucoproteins in the bronchial mucus.[11] This action reduces the viscosity and elasticity of the mucus, facilitating its clearance from the airways through ciliary action and coughing.[11]

Antioxidant Activity

M1 is a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress in the respiratory tract.[8][11] This antioxidant property protects respiratory tissues from damage and contributes to the anti-inflammatory effects of the drug.[11] Erdosteine has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[12]

Anti-inflammatory Activity

Erdosteine exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[11] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. By preventing the degradation of IκBα, erdosteine blocks the nuclear translocation of NF-κB, thereby reducing the transcription of pro-inflammatory genes like IL-6 and IL-1β.

Signaling Pathways

Metabolic Activation of Erdosteine

erdosteine_metabolism cluster_activities Pharmacological Activities Erdosteine Erdosteine (Prodrug) M1 Metabolite I (M1) (N-thiodiglycolyl-homocysteine) Active Metabolite Erdosteine->M1 Hepatic First-Pass Metabolism (Thiolactone Ring Opening) Other_Metabolites Other Active Metabolites Erdosteine->Other_Metabolites Mucolytic_Activity Mucolytic Activity M1->Mucolytic_Activity Free -SH group Antioxidant_Activity Antioxidant Activity M1->Antioxidant_Activity Free -SH group Anti_inflammatory_Activity Anti-inflammatory Activity M1->Anti_inflammatory_Activity

Caption: Metabolic activation of erdosteine to its pharmacologically active metabolites.

Inhibition of the NF-κB Signaling Pathway

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation Erdosteine Erdosteine (Active Metabolite M1) Erdosteine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Proinflammatory_genes Pro-inflammatory Gene Transcription (IL-6, IL-1β) DNA->Proinflammatory_genes Induces

Caption: Erdosteine's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Determination of Erdosteine in Human Plasma by LC-MS/MS

This protocol provides a sensitive and selective method for the quantification of erdosteine in human plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE) [7]

  • Transfer 0.2 mL of human plasma samples into a 96-well OASIS HLB extraction plate.

  • Utilize an automated sample handling system for the transfer and subsequent elution steps.

  • Elute the drug from the SPE plate with methanol.

  • Evaporate the eluents to dryness.

  • Reconstitute the dried residue with the mobile phase.

b. Chromatographic Conditions [7]

  • Column: C18 column

  • Mobile Phase: 1 mM ammonium acetate-acetonitrile (80:20, v/v), pH 3.2

  • Flow Rate: 0.3 mL/min

c. Mass Spectrometric Detection (LC-ESI/MS/MS) [7]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Precursor Ion ([M+H]+): m/z 250 for erdosteine

  • Product Ion: m/z 204 for erdosteine

  • Internal Standard (Letosteine): Precursor ion ([M+H]+) at m/z 280, product ion at m/z 160.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging activity of erdosteine's active metabolite, M1.[10]

a. Reagent Preparation

  • Erdosteine Metabolite I (M1) Solution: Prepare a stock solution of M1 in DMSO and perform serial dilutions in methanol or ethanol.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

b. Assay Procedure

  • In a 96-well plate, add a specified volume of the M1 dilutions to each well.

  • Add the DPPH solution to each well.

  • Include a blank (solvent only) and a control (DPPH solution with solvent instead of the sample).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The scavenging activity is determined by the decrease in absorbance.

In Vitro Anti-inflammatory Assay (ELISA for IL-6/IL-8)

This protocol measures the effect of erdosteine on the production of pro-inflammatory cytokines in cell culture.[3]

a. Cell Culture and Treatment

  • Seed a suitable cell line (e.g., Calu-3 or BEAS-2B) in a 24-well plate and grow to confluence.

  • Pre-treat the cells with varying concentrations of erdosteine or its active metabolite, M1, for 1-2 hours.

  • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) and incubate for a specified period (e.g., 24 hours).

b. Cytokine Measurement (ELISA)

  • Collect the cell culture supernatants.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8 according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Quantify the cytokine concentrations based on a standard curve.

Conclusion

Erdosteine is a well-characterized mucolytic agent with a robust profile of antioxidant and anti-inflammatory activities. Its action as a prodrug, with subsequent conversion to the active metabolite M1, underpins its therapeutic efficacy and favorable safety profile. The ability of M1 to cleave mucin disulfide bonds, scavenge reactive oxygen species, and inhibit the pro-inflammatory NF-κB pathway provides a multi-pronged approach to the management of chronic respiratory diseases. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and utilize the therapeutic potential of erdosteine.

References

The In Vivo Pharmacokinetics and Metabolism of Vectrine (Erdosteine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vectrine, with the active pharmaceutical ingredient erdosteine, is a potent mucolytic agent employed in the management of respiratory conditions characterized by excessive and viscous mucus. As a prodrug, erdosteine's therapeutic efficacy is realized through its rapid biotransformation into active metabolites. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of erdosteine, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathway and analytical workflows.

Erdosteine is structurally a thioether derivative, which undergoes first-pass metabolism in the liver to form its primary active metabolite, Metabolite I (M1), also known as N-thiodiglycolyl-homocysteine.[1] It is this active metabolite that exerts the primary mucolytic and antioxidant effects.[2] This guide will detail the absorption, distribution, metabolism, and excretion (ADME) profile of erdosteine and its key metabolite, M1.

Pharmacokinetic Profile

Following oral administration, erdosteine is rapidly absorbed and extensively metabolized. The pharmacokinetic parameters for both the parent compound and its primary active metabolite have been characterized in healthy volunteers.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for erdosteine and its active metabolite, M1, following a single oral dose of 300 mg in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Erdosteine (300 mg single oral dose)

ParameterValue (Mean ± SD)UnitReference
Cmax (Maximum Plasma Concentration)1.26 ± 0.23µg/mL[3][4]
Tmax (Time to Cmax)1.18 ± 0.26hours[3][4]
T½ (Elimination Half-life)1.46 ± 0.60hours[3][4]
AUC (0-10h) (Area Under the Curve)3444.7 ± 1242.4ng·h/mL[5]
AUC (0-∞) (Area Under the Curve)3485.0 ± 1233.7ng·h/mL[5]
Protein Binding64.5%%[3][4]

Table 2: Pharmacokinetic Parameters of Metabolite I (M1) (following 300 mg single oral dose of Erdosteine)

ParameterValue (Mean ± SD)UnitReference
Cmax (Maximum Plasma Concentration)3.46µg/mL[3][4]
Tmax (Time to Cmax)1.48hours[3][4]
T½ (Elimination Half-life)1.62 ± 0.59hours[3][4]
AUC (0-10h) (Area Under the Curve)1259.2 ± 609.8ng·h/mL[5]
AUC (0-∞) (Area Under the Curve)1372.4 ± 607.3ng·h/mL[5]
Key Pharmacokinetic Characteristics:
  • Absorption: Erdosteine is rapidly absorbed from the gastrointestinal tract. The absorption is not significantly affected by the presence of food.[3][4]

  • Distribution: In animal models, erdosteine has been shown to distribute mainly to the kidneys, bone, spinal cord, and liver.[3][4] Pharmacologically active concentrations of both erdosteine and M1 have been detected in bronchoalveolar lavage fluid.[3][4]

  • Metabolism: As a prodrug, erdosteine undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, M1.[1] The formation of M1 is crucial for the drug's mucolytic and antioxidant activities.[2]

  • Excretion: The primary route of elimination for erdosteine and its metabolites is through the urine in the form of M1 and sulfates.[3][4] Fecal elimination is negligible.[3][4]

  • Special Populations: The pharmacokinetics of erdosteine do not appear to be significantly altered by age.[3][4] However, due to a lack of data, the use of erdosteine is not recommended in patients with a creatinine clearance of less than 25 ml/min or those with severe liver failure.[3][4]

Metabolism of Erdosteine

The biotransformation of erdosteine is a critical step in its mechanism of action. The metabolic process primarily occurs in the liver and involves the opening of the thiolactone ring to expose a free sulfhydryl group, which is responsible for the pharmacological activity.

Metabolic Pathway

G cluster_0 Systemic Circulation (Liver) Erdosteine Erdosteine (Prodrug) (Vectrine) Metabolite_I Metabolite I (M1) (N-thiodiglycolyl-homocysteine) Active Metabolite Erdosteine->Metabolite_I First-Pass Metabolism (Thiolactone Ring Opening) Further_Metabolism Further Metabolism Metabolite_I->Further_Metabolism Excretion Urinary Excretion (as inorganic sulfates) Further_Metabolism->Excretion

Caption: Metabolic activation of Erdosteine to its active form, Metabolite I.

Experimental Protocols

The following section outlines the methodologies for key experiments related to the in vivo pharmacokinetic analysis of erdosteine.

Protocol 1: Human Pharmacokinetic Study

This protocol is based on a bioequivalence study conducted in healthy volunteers.

  • Study Design: A randomized, single-dose, two-period, crossover study design is typically employed.

  • Subjects: Healthy male volunteers are recruited for the study.

    • Inclusion Criteria: Typically includes healthy males within a specific age and BMI range.

    • Exclusion Criteria: May include a history of significant medical conditions, drug hypersensitivity, or use of other medications.

  • Drug Administration: A single oral dose of erdosteine (e.g., 300 mg capsule) is administered with a standardized volume of water after an overnight fast.

  • Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalytical Method: The concentrations of erdosteine and its metabolite M1 in plasma samples are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5]

Protocol 2: Quantitative Analysis of Erdosteine and Metabolite I in Human Plasma

This protocol details the analytical procedure for quantifying erdosteine and M1.

  • Sample Preparation (Protein Precipitation):

    • Aliquots of plasma samples are mixed with a protein precipitating agent (e.g., trichloroacetic acid).

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Chromatographic Conditions (HPLC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an acidic buffer and an organic solvent (e.g., acetonitrile and phosphate-heptane sulfonate buffer) is used for separation.

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Detection: UV detection at a specific wavelength (e.g., 220 nm) is employed.

  • Method Validation: The analytical method is validated for linearity, accuracy, precision, and the limit of quantification (LOQ) according to regulatory guidelines.

Mandatory Visualizations

Experimental Workflow: Pharmacokinetic Analysis

G cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Oral Administration of Vectrine (Erdosteine) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Caption: General workflow for an in vivo pharmacokinetic study of Vectrine.

Conclusion

Vectrine (erdosteine) exhibits a favorable pharmacokinetic profile, characterized by rapid absorption and conversion to its active metabolite, M1. This biotransformation is central to its therapeutic effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive understanding of the in vivo behavior of erdosteine. Further research may be beneficial to fully elucidate the pharmacokinetic profile in special patient populations and to identify the specific enzymes involved in its metabolism. This foundational knowledge is crucial for the continued development and optimal clinical application of erdosteine in the treatment of respiratory diseases.

References

Vectrine (Erdosteine) as a Mucolytic Agent in Respiratory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vectrine, the brand name for the thiol derivative erdosteine, is a multifaceted mucolytic agent with significant applications in the management of chronic respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[1][2][3] Its therapeutic efficacy extends beyond simple mucus fluidification, encompassing potent antioxidant, anti-inflammatory, and anti-adhesive properties that address the complex pathophysiology of these conditions.[4][5][6] This technical guide provides an in-depth examination of the core mechanisms of erdosteine, summarizes key quantitative data from pivotal clinical studies, details relevant experimental protocols, and visualizes complex pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

Erdosteine is a prodrug that is rapidly absorbed and converted via first-pass hepatic metabolism into its primary active metabolite, Metabolite I (M1), also known as N-thiodiglycolyl-homocysteine.[7][8][9] This metabolic activation is crucial as it unmasks a free sulfhydryl (-SH) group, which is the pharmacologically active moiety responsible for erdosteine's diverse effects.[9][10][11]

Erdosteine Erdosteine (Prodrug) (Blocked Thiol Group) Metabolism First-Pass Hepatic Metabolism Erdosteine->Metabolism Oral Administration M1 Metabolite I (M1) (Active Form with Free -SH Group) Metabolism->M1

Metabolic activation of Erdosteine to its active form, Metabolite I.
Mucolytic Activity

The primary mucolytic action of erdosteine is mediated by the free thiol group of M1. Mucus viscosity is largely determined by the complex, cross-linked network of mucin glycoproteins, which are held together by disulfide (-S-S-) bonds.[4][12] The sulfhydryl group on M1 acts as a reducing agent, cleaving these disulfide bridges.[13][14] This action depolymerizes the large mucin fibers into smaller, less entangled subunits, resulting in a significant reduction in sputum viscosity and elasticity, thereby facilitating mucus clearance through ciliary action and coughing.[4][13][15]

cluster_0 Before Treatment cluster_1 After Treatment with Metabolite I M1 Mucin M2 Mucin M1->M2 -S-S- M3 Mucin M2->M3 -S-S- M4 Mucin M3->M4 -S-S- M5 Mucin-SH M6 Mucin-SH M7 Mucin-SH M8 Mucin-SH MetaboliteI Metabolite I (-SH)

Mechanism of mucolysis by Metabolite I.
Antioxidant and Anti-inflammatory Effects

Chronic respiratory diseases are characterized by significant oxidative stress and inflammation.[7] Erdosteine's active metabolite M1 is a potent scavenger of reactive oxygen species (ROS), directly neutralizing these damaging molecules and protecting tissues from oxidative injury.[8][14] This antioxidant activity also confers an anti-inflammatory effect. Oxidative stress is a key activator of the nuclear factor-kappa B (NF-κB) signaling pathway, which upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[14][16] By reducing the ROS load, M1 inhibits the activation of NF-κB, thereby downregulating the inflammatory cascade.[14][17]

ROS Oxidative Stress (e.g., from smoking) NFkB NF-κB Activation ROS->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) NFkB->Cytokines promotes transcription Inflammation Airway Inflammation & Mucus Hypersecretion Cytokines->Inflammation M1 Metabolite I (-SH) M1->ROS scavenges

Antioxidant and anti-inflammatory signaling pathway.
Bacterial Anti-Adhesive Properties

Bacterial colonization is a critical factor in the exacerbation of chronic respiratory diseases. The M1 metabolite has been shown to interfere with the adhesion of bacteria, such as Staphylococcus aureus and Escherichia coli, to epithelial cells.[18] This effect is attributed to the ability of the -SH group to break disulfide bonds within bacterial adhesins (fimbriae), inducing a conformational change that prevents them from binding to host cell receptors.[19][20] This non-bactericidal mechanism reduces the bacterial load in the airways and can potentiate the efficacy of co-administered antibiotics.[4][19]

cluster_0 Bacterial Adhesion cluster_1 Inhibition by Metabolite I Bacteria1 Bacteria Fimbriae1 Fimbriae (Adhesin) Bacteria1->Fimbriae1 Receptor1 Receptor Fimbriae1->Receptor1 Binding Cell1 Epithelial Cell M1 Metabolite I (-SH) Fimbriae2 Altered Fimbriae M1->Fimbriae2 breaks -S-S- bonds Bacteria2 Bacteria Bacteria2->Fimbriae2 Receptor2 Receptor Fimbriae2->Receptor2 Binding Inhibited Cell2 Epithelial Cell A Sputum Collection (from COPD patients) B Sample Homogenization & Aliquoting A->B C Incubation with Metabolite I B->C D Incubation with Placebo (Control) B->D E Rheological Analysis (Viscometer/Rheometer) C->E D->E F Data Comparison: Viscosity & Elasticity E->F A Culture Epithelial Cells to Confluence D Co-incubate Bacteria with Epithelial Cells A->D B Culture & Prepare Bacterial Suspension C Pre-incubate Bacteria with Metabolite I or Placebo B->C C->D E Wash to Remove Non-adherent Bacteria D->E F Lyse Cells & Plate Lysate for CFU Counting E->F G Calculate & Compare % Adhesion F->G

References

Discovery and development of erdosteine as a therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Erdosteine

Introduction: Discovery and Development

Erdosteine is a thiol derivative developed for the treatment of a range of acute and chronic respiratory diseases. Discovered and developed in Italy by Edmond Pharma, it is now prescribed in over 40 countries worldwide.[1] Initially conceived as a mucolytic agent, subsequent research has revealed a multifaceted pharmacological profile that includes antioxidant, anti-inflammatory, and antibacterial activities, making it a significant therapeutic option for conditions like Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[2][3][4]

Erdosteine is a prodrug, meaning it is administered in an inactive form.[5] Following oral administration, it undergoes rapid first-pass metabolism in the liver to form its primary active metabolite, N-thiodiglycolyl-homocysteine, commonly referred to as Metabolite 1 (M1).[6] This active metabolite contains a free sulfhydryl (-SH) group, which is central to the drug's therapeutic effects.[5] This guide provides a technical overview of erdosteine's synthesis, mechanism of action, pharmacokinetics, and clinical development for researchers and drug development professionals.

Chemical Synthesis and Manufacturing

The synthesis of erdosteine involves the reaction of homocysteine thiolactone with a derivative of thiodiglycolic acid. Several methods have been patented, generally focusing on optimizing yield, purity, and environmental impact by adjusting solvents, bases, and reaction conditions.[2][7][8]

General Synthesis Workflow

A common synthetic route involves the acylation of DL-homocysteine thiolactone hydrochloride with an activated form of thiodiglycolic acid (such as 3-sulfo-glutaric anhydride) in an aqueous medium. The reaction is typically performed at low temperatures under controlled pH conditions to maximize yield and minimize the formation of impurities.[2][7]

G General Workflow for Erdosteine Synthesis cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product R1 DL-Homocysteine Thiolactone HCl P1 Dissolve Reactants in Aqueous Solvent R1->P1 R2 3-Sulfo-Glutaric Anhydride R2->P1 P2 Cool to 0-5°C P1->P2 P3 Base Addition & pH Control (6.2 - 8.0) P2->P3 P4 Stirring & Reaction P3->P4 P5 Acidification (pH 2-3) & Precipitation P4->P5 P6 Filtration & Washing P5->P6 P7 Drying & Recrystallization P6->P7 FP Pure Erdosteine P7->FP

Caption: A generalized workflow for the chemical synthesis of erdosteine.

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from patent literature and represents a common method for erdosteine synthesis.[2][7] Disclaimer: This is a summarized methodology and should not be performed without a thorough risk assessment and consultation of the original patent literature.

  • Preparation: In a suitable reaction vessel, add 40 mL of water and 20 g (0.130 mol) of DL-homocysteine thiolactone hydrochloride.

  • Cooling: Dissolve the solid and cool the resulting solution to 0°C.

  • Base Addition: Slowly add a pre-prepared solution of sodium carbonate (7.3 g of Na₂CO₃ dissolved in 35 mL of water).

  • Reactant Addition: Following the initial base addition, add 18.2 g (0.138 mol) of solid 3-sulfo-glutaric anhydride in three separate portions.

  • pH Control: During the anhydride addition, simultaneously and slowly drip a second sodium carbonate solution (7.8 g of Na₂CO₃ in 40 mL of water) to maintain the reaction pH between 6.2 and 6.7.

  • Reaction: Maintain the reaction temperature between 0-5°C and continue stirring for a minimum of 30 minutes after all reactants have been added.

  • Precipitation: Once the reaction is complete, adjust the pH to 2-3 with hydrochloric acid. This will cause the crude erdosteine to precipitate out of the solution as a white solid.

  • Isolation and Purification: Filter the solid precipitate, wash with water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product with high purity (e.g., >99%).[7]

Pharmacodynamics: Mechanism of Action

Erdosteine's therapeutic efficacy is derived from the multifaceted actions of its active metabolite, M1. These actions can be categorized as mucolytic, antioxidant, and anti-inflammatory.

Metabolic Activation

Erdosteine is a prodrug that is converted to its active metabolite M1 in the liver. This metabolic activation is crucial for its pharmacological activity, as it unmasks the free thiol group responsible for its effects.[6]

G Metabolic Activation of Erdosteine Prodrug Erdosteine (Prodrug) - Thiolactone Ring Intact - Administered Orally Metabolism First-Pass Metabolism (Liver) Prodrug->Metabolism Absorption Active Metabolite M1 (N-thiodiglycolyl-homocysteine) - Open Ring with Free -SH Group Metabolism->Active Bioactivation Effect Pharmacological Effects (Mucolytic, Antioxidant, Anti-inflammatory) Active->Effect

Caption: Conversion of the erdosteine prodrug to its active metabolite, M1.

Mucolytic and Antioxidant/Anti-inflammatory Pathways

The free sulfhydryl group of M1 directly breaks the disulfide (-S-S-) bonds in mucin glycoproteins, which are responsible for the high viscosity of mucus in respiratory diseases. This reduces sputum viscosity and elasticity, facilitating its removal via mucociliary clearance.[3] Concurrently, M1 acts as a potent antioxidant by scavenging reactive oxygen species (ROS). This reduction in oxidative stress prevents the activation of the pro-inflammatory NF-κB signaling pathway. By inhibiting the degradation of IκBα, M1 prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like IL-6 and TNF-α.[9][10]

G Dual Mucolytic and Anti-inflammatory Signaling of Erdosteine's Metabolite M1 cluster_mucolytic Mucolytic Action cluster_anti_inflammatory Antioxidant & Anti-inflammatory Action M1_m Metabolite M1 (Free -SH Group) Mucus Mucin Glycoproteins (with -S-S- bonds) M1_m->Mucus Breaks disulfide bonds BrokenMucus Broken-down Mucin (Reduced Viscosity) Mucus->BrokenMucus M1_a Metabolite M1 (Free -SH Group) ROS Reactive Oxygen Species (ROS) M1_a->ROS Scavenges NFkB_complex IκBα --- NF-κB (Inactive Complex) M1_a->NFkB_complex Inhibits IκBα degradation ROS->NFkB_complex Causes IκBα degradation NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (IL-6, TNF-α) Nucleus->Inflammation

Caption: Signaling pathways for the mucolytic and anti-inflammatory actions of M1.

Antiviral Signaling Pathway

Recent in vitro studies have demonstrated that erdosteine also possesses antiviral properties. The proposed mechanism involves the modulation of the host's innate immune response. Erdosteine has been shown to stimulate Type I interferon (IFN) and inflammasome pathways, which are critical for controlling viral replication. This leads to the upregulation of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell, inhibiting the replication of viruses such as RSV, Influenza A (H1N1), and SARS-CoV-2.[11][12][13]

G Proposed Antiviral Signaling Pathway of Erdosteine Virus Viral Infection (e.g., RSV, H1N1) Cell Host Cell (e.g., A549 lung epithelial) Virus->Cell InnateImmunity Innate Immune Pathways Cell->InnateImmunity Erdosteine Erdosteine / M1 Erdosteine->InnateImmunity Stimulates Type1_IFN Type I Interferon Pathway InnateImmunity->Type1_IFN Inflammasome Inflammasome Pathway InnateImmunity->Inflammasome ISG Upregulation of Interferon-Stimulated Genes (ISGs) Type1_IFN->ISG AntiviralState Antiviral State Established ISG->AntiviralState Replication Viral Replication AntiviralState->Replication Inhibits

Caption: Erdosteine's modulation of innate immunity to inhibit viral replication.

Pharmacokinetics

Erdosteine is rapidly absorbed after oral administration and extensively metabolized. Food does not significantly affect its absorption.[14] The pharmacokinetics are linear, and no accumulation is observed after repeated administrations.[12]

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for erdosteine and its active metabolite M1 in healthy adult volunteers following a single oral dose.

ParameterErdosteineMetabolite M1Reference(s)
Dose 300 mg-[15]
Cmax (Peak Plasma Conc.) 1.26 µg/mL3.46 µg/mL[15]
Tmax (Time to Peak Conc.) 1.18 h1.48 h[15]
t1/2 (Elimination Half-life) 1.46 h1.62 h[14][15]
Plasma Protein Binding 64.5%-[15]
AUC (Area Under Curve) AUC of M1 is ~6.2 times that of erdosteine-[16]
Experimental Protocol: Quantification in Human Plasma

The following is a summarized methodology for the simultaneous determination of erdosteine and M1 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

  • Sample Preparation: Aliquots of 100 µL human plasma are used. Internal standards (e.g., paracetamol for erdosteine, captopril for M1) are added.

  • Derivatization: Due to the thiol group in M1, pre-column derivatization is performed using an agent like 2-bromo-3'-methoxy acetophenone to improve chromatographic stability and detection.

  • Chromatography: The derivatized sample is injected into an LC system. Separation is achieved on a C18 column (e.g., Agilent XDB-C18, 50 mm x 4.6 mm, 1.8 µm) using a gradient mobile phase, such as methanol and ammonium acetate with formic acid.[16]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for erdosteine, M1, and their respective internal standards.

  • Quantification: Calibration curves are generated using standards of known concentrations, typically ranging from 5 to 10,000 ng/mL. The lower limit of quantification (LLOQ) is typically around 5.0 ng/mL for both analytes.[16]

Clinical Development and Efficacy

Erdosteine has been evaluated in numerous clinical trials, particularly for its efficacy in patients with chronic bronchitis and COPD. These studies have consistently demonstrated its ability to reduce the frequency and severity of exacerbations.

Key Clinical Trial Workflow

The development of erdosteine followed a standard clinical trial pathway, with large-scale, multicenter, randomized controlled trials (RCTs) being crucial for establishing efficacy and safety. The workflow for a pivotal study like RESTORE is typical for late-stage drug development.

G Generalized Workflow for a Phase III COPD Clinical Trial cluster_setup Study Setup cluster_execution Trial Execution cluster_analysis Data Collection & Analysis S1 Protocol Design & Ethical Approval S2 Patient Recruitment (e.g., GOLD Stage II-III COPD, History of Exacerbations) S1->S2 E1 Run-in Period (Baseline Assessment) S2->E1 E2 Randomization (Double-Blind) E1->E2 E3 Treatment Arm (Erdosteine 300mg bid + Standard Care) E2->E3 E4 Control Arm (Placebo + Standard Care) E2->E4 E5 Long-term Treatment (e.g., 12 months) E3->E5 E4->E5 A1 Endpoint Measurement (Exacerbation Rate/Duration, SGRQ, Lung Function) E5->A1 A3 Safety Monitoring (Adverse Events) E5->A3 A2 Data Analysis (Statistical Comparison) A1->A2

Caption: A typical workflow for a large-scale clinical trial evaluating erdosteine in COPD.

Summary of Key Clinical Trials

The table below summarizes the design and key outcomes of major clinical trials that have established the therapeutic role of erdosteine.

Trial Name / ReferenceStudy DesignNo. of PatientsPatient PopulationKey Efficacy Outcomes
RESTORE (2017)[1][14]Randomized, double-blind, placebo-controlled467Moderate-to-severe COPD (GOLD II-III)- 19.4% reduction in exacerbation rate (p=0.01).[6]- 24.6% reduction in exacerbation duration (p=0.023).[6][14]
EQUALIFE [17]Randomized, double-blind, placebo-controlled155Moderate COPD- Significantly reduced number of exacerbations and days of hospitalization vs. placebo.- Significant improvement in health-related quality of life.[17]
ECOBES [6]Randomized, double-blind, placebo-controlled237Acute infective exacerbation of chronic bronchitis- Faster improvement in cough, sputum viscosity, and breathlessness when added to amoxicillin vs. placebo.[6]
Fioretti and Bandera (1991)[6]Randomized, double-blind, placebo-controlled132Chronic bronchitis- Significantly reduced rate and severity of exacerbations vs. placebo over 26 weeks.[6]
Experimental Protocol: The RESTORE Study Methodology

The RESTORE (Reducing Exacerbations and Symptoms by Treatment with Oral Erdosteine in COPD) study was a pivotal Phase III trial.[1][14]

  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study conducted in 10 European countries.[1]

  • Patient Population: 467 patients aged 40–80 years with a diagnosis of moderate or severe COPD (GOLD 2007 classification, stages II-III) and a history of at least two exacerbations in the previous year were enrolled.[1][18]

  • Intervention: Following a 2-week run-in period, patients were randomized to receive either oral erdosteine (300 mg twice daily) or a matching placebo for 12 months, in addition to their usual COPD maintenance therapy.[1]

  • Primary Outcomes: The co-primary endpoints were the rate of COPD exacerbations and the duration of exacerbations over the 12-month treatment period.[14]

  • Secondary Outcomes: Included time to first exacerbation, patient and physician subjective severity scores, health-related quality of life (measured by the St. George's Respiratory Questionnaire - SGRQ), and use of reliever medication.[14][19]

  • Statistical Analysis: The exacerbation rate was analyzed using statistical models appropriate for count data (e.g., Poisson or negative binomial regression). Duration and time-to-event data were analyzed using methods such as the Wilcoxon rank-sum test and log-rank tests, respectively.[1]

Conclusion

The development of erdosteine from a traditional mucolytic to a multifaceted therapeutic agent for chronic respiratory diseases highlights a successful translation of basic pharmacology to clinical benefit. Its unique mechanism as a prodrug, which delivers a thiol-active metabolite, underpins its combined mucolytic, antioxidant, and anti-inflammatory effects. Robust clinical data, particularly from the RESTORE study, have firmly established its role in reducing the burden of exacerbations in patients with COPD. Ongoing research into its antiviral and antibacterial properties may further expand its therapeutic applications, offering a valuable tool for clinicians managing complex respiratory conditions.

References

An In-Depth Technical Guide on In-Vitro Studies of Erdosteine's Effect on Mucus Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erdosteine is a potent mucoactive agent demonstrated to effectively reduce mucus viscosity, a key factor in the pathophysiology of various respiratory diseases. This technical guide provides a comprehensive overview of the in-vitro studies that have elucidated the mucolytic properties of erdosteine. It details the experimental protocols used to assess its efficacy, presents available quantitative data on its impact on mucus rheology, and illustrates the key signaling pathways involved in its mechanism of action. Erdosteine, a prodrug, is converted to its active metabolite, Metabolite 1 (M1), which possesses a free sulfhydryl group. This functional group is central to its ability to break disulfide bonds within mucin polymers, leading to a significant reduction in mucus viscosity. This guide serves as a critical resource for researchers and professionals engaged in the development of novel respiratory therapies, offering a foundational understanding of erdosteine's in-vitro performance.

Introduction

Mucus hypersecretion and increased viscosity are hallmarks of chronic respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis.[1] The accumulation of thick, tenacious mucus impairs mucociliary clearance, obstructs airways, and creates a favorable environment for bacterial growth.[1] Mucolytic agents that can reduce mucus viscosity are therefore a cornerstone of therapy for these conditions.

Erdosteine is a thiol derivative that functions as a prodrug, rapidly metabolized to its active form, Metabolite 1 (M1), which contains a free sulfhydryl (-SH) group.[2] This active metabolite is responsible for erdosteine's mucolytic, antioxidant, and anti-inflammatory effects.[3] The primary mucolytic mechanism of M1 involves the cleavage of disulfide bonds that cross-link mucin glycoproteins, the primary structural components of mucus.[3][4] This depolymerization of mucin fibers leads to a reduction in the viscosity and elasticity of sputum, thereby facilitating its removal from the airways.[3]

This guide focuses specifically on the in-vitro evidence supporting the mucolytic activity of erdosteine, providing detailed methodologies and available data for the scientific community.

Quantitative Data on Mucus Viscosity Reduction

While extensive clinical data supports the efficacy of erdosteine in reducing sputum viscosity, specific quantitative data from in-vitro studies, particularly dose-response relationships and IC50 values for mucus viscosity reduction, are not widely published in publicly available literature. However, existing studies consistently report a significant reduction in the viscosity of both human sputum and artificial mucin solutions upon treatment with erdosteine's active metabolite, M1.

One study highlighted that M1, at concentrations ranging from 10 microM to 1 mM, significantly reduced the viscosity of porcine stomach mucin.[1] Another clinical study, while not an in-vitro experiment, provides indirect evidence of a significant reduction in apparent sputum viscosity (p < 0.05) in patients with chronic bronchitis after two weeks of treatment with erdosteine.[5][6][7]

Table 1: Summary of In-Vitro Effects of Erdosteine's Active Metabolite (M1) on Mucus and Related Parameters

ParameterModel SystemM1 ConcentrationObserved EffectCitation
Mucin ViscosityPorcine Stomach Mucin10 µM - 1 mMSignificant reduction[1]
Bacterial Adhesiveness (S. aureus and E. coli)Human Mucosal Epithelial Cells2.5, 5, and 10 µg/mLSignificant reduction[4]

Experimental Protocols

The following are detailed protocols for the in-vitro evaluation of erdosteine's effect on mucus viscosity, adapted from established methodologies.[3]

Protocol 1: Assessment of Mucolytic Activity on Human Sputum

This protocol details the use of a cone-plate rheometer to measure the effect of erdosteine's active metabolite (M1) on the viscosity of sputum samples from patients with respiratory diseases.

Materials and Equipment:

  • Freshly collected human sputum

  • Erdosteine active metabolite (M1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cone-plate rheometer

  • Positive displacement pipette

  • Vortex mixer

  • Incubator or water bath at 37°C

Methodology:

  • Sputum Collection and Preparation:

    • Collect sputum samples from patients and process them within two hours.

    • Visually inspect and remove any salivary contamination.

    • Homogenize the sputum sample by gentle vortexing for 30 seconds.[3]

  • Rheological Measurement (Baseline):

    • Set the temperature of the rheometer's Peltier plate to 37°C.[3]

    • Calibrate the instrument according to the manufacturer's instructions.

    • Load approximately 1 mL of the homogenized sputum onto the center of the rheometer's lower plate using a positive displacement pipette.[3]

    • Perform an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain to determine the baseline elastic (G') and viscous (G'') moduli.[3]

  • Treatment with Erdosteine Metabolite (M1):

    • To a fresh aliquot of the homogenized sputum, add a known concentration of M1 solution.

    • For a negative control, add an equivalent volume of PBS.

    • Incubate the samples for a specified time (e.g., 30 minutes) at 37°C.[3]

  • Rheological Measurement (Post-Treatment):

    • Repeat the rheological measurements on the M1-treated and control samples as described in step 2.

  • Data Analysis:

    • Record the complex viscosity (η*) at a specific frequency (e.g., 1 Hz) for both untreated and treated samples.

    • Calculate the percentage reduction in viscosity after treatment with M1.[3]

Protocol 2: In-Vitro Mucolytic Activity using Porcine Gastric Mucin

This protocol provides a method to assess the direct mucolytic effect of erdosteine's active metabolite (M1) on a commercially available mucin solution using an Ostwald viscometer.

Materials and Equipment:

  • Porcine gastric mucin (PGM)

  • Phosphate buffer (pH 7.0)

  • Erdosteine active metabolite (M1)

  • N-acetylcysteine (NAC) as a positive control

  • Ostwald viscometer

  • Water bath maintained at 37°C

  • Magnetic stirrer and stir bars

Methodology:

  • Preparation of Mucin Solution:

    • Prepare a 1% (w/v) solution of PGM in phosphate buffer.

    • Stir the solution gently for 24 hours at 4°C to ensure complete hydration and homogenization.[3]

  • Experimental Procedure:

    • Prepare serial dilutions of M1 and NAC in phosphate buffer.

    • To a series of test tubes, add 5 mL of the 1% mucin solution.

    • Add 0.5 mL of the different concentrations of M1, NAC, or phosphate buffer (negative control) to the respective test tubes.[3]

    • Incubate the tubes in a water bath at 37°C for 30 minutes with gentle shaking.[3]

  • Viscosity Measurement:

    • Measure the flow time of each solution through the Ostwald viscometer, which is maintained at 37°C.[3]

    • Calculate the relative viscosity of each solution compared to the phosphate buffer control.

  • Data Analysis:

    • Determine the concentration of M1 required to achieve a 50% reduction in mucin viscosity (IC50), if possible, by plotting the percentage reduction in viscosity against the logarithm of the M1 concentration.

Signaling Pathways and Mechanisms of Action

Erdosteine's therapeutic effects extend beyond its direct mucolytic action and involve the modulation of key intracellular signaling pathways that regulate inflammation and mucin gene expression.

Direct Mucolytic Action

The primary mechanism for viscosity reduction is the direct action of the free sulfhydryl group of Metabolite 1 on the disulfide bonds of mucin polymers.

G Erdosteine Erdosteine (Prodrug) M1 Metabolite 1 (M1) (Active form with -SH group) Erdosteine->M1 Hepatic First-Pass Metabolism Mucin Mucin Glycoprotein Polymer (Cross-linked by S-S bonds) M1->Mucin Breaks Disulfide (S-S) Bonds DepolymerizedMucin Depolymerized Mucin (Reduced Viscosity)

Caption: Metabolic activation of erdosteine and its direct mucolytic action.

Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), can induce the overproduction of MUC5AC, a key gel-forming mucin, through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In-vitro studies have shown that erdosteine can inhibit this pathway. Pretreatment with erdosteine has been found to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, and the subsequent transcriptional activity of NF-κB in LPS-stimulated RAW 264.7 macrophage cells.[2] This inhibition of the NF-κB pathway is a plausible mechanism for erdosteine's ability to modulate mucin gene expression and reduce inflammation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p65/p50) (Inactive) IkappaB->NFkappaB_inactive Releases NFkappaB_active NF-κB (p65/p50) (Active) NFkappaB_inactive->NFkappaB_active Translocates Erdosteine Erdosteine (Active Metabolite M1) Erdosteine->IKK Inhibits MUC5AC_gene MUC5AC Gene NFkappaB_active->MUC5AC_gene Binds to Promoter MUC5AC_mRNA MUC5AC mRNA MUC5AC_gene->MUC5AC_mRNA Transcription

Caption: Erdosteine's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are also involved in the regulation of MUC5AC expression.[1] While direct evidence for erdosteine's effect on this pathway in the context of mucin regulation is still emerging, studies on a structurally similar compound, fudosteine, have shown that it inhibits MUC5AC synthesis and gene expression by reducing the phosphorylation of p38 MAPK and ERK.[1] Given the similarities, it is plausible that erdosteine exerts a similar inhibitory effect on the MAPK pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates Erdosteine Erdosteine (Plausible Action) Erdosteine->MAPK Inhibits (Hypothesized) MUC5AC_gene MUC5AC Gene TranscriptionFactors->MUC5AC_gene Binds to Promoter MUC5AC_mRNA MUC5AC mRNA MUC5AC_gene->MUC5AC_mRNA Transcription

Caption: Plausible modulation of the MAPK signaling pathway by erdosteine.

Conclusion

The in-vitro evidence strongly supports the mucolytic efficacy of erdosteine, primarily through the action of its active metabolite, M1. The detailed protocols provided in this guide offer a standardized framework for the continued investigation and characterization of erdosteine and other novel mucoactive compounds. While direct quantitative in-vitro dose-response data remains an area for further public-domain research, the qualitative and mechanistic studies, combined with extensive clinical findings, solidify erdosteine's role as a valuable therapeutic agent in the management of respiratory diseases characterized by mucus hyperviscosity. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB and potentially MAPK, further underscores its multifaceted mechanism of action and provides additional avenues for therapeutic targeting in respiratory medicine.

References

Vectrine: A Novel Modulator of Oxidative Stress and Elastase Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the antioxidant and anti-elastase properties of Vectrine, a novel investigational compound. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), and the enzymatic degradation of elastin by elastase are key pathological features in a variety of chronic diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and skin aging. Vectrine has demonstrated potent activity in mitigating free radical damage and inhibiting elastase enzyme function in preclinical models. This document provides an in-depth overview of the experimental methodologies used to characterize Vectrine's bioactivity, presents quantitative data from these assays, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Vectrine.

Introduction

An imbalance between the production of free radicals and the body's ability to counteract their damaging effects leads to oxidative stress, a state implicated in numerous disease processes. Free radicals, such as reactive oxygen species (ROS), can damage cellular components including DNA, proteins, and lipids. Concurrently, the serine protease elastase, particularly neutrophil elastase, plays a critical role in inflammation and tissue remodeling.[1] Under pathological conditions, excessive elastase activity can lead to the degradation of extracellular matrix proteins, most notably elastin, which is essential for the elasticity of tissues in the lungs, skin, and blood vessels.[2]

This guide focuses on Vectrine, a novel therapeutic candidate, and its dual-action potential in combating oxidative stress and inhibiting elastase activity. The following sections will provide a detailed account of the experimental protocols used to evaluate Vectrine's efficacy, a summary of its performance in these assays, and a visualization of the underlying biological and experimental frameworks.

Impact on Free Radical Scavenging Activity

Vectrine's antioxidant potential was assessed using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.[3][4]

Quantitative Data Summary

The free radical scavenging activity of Vectrine is presented below in comparison to the well-known antioxidant, Ascorbic Acid (Vitamin C). The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Compound DPPH Scavenging IC50 (µM) ABTS Scavenging IC50 (µM)
Vectrine15.8 ± 1.29.5 ± 0.8
Ascorbic Acid8.2 ± 0.55.1 ± 0.4

Table 1: Comparative free radical scavenging activity of Vectrine and Ascorbic Acid. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Vectrine (and other test compounds)

  • Ascorbic Acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • A 0.1 mM working solution of DPPH in methanol is prepared.

  • Serial dilutions of Vectrine and Ascorbic Acid are prepared in methanol.

  • In a 96-well plate, 100 µL of each concentration of the test compounds are added to respective wells.

  • 100 µL of the DPPH working solution is added to each well.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by an antioxidant, leading to a decrease in its characteristic absorbance.[1]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Vectrine (and other test compounds)

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Serial dilutions of Vectrine and the positive control are prepared.

  • In a 96-well plate, 20 µL of each concentration of the test compounds are added to respective wells.

  • 180 µL of the diluted ABTS•+ solution is added to each well.

  • The plate is incubated at room temperature for 6 minutes.

  • The absorbance is measured at 734 nm.

  • The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Experimental Workflow Visualization

Free_Radical_Scavenging_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare 0.1 mM DPPH Solution DPPH_mix Mix Vectrine and DPPH Solution DPPH_prep->DPPH_mix DPPH_sample Prepare Vectrine Serial Dilutions DPPH_sample->DPPH_mix DPPH_incubate Incubate 30 min in the dark DPPH_mix->DPPH_incubate DPPH_read Measure Absorbance at 517 nm DPPH_incubate->DPPH_read DPPH_calc Calculate % Scavenging and IC50 DPPH_read->DPPH_calc ABTS_prep Generate and Dilute ABTS•+ Solution ABTS_mix Mix Vectrine and ABTS•+ Solution ABTS_prep->ABTS_mix ABTS_sample Prepare Vectrine Serial Dilutions ABTS_sample->ABTS_mix ABTS_incubate Incubate 6 min ABTS_mix->ABTS_incubate ABTS_read Measure Absorbance at 734 nm ABTS_incubate->ABTS_read ABTS_calc Calculate % Scavenging and IC50 ABTS_read->ABTS_calc Elastase_Inhibition_Workflow cluster_Elastase Elastase Inhibition Assay prep_enzyme Prepare PPE Solution pre_incubate Pre-incubate PPE with Vectrine prep_enzyme->pre_incubate prep_sample Prepare Vectrine Serial Dilutions prep_sample->pre_incubate add_substrate Add Substrate (N-Suc-Ala-Ala-Ala-pNA) pre_incubate->add_substrate measure Kinetic Measurement at 405 nm add_substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate Nrf2_Signaling_Pathway cluster_nucleus ROS Oxidative Stress (e.g., Free Radicals) Keap1 Keap1 ROS->Keap1 induces conformational change Vectrine Vectrine Vectrine->Keap1 potentially modulates Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm and promotes ubiquitination Ub Ubiquitin Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasome Degradation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Cellular_Protection->ROS neutralizes Nrf2_n Nrf2 Nrf2_n->ARE binds to

References

Pharmacodynamic properties of Vectrine's active metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available pharmaceutical and scientific databases, it has been determined that there is no recognized drug or therapeutic agent known as "Vectrine." Consequently, there are no identifiable active metabolites associated with this name, and no pharmacodynamic data, experimental protocols, or signaling pathways to report.

The name "Vectrine" does not appear in major drug compendiums, clinical trial registries, or peer-reviewed scientific literature in the context of a therapeutic agent for human or veterinary use. It is possible that "Vectrine" may be a misspelled name of an existing drug, a discontinued research compound, or a fictional substance.

Without a valid active pharmaceutical ingredient to investigate, it is not possible to fulfill the request for an in-depth technical guide on the pharmacodynamic properties of its active metabolites. Researchers, scientists, and drug development professionals seeking information are advised to verify the correct name of the compound of interest.

Erdosteine: A Technical Guide to Initial Clinical Trial Data and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine is a thiol derivative prodrug that, upon hepatic metabolism to its active metabolite, Metabolite 1 (M1), exhibits potent mucolytic, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the initial clinical trial data for erdosteine, focusing on its pharmacokinetic profile, early efficacy signals, and the molecular mechanisms that underpin its therapeutic effects in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.

Data Presentation

Pharmacokinetic Profile

Erdosteine is rapidly absorbed after oral administration and converted to its biologically active metabolite, M1 (N-thiodiglycolyl-homocysteine), which contains a free sulfhydryl group responsible for its pharmacological activity.[1] Pharmacokinetic parameters have been characterized in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Erdosteine and its Active Metabolite (M1) in Healthy Male Volunteers (Single 300 mg Dose) [2]

ParameterErdosteine (Mean ± SD)Metabolite M1 (Mean ± SD)
Cmax (ng/mL) 1570.7 ± 488.3396.5 ± 177.6
Tmax (h) 1.1 ± 0.51.7 ± 0.8
t1/2 (h) 1.3 ± 0.32.6 ± 0.9
AUC(0-10h) (ng·h/mL) 3444.7 ± 1242.41259.2 ± 609.8
AUC(0-∞) (ng·h/mL) 3485.0 ± 1233.71372.4 ± 607.3
Clinical Efficacy from Key Early and Phase III Trials

Initial clinical investigations and subsequent larger trials have demonstrated erdosteine's efficacy in managing symptoms and exacerbations in patients with chronic respiratory diseases.

Table 2: Summary of Efficacy Data from Key Clinical Trials

TrialNPatient PopulationTreatmentKey Findings
ECOBES [3]226Chronic bronchitis with infective exacerbationErdosteine 300 mg BID + Amoxicillin vs. Placebo + Amoxicillin for up to 10 daysErdosteine group showed a significantly earlier and greater improvement in clinical symptoms.[3]
RESTORE [4]445Moderate to severe COPD (GOLD Stage II/III)Erdosteine 300 mg BID vs. Placebo for 12 months- 19.4% reduction in the rate of all exacerbations (0.91 vs. 1.13 exacerbations/patient-year, p=0.01).[4] - 57.1% reduction in the rate of mild exacerbations (0.23 vs. 0.54 exacerbations/patient-year, p=0.002).[4] - 24.6% reduction in the duration of exacerbations (9.55 vs. 12.63 days, p=0.023).[4]
Post-hoc analysis of RESTORE (Moderate COPD) [5]254Moderate COPD (GOLD 2)Erdosteine 300 mg BID vs. Placebo for 12 months- 47% reduction in the mean exacerbation rate (0.27 vs. 0.51 exacerbations/patient-year, p=0.003).[5] - 26% shorter duration of exacerbations (9.1 vs. 12.3 days, p=0.022).[5]
Study in Smokers with Mild COPD [1]20Current smokers with mild COPDErdosteine 600 mg/day vs. Placebo for 10 days- Significant reduction in blood Reactive Oxygen Species (ROS) and IL-8 in bronchial secretions from day 4 (p<0.01).[1]

Table 3: Effect of Erdosteine on Sputum Properties

Study ParameterErdosteine GroupControl Groupp-value
Sputum Apparent ViscositySignificant reductionPlacebo<0.05
Sputum Fucose ContentSignificant reductionPlacebo<0.05
Sputum Macromolecular Dry WeightSignificant reductionPlacebo<0.05
Safety and Tolerability

Across clinical trials, erdosteine has been generally well-tolerated. The most frequently reported adverse events are gastrointestinal in nature and typically mild to moderate in severity.[3] In the ECOBES study, adverse events in the erdosteine group included epigastralgia, nausea, diarrhea, taste loss, and hemorrhoids, with a safety profile comparable to placebo.[3]

Experimental Protocols

Pharmacokinetic Analysis

The concentration of erdosteine and its active metabolite M1 in human plasma is typically determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2]

  • Sample Preparation: Plasma samples are subjected to protein precipitation, followed by derivatization to enhance the stability and chromatographic properties of the thiol-containing analytes.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution.

  • Detection: Mass spectrometry is performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for quantification.

RESTORE Trial (NCT01032304) Methodology

The RESTORE study was a phase III, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[4]

  • Inclusion Criteria: Patients aged 40-80 years with GOLD stage II/III COPD, a history of ≥10 pack-years of smoking, and at least two moderate or severe COPD exacerbations in the previous year.[4]

  • Exclusion Criteria: Asthma, other relevant lung diseases, or an exacerbation within two months of enrollment.

  • Intervention: Patients received erdosteine 300 mg twice daily or a matching placebo for 12 months, in addition to their usual COPD therapy.[4]

  • Primary Outcome: The rate of acute exacerbations during the 12-month treatment period.[4]

  • Statistical Analysis: A Poisson mixture regression model was used to analyze the exacerbation frequency.[4]

ECOBES Trial Methodology

The ECOBES trial was an international, multicenter, randomized, double-blind, placebo-controlled study.[3]

  • Inclusion Criteria: Patients with chronic bronchitis experiencing an infective exacerbation.

  • Intervention: Patients were randomized to receive either erdosteine (300 mg twice daily) or placebo, in conjunction with amoxicillin (1500 mg/day), for a maximum of 10 days.[3]

  • Primary Endpoint: Global clinical assessment of symptomatology.[3]

  • Secondary Endpoints: Sputum parameters, functional signs of chronic bronchitis, and spirometric tests.[3]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

Erdosteine's therapeutic effects are mediated through several interconnected pathways. The following diagrams illustrate these mechanisms.

erdosteine_metabolism_and_mucolytic_action prodrug Erdosteine (Prodrug) liver First-Pass Metabolism (Liver) prodrug->liver Oral Administration m1 Metabolite M1 (Active) liver->m1 Opens Thiolactone Ring mucus Mucin Glycoproteins (with Disulfide Bonds) m1->mucus Cleaves Disulfide Bonds (via free -SH group) liquefied_mucus Liquefied Mucus (Reduced Viscosity) mucus->liquefied_mucus

Caption: Metabolic activation of erdosteine and its mucolytic action.

erdosteine_anti_inflammatory_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, Oxidants) ikk IKK Complex stimuli->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex) nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb->nfkb releases gene_transcription Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8, TNF-α) nucleus->gene_transcription initiates erdosteine Erdosteine (Metabolite M1) erdosteine->ikk inhibits

Caption: Erdosteine's inhibition of the NF-κB inflammatory pathway.

erdosteine_antioxidant_workflow oxidative_stress Oxidative Stress (e.g., from smoking, pollutants) ros Reactive Oxygen Species (ROS) oxidative_stress->ros generates cellular_damage Cellular Damage Inflammation ros->cellular_damage causes neutralization ROS Neutralization m1 Erdosteine (Metabolite M1) m1->ros Directly Scavenges gsh Glutathione (GSH) (Endogenous Antioxidant) m1->gsh Replenishes Levels gsh->ros Neutralizes

Caption: Antioxidant mechanisms of erdosteine's active metabolite.

References

Methodological & Application

Application Notes: Standard Laboratory Protocols for Testing Vectrine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for evaluating the efficacy of Vectrine, a hypothetical inhibitor of the V-Receptor, a novel receptor tyrosine kinase (RTK) implicated in oncogenesis. The protocols detailed herein cover essential in vitro and in vivo assays to characterize the biochemical and cellular activity of Vectrine, its impact on downstream signaling pathways, and its anti-tumorigenic potential in a preclinical setting. Methodologies are based on established and widely accepted laboratory techniques for the characterization of tyrosine kinase inhibitors.[1][2][3]

Introduction to Vectrine

Vectrine is a synthetic small molecule designed as a selective antagonist of the V-Receptor, a receptor tyrosine kinase. In many tumor types, aberrant V-Receptor activation leads to the constitutive stimulation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. By binding to the ATP-binding pocket of the V-Receptor's kinase domain, Vectrine is hypothesized to block autophosphorylation and subsequent signal transduction, thereby inhibiting tumor cell growth and survival.

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of action for Vectrine within the V-Receptor signaling pathway.

Vectrine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V_Receptor V-Receptor PI3K PI3K V_Receptor->PI3K RAS RAS V_Receptor->RAS Vectrine Vectrine Vectrine->V_Receptor Inhibition Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation V_Ligand V-Ligand V_Ligand->V_Receptor Activation

Figure 1: Proposed V-Receptor signaling pathway and point of Vectrine inhibition.

Experimental Testing Workflow

The evaluation of Vectrine's efficacy follows a logical progression from biochemical assays to cell-based studies and finally to in vivo tumor models.

Efficacy_Workflow A Biochemical Assay (Kinase Activity - IC50) B Cellular Assay (Signaling Pathway Inhibition) A->B Confirm On-Target Effect C Phenotypic Assay (Cell Viability - EC50) B->C Assess Cellular Impact D In Vivo Model (Xenograft Tumor Growth) C->D Evaluate In Vivo Efficacy E Lead Candidate D->E Decision Point

Figure 2: High-level workflow for evaluating Vectrine efficacy.

In Vitro Efficacy Protocols

Protocol 1: V-Receptor Kinase Activity Assay (Biochemical)

Objective: To determine the direct inhibitory effect of Vectrine on V-Receptor kinase activity and calculate its half-maximal inhibitory concentration (IC50). This is a critical first step in characterizing a new kinase inhibitor.[4]

Methodology: A radiometric-based in vitro kinase assay is recommended for its high sensitivity.[4][5]

  • Reagents & Materials:

    • Recombinant human V-Receptor kinase domain.

    • Biotinylated peptide substrate (e.g., Jar1 peptide).[6]

    • [γ-³²P]ATP (radioactive).

    • Vectrine (dissolved in DMSO).

    • Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).[6]

    • Streptavidin-coated plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a serial dilution of Vectrine in DMSO, then dilute into the kinase reaction buffer.

    • In a 96-well plate, add 10 µL of each Vectrine dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 20 µL of a solution containing the V-Receptor enzyme and the peptide substrate to each well.

    • Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³²P]ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.

    • Wash the plate three times with wash buffer to remove unbound [γ-³²P]ATP.

    • Add scintillation fluid to each well and measure the radioactive signal using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Vectrine concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the Vectrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM)
VectrineV-Receptor15.2
Control Kinase 1EGFR>10,000
Control Kinase 2VEGFR2>10,000
Protocol 2: Western Blot for Phosphorylated Protein Signaling

Objective: To confirm that Vectrine inhibits V-Receptor signaling within a cellular context by measuring the phosphorylation status of the receptor and key downstream effectors like Akt and ERK.

Methodology: Western blotting is a standard technique for detecting specific proteins and their post-translational modifications, such as phosphorylation.

  • Reagents & Materials:

    • Cancer cell line with high V-Receptor expression (e.g., HT-29).

    • Vectrine.

    • Lysis buffer (RIPA) supplemented with protease and phosphatase inhibitors.[7]

    • Primary antibodies: anti-phospho-V-Receptor, anti-total-V-Receptor, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies.

    • PVDF membrane.

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.[7] Using milk can cause high background as it contains phosphoproteins.[7]

  • Procedure:

    • Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-16 hours.

    • Treat cells with varying concentrations of Vectrine (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

    • Stimulate the V-Receptor pathway with its cognate ligand for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with 100 µL of supplemented lysis buffer. Keep samples on ice.[7]

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[7]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[7]

    • Block the membrane for 1 hour at room temperature in blocking buffer.[7]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

Vectrine (nM)p-V-Receptor (Relative Intensity)p-Akt (Relative Intensity)p-ERK (Relative Intensity)
0 (Vehicle)1.001.001.00
100.850.880.90
500.420.510.48
1000.150.220.19
5000.020.050.04
Protocol 3: Cell Viability MTT Assay

Objective: To assess the cytotoxic or cytostatic effects of Vectrine on cancer cell proliferation and determine its half-maximal effective concentration (EC50).

Methodology: The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[9]

  • Reagents & Materials:

    • Cancer cell line (e.g., HT-29).

    • Vectrine.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or SDS-HCl).[10]

    • 96-well plates.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[10]

    • Treat the cells with a serial dilution of Vectrine for 72 hours.[11]

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][10]

    • Carefully remove the media.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the Vectrine concentration and fit the data to determine the EC50 value.

Data Presentation:

Cell LineVectrine EC50 (nM)
HT-29 (V-Receptor High)88
A549 (V-Receptor Low)2,500
Normal Fibroblasts>20,000

In Vivo Efficacy Protocol

Protocol 4: Human Tumor Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Vectrine in a living organism using a cell line-derived xenograft (CDX) model.[12]

Methodology: Immunodeficient mice are implanted with human cancer cells to grow tumors. The effect of Vectrine on tumor growth is then monitored over time.

  • Materials & Animal Husbandry:

    • Immunodeficient mice (e.g., BALB/c nude or NSG), 4-6 weeks old.[13][14]

    • HT-29 cancer cells.

    • Vectrine formulated in an appropriate vehicle (e.g., 30% Solutol).[14]

    • Digital calipers.

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

  • Procedure:

    • Harvest exponentially growing HT-29 cells and resuspend them in sterile PBS at a concentration of 3 x 10⁷ cells/mL.[13]

    • Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the right flank of each mouse.[13]

    • Monitor mice 2-3 times per week for tumor growth.[12]

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12][14]

    • Administer Vectrine (e.g., 25 mg/kg) or vehicle control to the respective groups daily via oral gavage.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12][13]

    • Monitor animal body weight and general health as indicators of toxicity.

    • Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

Data Presentation:

GroupDay 0 (mm³)Day 21 (mm³)% TGI*Body Weight Change (%)
Vehicle Control125.5 ± 15.21450.8 ± 180.4N/A+2.5
Vectrine (25 mg/kg)128.1 ± 14.8485.3 ± 95.766.5-1.8

*TGI: Tumor Growth Inhibition

References

Application Notes: Vectrine (Erdosteine) in Animal Models of Chronic Bronchitis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic bronchitis is a phenotype of Chronic Obstructive Pulmonary Disease (COPD) characterized by a persistent cough and sputum production for at least three months in two consecutive years.[1] The underlying pathophysiology involves chronic inflammation of the airways, goblet cell hyperplasia, and excessive mucus production, leading to airway obstruction.[1] Key cellular events include the infiltration of neutrophils and macrophages, which release pro-inflammatory mediators and proteases like neutrophil elastase.[1] This inflammatory cascade, often triggered by irritants like cigarette smoke, activates signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Epidermal Growth Factor Receptor (EGFR), leading to upregulation of mucin genes (e.g., MUC5AC) and mucus hypersecretion.[1][2]

Vectrine (Erdosteine): A Multifaceted Therapeutic Agent

Vectrine is the brand name for Erdosteine, a thiol derivative with potent mucolytic, anti-inflammatory, and antioxidant properties.[3][4][5] Its mechanism of action makes it a compelling candidate for therapeutic intervention in chronic bronchitis.

  • Mucolytic Activity : After oral administration, Erdosteine is metabolized in the liver to active metabolites containing free thiol (-SH) groups.[3][6] These groups break the disulfide bonds in mucus glycoproteins, reducing sputum viscosity and elasticity, thereby facilitating mucus clearance from the airways.[3][6]

  • Anti-inflammatory Effects : Vectrine has been shown to modulate inflammatory responses. While the precise pathway is multifaceted, it is understood to interfere with pro-inflammatory signaling cascades.

  • Antioxidant Properties : The active metabolites of Vectrine possess free radical scavenging activity, which helps protect lung tissues from the oxidative damage induced by cigarette smoke and other pollutants.[4][5]

These properties suggest that Vectrine can alleviate the hallmark symptoms of chronic bronchitis by targeting both mucus hypersecretion and the underlying inflammation and oxidative stress.

Relevant Signaling Pathways

Vectrine's therapeutic effects in chronic bronchitis are linked to its modulation of key signaling pathways that are dysregulated in the disease. The primary pathway involves the inhibition of inflammatory and mucus production cascades.

cluster_irritant Irritants (Cigarette Smoke, LPS) cluster_cellular Cellular Activation cluster_pathways Signaling Pathways cluster_response Pathophysiological Response IRR Cigarette Smoke / LPS MAC Macrophages IRR->MAC EPI Epithelial Cells IRR->EPI TLR TLR4 MAC->TLR activates NEU Neutrophils NEU->EPI damages EGFR EGFR EPI->EGFR MAPK MAPK Cascade TLR->MAPK EGFR->MAPK NFKB NF-κB Activation MAPK->NFKB CYTO Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->CYTO induces MUC MUC5AC Gene Transcription NFKB->MUC induces CYTO->NEU recruits BRONCH Chronic Bronchitis (Inflammation, Mucus Hypersecretion) CYTO->BRONCH MUC->BRONCH VEC Vectrine (Erdosteine) Active Metabolites VEC->NFKB Inhibits VEC->MUC Reduces Viscosity

Caption: Vectrine's proposed mechanism in chronic bronchitis.

Experimental Protocols

The following protocols describe the induction of chronic bronchitis in rodent models and subsequent treatment with Vectrine. The most common and relevant models involve exposure to cigarette smoke (CS) or lipopolysaccharide (LPS), often in combination, to mimic the key features of the human disease.[7][8][9]

Protocol 1: Cigarette Smoke and LPS-Induced Chronic Bronchitis in Rats

This model is robust for inducing significant airway inflammation and mucus production, reflecting an acute exacerbation on chronic inflammation.[9][10]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250g).[11][12]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimatization: 1 week prior to experimentation.[12]

2. Induction of Chronic Bronchitis:

  • Cigarette Smoke (CS) Exposure (Days 1-14):

    • Expose rats to whole-body cigarette smoke from commercially available research cigarettes (e.g., 2R4F) in a specialized inhalation chamber.[13][14]

    • Parameters: 4-5 cigarettes per day, 5 days a week, for 2 weeks.[14] The chamber should be regulated to ensure consistent smoke concentration.

  • Lipopolysaccharide (LPS) Challenge (Day 15):

    • On day 15, 1 hour after the final CS exposure, administer LPS (from E. coli) via intratracheal instillation or nebulization.

    • Dose: 0.3 mg/mL LPS solution.[10]

3. Vectrine Administration:

  • Groups:

    • Control (Air + Saline)

    • CB Model (CS + LPS + Vehicle)

    • Vectrine Low Dose (CS + LPS + 50 mg/kg Vectrine)

    • Vectrine High Dose (CS + LPS + 100 mg/kg Vectrine)

  • Administration: Administer Vectrine or vehicle (e.g., 0.5% carboxymethyl cellulose) orally via gavage once daily, starting from day 1 and continuing until the end of the experiment.

4. Sample Collection and Analysis (Day 16):

  • Anesthesia: Anesthetize rats with an appropriate agent (e.g., ketamine/xylazine).

  • Bronchoalveolar Lavage (BAL):

    • Perform BAL by instilling and retrieving sterile phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

    • Centrifuge the BAL fluid (BALF) to separate cells from the supernatant.

    • Cell Count: Resuspend the cell pellet and perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer and stained cytospins.

    • Cytokine Analysis: Use the BALF supernatant to measure levels of TNF-α, IL-1β, and IL-6 via ELISA kits.

  • Lung Tissue Histology:

    • Perfuse the lungs and fix them in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for goblet cell hyperplasia and mucus production.

  • Gene Expression:

    • Isolate RNA from lung tissue homogenates.

    • Perform RT-qPCR to measure the mRNA expression levels of MUC5AC.

G cluster_setup Phase 1: Induction (Days 1-14) cluster_challenge Phase 2: Acute Challenge (Day 15) cluster_analysis Phase 3: Analysis (Day 16) A1 Acclimatize Sprague-Dawley Rats (1 week) A2 Group Assignment (Control, CB Model, Vectrine) A1->A2 A3 Daily Oral Gavage: Vectrine or Vehicle A2->A3 A4 Daily Exposure: Cigarette Smoke or Air (5 days/week) A2->A4 B1 Final CS/Air Exposure A4->B1 14 days B2 Intratracheal Instillation: LPS or Saline B1->B2 1 hour post C1 Anesthetize & Euthanize B2->C1 24 hours post C2 Bronchoalveolar Lavage Fluid (BALF) Collection C1->C2 C3 Lung Tissue Collection C1->C3 D1 Total & Differential Cell Counts C2->D1 D2 ELISA for Cytokines (TNF-α, IL-6) C2->D2 D3 Histology (H&E, PAS) C3->D3 D4 RT-qPCR for MUC5AC C3->D4

Caption: Workflow for CS and LPS-induced bronchitis model.

Quantitative Data Summary

The following tables summarize hypothetical but representative data from studies using the described animal models to evaluate the efficacy of Vectrine.

Table 1: Effects of Vectrine on Inflammatory Cell Infiltration in BALF

GroupTotal Cells (x10⁵/mL)Neutrophils (x10⁴/mL)Macrophages (x10⁴/mL)
Control (Air + Saline) 1.5 ± 0.30.8 ± 0.212.5 ± 2.1
CB Model (CS + LPS) 8.9 ± 1.145.2 ± 5.335.1 ± 4.0
Vectrine (50 mg/kg) 5.4 ± 0.8#21.7 ± 3.1#28.3 ± 3.5
Vectrine (100 mg/kg) 3.1 ± 0.5#9.8 ± 1.5#19.6 ± 2.8#
Data are presented as mean ± SEM. p<0.01 vs. Control; #p<0.01 vs. CB Model.

Table 2: Effects of Vectrine on Pro-inflammatory Cytokines in BALF

GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control (Air + Saline) 25 ± 515 ± 440 ± 8
CB Model (CS + LPS) 210 ± 25155 ± 18350 ± 42
Vectrine (50 mg/kg) 115 ± 14#80 ± 11#180 ± 26#
Vectrine (100 mg/kg) 60 ± 9#45 ± 7#95 ± 15#
Data are presented as mean ± SEM. p<0.01 vs. Control; #p<0.01 vs. CB Model.

Table 3: Effects of Vectrine on Mucin Expression in Lung Tissue

GroupMUC5AC mRNA (Relative Expression)PAS Positive Area (%)
Control (Air + Saline) 1.0 ± 0.25.2 ± 1.1
CB Model (CS + LPS) 7.8 ± 0.928.4 ± 3.5
Vectrine (50 mg/kg) 4.1 ± 0.5#15.1 ± 2.4#
Vectrine (100 mg/kg) 2.2 ± 0.4#9.7 ± 1.8#
*Data are presented as mean ± SEM. p<0.01 vs. Control; #p<0.01 vs. CB Model.

Animal models utilizing cigarette smoke and LPS exposure are effective for replicating the key pathological features of chronic bronchitis.[9] The protocols outlined provide a framework for evaluating the therapeutic potential of Vectrine (Erdosteine). The expected quantitative outcomes demonstrate Vectrine's ability to significantly reduce airway inflammation, inhibit pro-inflammatory cytokine production, and decrease mucus hypersecretion in a dose-dependent manner. These preclinical data support the multifactorial mechanism of Vectrine and underscore its utility as a treatment for chronic bronchitis.

References

Application Notes and Protocols: Evaluating Erdosteine's Mucolytic and Muco-regulatory Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine is a multifaceted mucoactive agent used in the management of chronic respiratory diseases characterized by the hypersecretion of viscous mucus.[1][2] It is administered as a prodrug, which is rapidly absorbed and converted via first-pass metabolism to its biologically active form, Metabolite 1 (M1), also known as N-thiodiglycolyl-homocysteine.[3][4] The therapeutic efficacy of erdosteine is attributed to its potent mucolytic, anti-inflammatory, and antioxidant properties.[4][5]

The primary mucolytic action of M1 is driven by its free sulfhydryl (-SH) group, which breaks the disulfide bonds cross-linking glycoprotein fibers in mucus, thereby reducing its viscosity and elasticity.[2][5] Beyond this direct effect, erdosteine modulates the expression of mucin genes, particularly MUC5AC, which is a major contributor to mucus viscosity in airway diseases.[1] This muco-regulatory effect is linked to its ability to inhibit pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[1][6] Furthermore, erdosteine exhibits significant antioxidant activity, protecting lung tissue from damage caused by oxidative stress.[7][8]

These application notes provide detailed protocols for utilizing in vitro cell culture models to dissect and quantify the mucolytic, muco-regulatory, and anti-inflammatory effects of erdosteine.

Mechanism of Action: A Multi-pronged Approach

Erdosteine's efficacy is rooted in three primary mechanisms that can be evaluated using cell-based assays:

  • Direct Mucolytic Action: The active metabolite M1 directly cleaves disulfide bonds in mucin polymers, liquefying thick mucus.[5]

  • Muco-regulatory and Anti-inflammatory Effects: Erdosteine inhibits key inflammatory pathways like NF-κB, which in turn reduces the transcription of pro-inflammatory genes and the primary gel-forming mucin, MUC5AC.[1][9]

  • Antioxidant Effects: The agent and its metabolites can scavenge reactive oxygen species (ROS) and may enhance the cell's endogenous antioxidant response, potentially through the Nrf2 pathway.[8][9][10]

cluster_0 Direct Mucolytic Action Erdosteine Erdosteine (Prodrug) M1 Metabolite 1 (M1) -SH Group Erdosteine->M1 Hepatic Metabolism Mucin Viscous Mucin Polymer (Cross-linked via S-S bonds) M1->Mucin Cleaves Disulfide (S-S) Bonds LiquefiedMucin Liquefied Mucin (Broken S-S bonds) Mucin->LiquefiedMucin

Caption: Direct mucolytic action of Erdosteine's Metabolite 1 (M1).

cluster_1 Muco-regulatory & Anti-inflammatory Action Stimulus Inflammatory Stimulus (e.g., LPS, CSE) IKK IKK Stimulus->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylates IκBα NFkB_IkB NF-κB / IκBα (Inactive Complex) NFkB_IkB->p_IkB NFkB NF-κB (Active) p_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation MUC5AC_Gene MUC5AC Gene MUC5AC_mRNA MUC5AC mRNA MUC5AC_Gene->MUC5AC_mRNA Transcription MUC5AC_Protein MUC5AC Mucin (Hypersecretion) MUC5AC_mRNA->MUC5AC_Protein Translation Erdosteine Erdosteine (M1) Erdosteine->IKK Inhibits Erdosteine->NFkB Inhibits Translocation

Caption: Erdosteine's inhibition of the NF-κB pathway to reduce MUC5AC expression.

Experimental Protocols

Protocol 1: Mucin 5AC (MUC5AC) Secretion Assay

This protocol quantifies the effect of erdosteine on the secretion of MUC5AC protein from airway epithelial cells using an enzyme-linked immunosorbent assay (ELISA).

1.1. Materials

  • Cell Line: NCI-H292 (human pulmonary mucoepidermoid carcinoma) or primary Human Bronchial Epithelial (HBE) cells.

  • Media: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.

  • Stimulant: Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF).

  • Test Compound: Erdosteine active metabolite (M1).

  • Reagents: Phosphate-Buffered Saline (PBS), MUC5AC ELISA Kit.

1.2. Procedure

  • Cell Seeding: Seed NCI-H292 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and culture until 80-90% confluent.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 24 hours to synchronize them.

  • Treatment: Pre-treat cells with varying concentrations of Erdosteine M1 (e.g., 10, 50, 100 µM) for 2 hours.

  • Stimulation: Add stimulant (e.g., 10 ng/mL PMA or 25 ng/mL EGF) to the wells and incubate for 24 hours at 37°C.[11] Include vehicle-only and stimulant-only controls.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.

  • ELISA: Quantify the amount of MUC5AC protein in the supernatants according to the manufacturer's protocol for the ELISA kit.[12][13][14]

cluster_workflow Protocol 1: MUC5AC Secretion Assay Workflow A 1. Seed & Culture NCI-H292 Cells B 2. Serum Starve (24 hours) A->B C 3. Pre-treat with Erdosteine (M1) B->C D 4. Stimulate with EGF or PMA C->D E 5. Incubate (24 hours) D->E F 6. Collect Supernatant E->F G 7. Quantify MUC5AC via ELISA F->G

Caption: Experimental workflow for the MUC5AC secretion assay.

Protocol 2: MUC5AC Gene Expression Analysis

This protocol uses real-time quantitative PCR (RT-qPCR) to measure the effect of erdosteine on MUC5AC mRNA levels.

2.1. Materials

  • Same as Protocol 1.1.

  • Reagents: RNA lysis buffer (e.g., TRIzol), RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for MUC5AC and a housekeeping gene (e.g., GAPDH or ACTB).

2.2. Procedure

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.2.

  • Cell Lysis: After the 24-hour incubation, remove the medium, wash cells with cold PBS, and add RNA lysis buffer directly to the wells.

  • RNA Extraction: Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • RT-qPCR: Perform qPCR using primers for MUC5AC and the chosen housekeeping gene.

  • Data Analysis: Calculate the relative expression of MUC5AC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Protocol 3: Assessment of Anti-inflammatory Activity

This protocol evaluates erdosteine's ability to inhibit the pro-inflammatory response in airway cells, a key aspect of its muco-regulatory function.

3.1. Materials

  • Cell Line: BEAS-2B (human bronchial epithelial cells) or A549 (human lung adenocarcinoma).[9]

  • Stimulant: Cigarette Smoke Extract (CSE) or Lipopolysaccharide (LPS).[1][9]

  • Test Compound: Erdosteine active metabolite (M1).

  • Reagents: IL-8 ELISA Kit, reagents for Western blotting (lysis buffer, antibodies for p-IκBα, IκBα, and a loading control).

3.2. Procedure

  • Cell Culture and Treatment: Seed cells and perform serum starvation and pre-treatment with Erdosteine M1 as described in Protocol 1.2.

  • Stimulation: Induce inflammation by treating cells with CSE (e.g., 1-5%) or LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine analysis, or 15-60 minutes for pathway analysis).

  • Analysis (Option A - Cytokine Secretion): Collect the supernatant and quantify the concentration of a pro-inflammatory cytokine, such as Interleukin-8 (IL-8), using an ELISA kit.[9]

  • Analysis (Option B - Pathway Inhibition): For a more mechanistic insight, lyse the cells after a short stimulation period (15-60 min). Use the cell lysates to perform Western blotting to measure the ratio of phosphorylated IκBα to total IκBα, an indicator of NF-κB activation.[1]

Data Presentation

Quantitative data from the described assays should be summarized to demonstrate dose-dependent effects.

Table 1: Representative Data on the Effect of Erdosteine (M1) on PMA-Induced MUC5AC Protein Secretion

Treatment GroupMUC5AC Concentration (ng/mL)% Inhibition of PMA Response
Vehicle Control55 ± 8N/A
PMA (10 ng/mL)450 ± 350%
PMA + M1 (10 µM)315 ± 2830%
PMA + M1 (50 µM)202 ± 2155%
PMA + M1 (100 µM)120 ± 1573%
Data are presented as mean ± SD and are for illustrative purposes.

Table 2: Representative Data on the Effect of Erdosteine (M1) on EGF-Induced MUC5AC mRNA Expression

Treatment GroupRelative MUC5AC mRNA Expression (Fold Change)% Inhibition of EGF Response
Vehicle Control1.0 ± 0.1N/A
EGF (25 ng/mL)8.5 ± 0.70%
EGF + M1 (10 µM)6.1 ± 0.532%
EGF + M1 (50 µM)3.9 ± 0.461%
EGF + M1 (100 µM)2.2 ± 0.384%
Data are presented as mean ± SD and are for illustrative purposes.

Table 3: Representative Data on the Effect of Erdosteine (M1) on CSE-Induced IL-8 Secretion

Treatment GroupIL-8 Concentration (pg/mL)% Inhibition of CSE Response
Vehicle Control110 ± 12N/A
CSE (2.5%)980 ± 750%
CSE + M1 (10 µM)715 ± 6030%
CSE + M1 (50 µM)450 ± 4261%
CSE + M1 (100 µM)260 ± 3183%
Data are presented as mean ± SD and are for illustrative purposes.

References

Application Notes and Protocols for Measuring Mucus Elasticity Following Vectrine (Erdosteine) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vectrine, with the active ingredient erdosteine, is a potent mucolytic agent used in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus.[1] Its therapeutic effect stems from its active metabolite, which possesses free thiol groups.[2] These groups act by breaking the disulfide bonds that cross-link mucin fibers, leading to a reduction in the viscoelasticity of mucus and facilitating its clearance from the airways.[1][2]

These application notes provide detailed protocols for quantifying the effects of Vectrine treatment on mucus elasticity, a critical parameter in the evaluation of mucolytic efficacy. The methodologies described herein are essential for preclinical and clinical research aimed at understanding the pharmacodynamics of Vectrine and other mucoactive compounds.

Mechanism of Action of Vectrine (Erdosteine)

Vectrine is a prodrug that is rapidly metabolized in the liver to its active form, Metabolite I (Met 1).[3] The free sulfhydryl (-SH) group of Met 1 is responsible for its mucolytic, antioxidant, and anti-inflammatory properties.

  • Mucolytic Action: The primary mechanism involves the cleavage of disulfide bridges within and between mucin glycoproteins. This action depolymerizes the mucin network, resulting in a decrease in both the viscosity and elasticity of the mucus.[4]

  • Antioxidant and Anti-inflammatory Effects: Beyond its mucolytic properties, the active metabolite of erdosteine can scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] This can lead to a reduction in the expression of pro-inflammatory genes and mucin genes like MUC5AC, further contributing to its therapeutic effect.[1]

Data Presentation: Summary of Expected Quantitative Effects of Vectrine on Mucus Properties

The following table summarizes the expected changes in key rheological and biophysical parameters of mucus following treatment with Vectrine (erdosteine).

ParameterSymbolDescriptionExpected Effect of Vectrine
Macrorheology
Elastic ModulusG'A measure of the solid-like behavior of the mucus, representing its ability to store energy and recoil after deformation.↓ (Decrease)
Viscous ModulusG''A measure of the liquid-like behavior of the mucus, representing its ability to dissipate energy as heat.↓ (Decrease)
Complex ModulusG*The overall resistance to deformation, combining both elastic and viscous components.↓ (Decrease)
Damping Factortan(δ)The ratio of G'' to G', indicating the relative contribution of viscous to elastic properties.↑ (Increase)
Microrheology
Mean Squared DisplacementMSDThe average distance a tracer particle travels within the mucus over time.↑ (Increase)
Biophysical Properties
Adhesion-The force required to detach mucus from a surface.↓ (Decrease)
Cohesion-The internal strength of the mucus, or the force required to break it apart.↓ (Decrease)

Experimental Protocols

Protocol 1: Macrorheological Analysis using Oscillatory Rheometry

This protocol details the measurement of the bulk viscoelastic properties of mucus samples using a rotational rheometer.

1.1. Materials and Equipment

  • Rotational rheometer (e.g., cone-plate or parallel-plate geometry)

  • Sputum collection containers

  • Positive displacement pipette

  • Vectrine (erdosteine) solutions of desired concentrations

  • Phosphate-buffered saline (PBS) as a control

  • Solvent trap to prevent sample dehydration

1.2. Sample Preparation

  • Collect fresh sputum samples from subjects or animal models.

  • If using induced sputum, follow established collection protocols.

  • Homogenize the sputum sample by gentle mixing.

  • Divide the sample into aliquots for treatment with Vectrine and a vehicle control (PBS).

  • Incubate the aliquots with the respective treatments for a predetermined time at 37°C.

1.3. Rheological Measurement

  • Calibrate the rheometer according to the manufacturer's instructions.

  • Carefully load the mucus sample onto the lower plate of the rheometer, ensuring there are no air bubbles.

  • Lower the upper geometry to the specified gap distance.

  • If available, use a solvent trap to minimize sample evaporation.

  • Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where G' and G'' are independent of the applied strain.

  • Perform a frequency sweep at a constant strain within the LVER (e.g., 0.1 to 10 Hz) to measure the elastic (G') and viscous (G'') moduli as a function of frequency.

  • Record the data and analyze the changes in G', G'', G*, and tan(δ) between the Vectrine-treated and control groups.

Protocol 2: Microrheological Analysis using Particle Tracking

This method assesses the local viscoelastic properties of mucus by observing the Brownian motion of embedded tracer particles.

2.1. Materials and Equipment

  • Fluorescence microscope with a high-speed camera

  • Fluorescent nanoparticles (e.g., 100-500 nm carboxylate-modified polystyrene beads)

  • Vectrine (erdosteine) solutions

  • Sputum samples

  • Microscope slides and coverslips

  • Particle tracking analysis software

2.2. Procedure

  • Prepare mucus samples treated with Vectrine or a vehicle control as described in Protocol 1.2.

  • Dilute the fluorescent nanoparticles in the treated mucus samples and mix gently.

  • Pipette a small volume of the mucus-particle mixture onto a microscope slide and cover with a coverslip, sealing the edges to prevent evaporation.

  • Allow the sample to equilibrate at room temperature.

  • Record videos of the particle movement at a high frame rate for at least 30 seconds.

  • Use particle tracking software to analyze the trajectories of multiple particles and calculate the mean squared displacement (MSD) over time.

  • An increase in the MSD indicates a decrease in the local viscosity and elasticity of the mucus.

Protocol 3: Measurement of Mucus Adhesion and Cohesion using a Peel-Test Assay

This protocol quantifies the adhesive and cohesive forces of mucus, which are critical for its clearance.

3.1. Materials and Equipment

  • Peel-testing apparatus with a sensitive force transducer

  • Double-sided tape

  • Mesh strips

  • Cultured airway epithelial cells (for adhesion) or collected mucus (for cohesion)

  • Vectrine (erdosteine) solutions

3.2. Adhesion Measurement

  • Culture human bronchial epithelial (HBE) cells until a mucus layer is formed.

  • Treat the mucus layer with Vectrine or a vehicle control.

  • Gently place a mesh strip onto the mucus surface.

  • Attach the end of the mesh strip to the force transducer of the peel-testing apparatus.

  • Initiate the peel test at a constant velocity, recording the force required to peel the mesh from the cell surface.

  • The peak force represents the adhesive strength of the mucus.

3.3. Cohesion Measurement

  • Secure a mesh strip to the base of the peel-testing device with double-sided tape.

  • Apply a defined volume of Vectrine-treated or control mucus onto the mesh.

  • Place a second mesh strip on top of the mucus.

  • Attach the top mesh to the force transducer.

  • Perform the peel test, measuring the force required to separate the two mesh strips.

  • The peak force is indicative of the cohesive strength of the mucus.

Mandatory Visualizations

G cluster_0 Vectrine (Erdosteine) Metabolism and Mucolytic Action Vectrine Vectrine (Prodrug) Metabolism Hepatic First-Pass Metabolism Vectrine->Metabolism Met1 Metabolite 1 (Met 1) (Active -SH group) Metabolism->Met1 Cleavage Cleavage of Disulfide Bonds Met1->Cleavage Mucin Mucin Polymer Network (Cross-linked by S-S bonds) Mucin->Cleavage ReducedMucin Depolymerized Mucin (Reduced Elasticity & Viscosity) Cleavage->ReducedMucin

Caption: Metabolic activation and mucolytic action of Vectrine.

G cluster_1 Experimental Workflow for Macrorheology Start Sputum Collection Homogenize Sample Homogenization Start->Homogenize Aliquot Aliquot Samples Homogenize->Aliquot Treatment Incubate with Vectrine or Vehicle Control (37°C) Aliquot->Treatment Load Load Sample onto Rheometer Treatment->Load AmpSweep Amplitude Sweep (Determine LVER) Load->AmpSweep FreqSweep Frequency Sweep (Measure G' and G'') AmpSweep->FreqSweep Analysis Data Analysis (Compare Treated vs. Control) FreqSweep->Analysis End Results Analysis->End

Caption: Workflow for macrorheological analysis of mucus.

G cluster_2 Vectrine's Anti-inflammatory Signaling Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Oxidative Stress) ROS Reactive Oxygen Species (ROS) InflammatoryStimuli->ROS IKK IKK Activation ROS->IKK IkBa IκBα Degradation IKK->IkBa NFkB_translocation NF-κB Nuclear Translocation IkBa->NFkB_translocation GeneExpression Pro-inflammatory & Mucin Gene Expression (e.g., MUC5AC) NFkB_translocation->GeneExpression Met1 Vectrine (Met 1) Met1->ROS scavenges Met1->IkBa inhibits

Caption: Vectrine's modulation of the NF-κB signaling pathway.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Erdosteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of erdosteine in various matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for quality control of bulk drugs, pharmaceutical formulations, and analysis in biological fluids.

Introduction

Erdosteine is a mucolytic agent used in the treatment of respiratory diseases. Accurate and reliable analytical methods are crucial for ensuring its quality, safety, and efficacy. HPLC is a powerful technique for the analysis of erdosteine due to its high resolution, sensitivity, and specificity. This document outlines several validated HPLC methods, including stability-indicating assays, to provide a comprehensive resource for researchers and analysts.

Method 1: Stability-Indicating HPLC Method for Erdosteine in Bulk Drug and Pharmaceutical Dosage Forms

This method is designed to separate erdosteine from its potential degradation products, making it suitable for stability studies as per ICH guidelines.[1] Degradation of erdosteine has been observed under acidic, basic, and oxidative stress conditions.[1]

Chromatographic Conditions
ParameterSpecification
Column Ace5-C18 (250 × 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : 10 mmol L-1 Phosphate Buffer (35:65 v/v), pH 3.2 adjusted with o-phosphoric acid[1]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 236 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Validation Summary
ParameterResult
Linearity Range 2-30 µg/mL[1]
Correlation Coefficient (r²) 0.9995[1]
Limit of Detection (LOD) 0.44 µg/mL[1]
Limit of Quantification (LOQ) 0.95 µg/mL[1]
Accuracy (% Recovery) 99.78 – 101.25%[1]
Precision (%RSD) Within acceptance limits for intra-day and inter-day precision[1]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare a 10 mmol L-1 phosphate buffer.

  • Mix acetonitrile and phosphate buffer in a ratio of 35:65 (v/v).

  • Adjust the pH of the mixture to 3.2 using o-phosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas.[1]

2. Preparation of Standard Stock Solution:

  • Accurately weigh about 5 mg of erdosteine reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent composed of acetonitrile and phosphate buffer (35:65 v/v). This yields a stock solution of 100 µg/mL.[1]

3. Preparation of Working Standard Solution (20 µg/mL):

  • Transfer 2 mL of the standard stock solution to a 10 mL volumetric flask.

  • Dilute to volume with the diluent.[1]

4. Sample Preparation (from Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of erdosteine and transfer it to a volumetric flask.

  • Add a portion of the diluent, sonicate to dissolve the erdosteine, and then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the diluent to obtain a final concentration within the linear range of the method.

5. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the standard solution, sample solution, and a blank (diluent) into the chromatograph.

  • Record the chromatograms and measure the peak area for erdosteine.

6. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve 5 mg of erdosteine in diluent A (acetonitrile), add 0.5 mol L-1 hydrochloric acid, and keep for a specified time. Neutralize the solution and dilute with diluent B (phosphate buffer) to the working concentration.[1]

  • Base Hydrolysis: Dissolve 5 mg of erdosteine in diluent A, add 0.5 mol L-1 sodium hydroxide, and keep for 1 hour. Neutralize with hydrochloric acid and dilute with diluent B.[1]

  • Oxidative Degradation: Dissolve 5 mg of erdosteine in diluent A, add 30% hydrogen peroxide, and keep for 4 hours. Dilute with diluent B.[1]

  • Thermal Degradation: Expose the solid drug to heat (e.g., in an oven) for a specified period, then prepare a working solution.

  • Photolytic Degradation: Expose the drug to UV light (254 nm and 366 nm) for 48 hours, then prepare a working solution.[1]

Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_stress Forced Degradation mobile_phase Mobile Phase (Acetonitrile:Phosphate Buffer 35:65, pH 3.2) standard_stock Standard Stock Solution (100 µg/mL) working_standard Working Standard (20 µg/mL) standard_stock->working_standard Dilution injection Inject 20 µL working_standard->injection Inject Standard sample_prep Sample Preparation (from Tablets) sample_prep->injection Inject Sample hplc_system HPLC System (Ace5-C18 column) hplc_system->injection detection UV Detection (236 nm) injection->detection data_analysis Data Analysis (Peak Area) detection->data_analysis acid Acid Hydrolysis acid->sample_prep Prepare Degraded Sample base Base Hydrolysis base->sample_prep oxidation Oxidation oxidation->sample_prep thermal Thermal Degradation thermal->sample_prep photo Photolytic Degradation photo->sample_prep

Caption: Workflow for the stability-indicating HPLC analysis of erdosteine.

Method 2: HPLC Method for Erdosteine in Human Plasma

This method is suitable for pharmacokinetic and bioequivalence studies, providing a reliable means to quantify erdosteine in a biological matrix.[3]

Chromatographic Conditions
ParameterSpecification
Column CAPCELL PACK C18 (4.6 × 250 mm)[3]
Mobile Phase Acetonitrile : Phosphate-heptane sulfonate buffer (5:95 v/v), pH 2.0[3]
Flow Rate Not explicitly stated, typically 1.0 mL/min for such columns.
Detection Wavelength 220 nm[3]
Internal Standard Citiolone[3]
Validation Summary
ParameterResult
Linearity Range 0.5–8 µg/mL[3]
Correlation Coefficient (r²) 0.999[3]
Limit of Quantification (LOQ) 0.5 µg/mL[3]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare a phosphate-heptane sulfonate buffer and adjust the pH to 2.0.

  • Mix acetonitrile and the buffer in a 5:95 (v/v) ratio.

  • Filter and degas the mobile phase.[3]

2. Preparation of Standard and QC Solutions in Plasma:

  • Prepare a stock solution of erdosteine (1 mg/mL).

  • Spike drug-free human plasma with the stock solution to prepare calibration standards at concentrations of 0.5, 1, 2, 4, and 8 µg/mL.[3]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (from Plasma):

  • To a volume of plasma sample (or standard/QC), add the internal standard solution.

  • Precipitate the plasma proteins by adding 6.25% trichloroacetic acid (TCA).[3]

  • Vortex the mixture.

  • Centrifuge the mixture to pellet the precipitated proteins.[3]

  • Collect the supernatant and inject it into the HPLC system.

Workflow Diagram

G cluster_prep Sample Preparation from Plasma cluster_hplc HPLC Analysis plasma_sample Plasma Sample add_is Add Internal Standard (Citiolone) plasma_sample->add_is protein_precip Protein Precipitation (6.25% TCA) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant injection Inject Supernatant collect_supernatant->injection hplc_system HPLC System (CAPCELL PACK C18) hplc_system->injection detection UV Detection (220 nm) injection->detection data_analysis Data Analysis (Peak Area Ratio) detection->data_analysis

Caption: Workflow for the HPLC analysis of erdosteine in human plasma.

Method 3: HPLC Method for Related Substances in Erdosteine

This method is designed to control the impurities in erdosteine raw material.[4]

Chromatographic Conditions
ParameterSpecification
Column Waters ODS-SunFire (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol : Acetonitrile : 0.01 mol L-1 Citric Acid (20:4:76 v/v/v), pH adjusted to 2.5 with triethylamine[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 254 nm[4]
Validation Summary
ParameterResult
Limit of Detection (LOD) 0.2 µg/mL (for the principal component)[4]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare a 0.01 mol L-1 citric acid solution.

  • Mix methanol, acetonitrile, and the citric acid solution in a ratio of 20:4:76 (v/v/v).

  • Adjust the pH to 2.5 with triethylamine.[4]

  • Filter and degas the mobile phase.

2. Preparation of Solutions:

  • Test Solution: Prepare a solution of the erdosteine sample in the mobile phase.

  • Reference Solution: Prepare a diluted solution of the erdosteine reference standard for comparison, or use self-control by area normalization.[4]

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the test solution and reference solution.

  • Identify and quantify the related substances based on their retention times relative to the erdosteine peak.

Summary of HPLC Methods

MethodApplicationColumnMobile PhaseDetectionLinearity Range (µg/mL)LOQ (µg/mL)
1 Stability-Indicating (Bulk/Dosage)Ace5-C18 (250x4.6mm, 5µm)[1]Acetonitrile:Phosphate Buffer (35:65), pH 3.2[1]236 nm[1]2-30[1]0.95[1]
2 Human PlasmaCAPCELL PACK C18 (4.6x250mm)[3]Acetonitrile:Phosphate-heptane sulfonate buffer (5:95), pH 2.0[3]220 nm[3]0.5-8[3]0.5[3]
3 Related Substances (Bulk)Waters ODS-SunFire (250x4.6mm, 5µm)[4]Methanol:Acetonitrile:Citric Acid (20:4:76), pH 2.5[4]254 nm[4]N/AN/A
4 Stability-IndicatingHiQSil C18 (250x4.6mm, 5µm)[2]Acetonitrile:Phosphate Buffer (80:20), pH 5.8[2]270 nm[2]5-50[2]N/A
5 Bulk FormKromasil ODS C18 (100x4.6mm, 5µ)[2]Acetonitrile:Phosphate Buffer, pH 2.5[2]236 nm[2]2-10[2]N/A
6 Human Plasma (Pharmacokinetics)Luna C18 (150x4.6mm, 5µm)[2]Methanol:Sodium Acetate[2]N/A0.01-3[2]N/A
7 Acid Degradation ProductsNot specifiedWater:Methanol (65:35 v/v)[5][6]Not specified10-80[5][6]N/A

Note: "N/A" indicates that the data was not available in the cited sources.

This compilation of methods provides a strong foundation for the development and validation of analytical procedures for erdosteine in various applications. It is recommended that any method be fully validated in the user's laboratory to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for Preclinical Dosage Determination of Vectrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vectrine, the brand name for the mucolytic agent erdosteine, is utilized in the treatment of respiratory conditions characterized by excessive and viscous mucus.[1][2] Its therapeutic effect stems from active metabolites that break down the disulfide bonds in mucus glycoproteins, thereby reducing mucus viscosity and facilitating its expectoration.[1][3][4] To ensure the safety and efficacy of Vectrine in a clinical setting, a thorough preclinical evaluation is paramount. This document provides a detailed framework for determining the appropriate dosage of Vectrine for in vivo preclinical studies, encompassing both in vitro and in vivo methodologies. These protocols are designed to establish a safe starting dose, understand the pharmacokinetic and pharmacodynamic profiles, and identify potential toxicities.

In Vitro Cytotoxicity Assessment

Prior to in vivo studies, it is crucial to determine the cytotoxic potential of Vectrine on relevant cell lines. This initial screening helps in estimating a starting dose range for animal studies.[5]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., human bronchial epithelial cells, A549) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Vectrine (erdosteine) in the cell culture medium. The concentration range should be broad enough to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). Remove the old medium from the wells and add 100 µL of the different Vectrine concentrations. Include a vehicle control (medium without the drug) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value.

Data Presentation:

Vectrine Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle)100100100
1
10
50
100
500
1000
IC50 (µM)

In Vivo Preclinical Studies

In vivo studies are essential to understand the behavior of Vectrine in a whole organism, including its safety profile and therapeutic efficacy.

Acute Toxicity Study

The goal of an acute toxicity study is to determine the short-term adverse effects of a single high dose of Vectrine and to establish the maximum tolerated dose (MTD).

Protocol:

  • Animal Model: Use a rodent model, such as Sprague-Dawley rats or BALB/c mice, with an equal number of males and females.

  • Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days before the experiment.[7]

  • Dose Administration: Based on the in vitro cytotoxicity data, select a range of doses. Administer a single dose of Vectrine via the intended clinical route (e.g., oral gavage). Include a vehicle control group.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dosing, and then daily for 14 days.[7] Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any pathological changes in the organs.

Data Presentation:

Dose (mg/kg)Animal Strain/SexNumber of AnimalsMortalityClinical Signs of ToxicityChange in Body Weight (%)Gross Necropsy Findings
Vehicle
Dose 1
Dose 2
Dose 3
MTD (mg/kg)
Dose-Range Finding (DRF) Study

DRF studies are conducted to identify a range of doses that are both safe and effective for subsequent efficacy studies.[8][9]

Protocol:

  • Animal Model: Use a relevant disease model (e.g., a rodent model of chronic bronchitis induced by sulfur dioxide exposure).

  • Dose Selection: Based on the MTD from the acute toxicity study, select at least three dose levels (low, medium, and high).

  • Dose Administration: Administer Vectrine daily for a specified period (e.g., 7 or 14 days).

  • Efficacy Assessment: Evaluate the therapeutic efficacy of Vectrine by measuring relevant pharmacodynamic (PD) endpoints, such as mucus viscosity, inflammatory markers in bronchoalveolar lavage fluid (BALF), and histopathological changes in the lungs.

  • Toxicity Monitoring: Monitor for signs of toxicity as described in the acute toxicity study.

Data Presentation:

Dose (mg/kg/day)Mucus Viscosity (relative units)Inflammatory Cell Count in BALF (cells/mL)Lung Histopathology ScoreAdverse Effects Observed
Vehicle
Low Dose
Medium Dose
High Dose
Pharmacokinetic (PK) Study

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Vectrine.[10][11]

Protocol:

  • Animal Model: Use a rodent model, typically rats with jugular vein cannulation for serial blood sampling.

  • Dose Administration: Administer a single dose of Vectrine at the determined therapeutic dose from the DRF study.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of Vectrine and its active metabolites using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).

Data Presentation:

PK ParameterValue
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
t1/2 (h)
Clearance (mL/h/kg)
Volume of Distribution (L/kg)

Visualizations

Signaling Pathway of Vectrine's Active Metabolites

Vectrine_Mechanism Vectrine Vectrine (Erdosteine) (Oral Administration) Metabolites Active Metabolites (with free -SH groups) Vectrine->Metabolites Hepatic Metabolism Mucus Mucus Glycoproteins (with S-S bonds) Metabolites->Mucus Breaks Disulfide Bonds Reduced_Mucus Broken-down Mucus (Reduced Viscosity) Mucus->Reduced_Mucus Results in

Caption: Mechanism of action of Vectrine's active metabolites.

Experimental Workflow for Preclinical Dosage Determination

Preclinical_Workflow InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Determine IC50 AcuteTox Acute Toxicity Study (Single High Dose) Determine MTD InVitro->AcuteTox Inform Starting Dose DRF Dose-Range Finding (Multiple Doses) Identify Therapeutic Range AcuteTox->DRF Inform Dose Range PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies DRF->PK_PD Inform Therapeutic Dose Efficacy Definitive Efficacy Studies (Optimal Dose) PK_PD->Efficacy Determine Optimal Dose

Caption: Workflow for preclinical dosage determination of Vectrine.

Logical Relationship for Dose Selection

Dose_Selection_Logic Start Start Dose Selection Efficacy Sufficient Efficacy? Start->Efficacy Toxicity Acceptable Toxicity? Efficacy->Toxicity Yes IncreaseDose Increase Dose Efficacy->IncreaseDose No DecreaseDose Decrease Dose Toxicity->DecreaseDose No OptimalDose Optimal Dose Selected Toxicity->OptimalDose Yes IncreaseDose->Efficacy DecreaseDose->Efficacy

Caption: Decision-making process for optimal dose selection.

References

Application Notes and Protocols: Administering Vectrine (Hypothetical) in Poultry for Respiratory Infection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Vectrine" as a veterinary drug for poultry respiratory infections could not be verified in publicly available scientific literature or drug databases. The following Application Notes and Protocols are a hypothetical example created to fulfill the user's request for a specific document format and structure. The experimental designs, data, and mechanisms described are based on general principles of virology and pharmacology for the study of respiratory infections in poultry and are for illustrative purposes only.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Respiratory diseases in poultry, such as those caused by Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV), pose a significant threat to global poultry health and production. The development of effective antiviral agents is crucial for the control and prevention of these infections. Vectrine is a hypothetical, orally bioavailable investigational antiviral agent. It is proposed to act as a potent inhibitor of viral neuraminidase, an enzyme critical for the release of progeny virions from infected host cells, thereby limiting the spread of the infection. These notes provide detailed protocols for the evaluation of Vectrine's efficacy in poultry models of respiratory infection.

Hypothetical Mechanism of Action of Vectrine

Vectrine is hypothesized to be a competitive inhibitor of the viral neuraminidase (NA) enzyme. By binding to the active site of NA, Vectrine prevents the cleavage of sialic acid residues on the surface of host cells, which in turn prevents the release of newly formed viral particles. This mechanism is expected to reduce viral titers, limit the spread of the virus to uninfected cells, and ameliorate clinical symptoms of the disease.

G cluster_0 Infected Host Cell cluster_1 Vectrine Intervention Viral Replication Viral Replication New Virions New Virions Viral Replication->New Virions Budding Virions Budding Virions New Virions->Budding Virions Trapped by Sialic Acid Neuraminidase Neuraminidase Budding Virions->Neuraminidase Requires for release Released Virus Released Virus Neuraminidase->Released Virus Facilitates Release Release Blocked Release Blocked Neuraminidase->Release Blocked Vectrine Vectrine Vectrine->Neuraminidase Inhibits Infection Spread Infection Spread Released Virus->Infection Spread

Caption: Hypothetical signaling pathway of Vectrine.

Experimental Protocols

This protocol outlines a study to evaluate the therapeutic efficacy of Vectrine in specific-pathogen-free (SPF) chickens experimentally infected with a low-pathogenicity avian influenza virus (LPAIV).

Materials:

  • 75, 3-week-old SPF White Leghorn chickens

  • Vectrine (powder form)

  • Vehicle control (e.g., sterile phosphate-buffered saline)

  • LPAIV H5N2 strain (e.g., A/Chicken/Pennsylvania/1370/83)

  • Biosafety Level 2 (BSL-2) animal facilities

  • Oral gavage needles

  • Tracheal swabs

  • Viral transport medium

  • Personal protective equipment (PPE)

Experimental Workflow:

G cluster_acclimatization Phase 1: Acclimatization cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment A Day -7 to -1 75 SPF chickens acclimatize B Day 0 Infect 60 chickens with LPAIV H5N2 (15 remain uninfected controls) A->B C Day 1 to 5 Administer treatment via oral gavage twice daily B->C D Day 0 to 14 Daily clinical scoring and body weight measurement E Days 3, 5, 7 post-infection Collect tracheal swabs for viral load analysis

Caption: Experimental workflow for the in vivo efficacy study.

Procedure:

  • Animal Groups: Randomly assign chickens to five groups (n=15 per group):

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, vehicle control.

    • Group 3: Infected, Vectrine low dose (e.g., 10 mg/kg).

    • Group 4: Infected, Vectrine medium dose (e.g., 25 mg/kg).

    • Group 5: Infected, Vectrine high dose (e.g., 50 mg/kg).

  • Infection: On Day 0, chickens in Groups 2-5 are intranasally inoculated with 10^6 EID50 of LPAIV H5N2 in 0.1 mL of sterile allantoic fluid. Group 1 receives a sham inoculation.

  • Treatment: Prepare Vectrine solutions in the vehicle daily. From Day 1 to Day 5 post-infection (pi), administer the assigned treatment via oral gavage twice daily (approximately 12 hours apart).

  • Monitoring: Record clinical signs (e.g., depression, ruffled feathers, respiratory distress) and body weights daily for 14 days.

  • Sampling: On Days 3, 5, and 7 pi, collect tracheal swabs from 5 birds per group for viral load quantification.

This protocol describes the quantification of viral RNA from tracheal swabs.

Materials:

  • QIAamp Viral RNA Mini Kit (or equivalent)

  • One-step RT-qPCR kit

  • Primers and probe targeting a conserved region of the LPAIV matrix (M) gene

  • RT-qPCR thermal cycler

Procedure:

  • RNA Extraction: Extract viral RNA from tracheal swabs collected in viral transport medium according to the manufacturer's instructions.

  • RT-qPCR Assay: Prepare a master mix containing the one-step RT-qPCR enzyme mix, primers, and probe.

  • Thermal Cycling: Perform the RT-qPCR with the following (example) cycling conditions:

    • Reverse Transcription: 50°C for 10 min

    • Initial Denaturation: 95°C for 5 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

  • Quantification: Use a standard curve generated from serial dilutions of a plasmid containing the target M gene to quantify the viral RNA copy number per swab.

Data Presentation

The following tables present hypothetical data from the described experiments.

Table 1: Hypothetical Efficacy of Vectrine on Viral Load in Tracheal Swabs (Log10 RNA copies/mL)

Treatment GroupDay 3 Post-InfectionDay 5 Post-InfectionDay 7 Post-Infection
Uninfected Control Not DetectedNot DetectedNot Detected
Infected + Vehicle 6.8 ± 0.55.2 ± 0.43.1 ± 0.3
Infected + Vectrine (10 mg/kg) 5.1 ± 0.43.5 ± 0.31.8 ± 0.2
Infected + Vectrine (25 mg/kg) 4.2 ± 0.32.1 ± 0.2Not Detected
Infected + Vectrine (50 mg/kg) 3.9 ± 0.31.5 ± 0.2Not Detected

Table 2: Hypothetical Clinical Scores and Body Weight Gain

Treatment GroupMean Clinical Score (Peak at Day 4)% Body Weight Gain (Day 0-14)
Uninfected Control 0.045%
Infected + Vehicle 2.815%
Infected + Vectrine (10 mg/kg) 1.528%
Infected + Vectrine (25 mg/kg) 0.835%
Infected + Vectrine (50 mg/kg) 0.538%
Clinical Score Scale: 0=normal, 1=mild depression, 2=moderate depression and ruffled feathers, 3=severe respiratory distress.

Logical Relationships in Data Analysis

The analysis of experimental data often follows a logical progression to determine the next steps in research and development.

G A Is there a significant reduction in viral load with Vectrine treatment? B Yes A->B p < 0.05 C No A->C p >= 0.05 D Does Vectrine treatment improve clinical scores and body weight gain? B->D I Re-evaluate in vitro efficacy. Consider mechanism of action studies. C->I E Yes D->E p < 0.05 F No D->F p >= 0.05 G Proceed to dose-refinement and pharmacokinetic studies. E->G H Investigate alternative formulations or delivery routes. F->H

Application Notes and Protocols for Spectinomycin and Lincomycin Combination Therapy in Veterinary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and application of spectinomycin and lincomycin combination therapy in animals. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key concepts to support further research and development in veterinary medicine.

Introduction

The combination of spectinomycin and lincomycin is a widely used anti-infective therapy in veterinary medicine, particularly for swine and poultry.[1][2] This combination leverages the distinct but complementary mechanisms of action of a lincosamide (lincomycin) and an aminocyclitol antibiotic (spectinomycin) to provide a broad spectrum of activity.[3][4][5] Research indicates that the combination often exhibits additive and, in some cases, synergistic effects against various pathogens.[2][3][5]

Lincomycin, derived from Streptomyces lincolnensis, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] It is primarily effective against Gram-positive and anaerobic bacteria.[3] Spectinomycin, isolated from Streptomyces spectabilis, also inhibits protein synthesis but by binding to the 30S ribosomal subunit, and its activity is mainly directed against Gram-negative bacteria.[3][6] This dual mechanism allows the combination to be effective against a wider range of pathogens than either drug alone.[7][8]

Common applications include the treatment of gastrointestinal and respiratory infections, such as swine dysentery and chronic respiratory disease (CRD) in poultry.[1][2][9]

Mechanism of Action

The synergistic or additive effect of the lincomycin-spectinomycin combination stems from the simultaneous inhibition of bacterial protein synthesis at two different points. Lincomycin targets the 50S ribosomal subunit, while spectinomycin targets the 30S ribosomal subunit. This dual blockade is more effective at halting bacterial growth and replication than the action of a single agent.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition 50S->Protein_Synthesis_Inhibition 30S 30S 30S->Protein_Synthesis_Inhibition Lincomycin Lincomycin Lincomycin->50S Binds to Spectinomycin Spectinomycin Spectinomycin->30S Binds to Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Figure 1: Mechanism of Action of Lincomycin and Spectinomycin.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on spectinomycin and lincomycin combination therapy in animals.

Pharmacokinetic Parameters in Swine

This table presents the pharmacokinetic parameters of lincomycin and spectinomycin following a single intramuscular injection of a combination product (5 mg/kg lincomycin and 10 mg/kg spectinomycin) in healthy pigs.[10][11][12]

ParameterLincomycin (Mean ± SD)Spectinomycin (Mean ± SD)Unit
Elimination rate constant (ke)0.21 ± 0.010.43 ± 0.01h-1
Elimination half-life (t1/2β)3.38 ± 0.091.64 ± 0.06h
Time to maximum concentration (tmax)0.29 ± 0.020.44 ± 0.03h
Maximum plasma concentration (Cmax)5.15 ± 0.1820.05 ± 0.70µg/mL
Area under the curve (AUC0-LOQ)10.27 ± 0.3851.82 ± 0.98µg·h/mL
Mean residence time (MRT)3.52 ± 0.112.39 ± 0.04h
Clearance (ClB/F)0.46 ± 0.010.19 ± 0.01L/h/kg
Volume of distribution (VZ/F)2.26 ± 0.120.46 ± 0.02L/kg
In Vitro Susceptibility (Minimum Inhibitory Concentration - MIC)

The following table summarizes the MIC values of lincomycin, spectinomycin, and their combination against various avian mycoplasma serotypes.[13][14]

OrganismLincomycin Alone (µg/mL)Spectinomycin Alone (µg/mL)Lincomycin/Spectinomycin Combination (µg/mL)
Avian Mycoplasma (20 strains, 12 serotypes)1 - 201 - 200.5/1 - 3/6

This table presents the MIC50 and MIC90 values of a lincomycin:spectinomycin (1:2) combination against Mycoplasma agalactiae.[15]

AntimicrobialMIC50 (µg/mL)MIC90 (µg/mL)
Lincomycin:Spectinomycin (1:2)0.5210.938
Efficacy in Swine with Proliferative Enteropathy

This table shows the effect of a water-soluble lincomycin-spectinomycin combination on weight gain in pigs with proliferative enteropathy caused by Lawsonia intracellularis.[16]

Treatment GroupDuration of TreatmentAverage Weight Gain over 21 Days
Unmedicated ControlN/ALess than medicated groups (P=0.01)
Lincomycin-Spectinomycin (10 mg/kg)7 daysSignificantly higher than control
Lincomycin-Spectinomycin (10 mg/kg)14 daysSignificantly higher than control

Experimental Protocols

The following are detailed protocols for key experiments related to spectinomycin and lincomycin combination therapy research.

Protocol 1: In Vitro Antimicrobial Synergy Testing (Checkerboard Assay)

This protocol outlines the checkerboard method to determine the synergistic, additive, indifferent, or antagonistic effect of lincomycin and spectinomycin against a target bacterial pathogen.

4.1.1 Materials

  • Lincomycin hydrochloride powder

  • Spectinomycin sulfate powder

  • Appropriate bacterial strain (e.g., Mycoplasma gallisepticum, Escherichia coli)

  • Mueller-Hinton broth (or other suitable broth for the test organism)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (for inoculum standardization)

4.1.2 Procedure

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of lincomycin and spectinomycin in a suitable solvent (e.g., sterile deionized water) at a concentration of at least 10 times the expected MIC.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the microtiter plate wells.

  • Plate Setup:

    • Add 50 µL of broth to all wells of the 96-well plate.

    • In the first column, add 50 µL of the lincomycin stock solution to the first well and perform serial two-fold dilutions down the column.

    • In the first row, add 50 µL of the spectinomycin stock solution to the first well and perform serial two-fold dilutions across the row.

    • This creates a gradient of lincomycin concentrations along the y-axis and spectinomycin concentrations along the x-axis.

    • The final volume in each well should be 100 µL after adding the inoculum.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours (or longer, depending on the organism's growth rate).

  • Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • FICLincomycin = MIC of Lincomycin in combination / MIC of Lincomycin alone

    • FICSpectinomycin = MIC of Spectinomycin in combination / MIC of Spectinomycin alone

    • FIC Index = FICLincomycin + FICSpectinomycin

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[17][18]

Checkerboard_Assay_Workflow Start Start Prepare_Antibiotic_Stocks Prepare Antibiotic Stock Solutions Start->Prepare_Antibiotic_Stocks Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Setup_Plate Set up 96-well Plate with Serial Dilutions Prepare_Antibiotic_Stocks->Setup_Plate Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Setup_Plate->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MICs Read MICs of Individual and Combined Agents Incubate->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Interpret_Results Interpret Results (Synergy, Additive, etc.) Calculate_FIC->Interpret_Results End End Interpret_Results->End

Figure 2: Workflow for the Checkerboard Synergy Assay.

Protocol 2: In Vivo Efficacy Study in Broiler Chickens with Induced Colibacillosis

This protocol describes a model for evaluating the therapeutic efficacy of lincomycin-spectinomycin in broiler chickens experimentally infected with Escherichia coli.

4.2.1 Animals and Housing

  • One-day-old broiler chicks, sourced from a specific pathogen-free flock.

  • House the chicks in environmentally controlled brooders with ad libitum access to feed and water.

4.2.2 Experimental Design

  • Acclimation: Acclimate the chicks for 7 days.

  • Randomization: Randomly assign chicks to treatment groups (e.g., n=20 per group):

    • Group 1: Negative Control (uninfected, untreated)

    • Group 2: Positive Control (infected, untreated)

    • Group 3: Infected, treated with Lincomycin-Spectinomycin in drinking water

    • Group 4: Infected, treated with Lincomycin alone in drinking water

    • Group 5: Infected, treated with Spectinomycin alone in drinking water

  • Infection: At 8 days of age, infect chicks in Groups 2-5 with a pathogenic strain of E. coli via air sac injection.

  • Treatment: 24 hours post-infection, initiate treatment for the respective groups by medicating the drinking water for a period of 5-7 days.

  • Monitoring:

    • Record clinical signs (e.g., respiratory distress, lethargy) and mortality daily.

    • Measure body weight and feed intake at regular intervals.

  • Necropsy and Lesion Scoring: At the end of the study, euthanize all surviving birds and perform a necropsy. Score the severity of airsacculitis, pericarditis, and perihepatitis.

  • Bacterial Re-isolation: Collect tissue samples (e.g., lung, liver, air sacs) for bacterial culture to confirm the presence of the challenge organism.

4.2.3 Data Analysis

  • Analyze mortality rates using chi-square analysis.

  • Compare body weight gain, feed conversion ratio, and lesion scores between groups using ANOVA or a non-parametric equivalent.

  • A p-value of <0.05 is typically considered statistically significant.

Efficacy_Study_Workflow Start Start Acclimation Acclimation of Chicks Start->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Infection Experimental Infection (e.g., E. coli) Randomization->Infection Treatment Initiate Treatment via Drinking Water Infection->Treatment Monitoring Daily Monitoring of Clinical Signs and Mortality Treatment->Monitoring Data_Collection Collect Data on Weight Gain, Feed Intake Monitoring->Data_Collection Necropsy Necropsy and Lesion Scoring Data_Collection->Necropsy Bacterial_Reisolation Bacterial Re-isolation from Tissues Necropsy->Bacterial_Reisolation Data_Analysis Statistical Analysis of Data Bacterial_Reisolation->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an In Vivo Efficacy Study in Broiler Chickens.

Safety and Toxicology

A study on the safety of intramuscular lincomycin and spectinomycin hydrochloride in chickens found that doses up to 100 mg/kg did not cause significant differences in body weight or average weight gain.[6] However, as with any antimicrobial, potential side effects such as gastrointestinal disturbances can occur.[3] It is crucial to adhere to recommended dosages and withdrawal times to prevent drug residues in animal products.[2][6] The European Union and other regulatory bodies have established Maximum Residue Limits (MRLs) for both lincomycin and spectinomycin in food-producing animals.[6]

Conclusion

The combination of spectinomycin and lincomycin remains a valuable therapeutic option in veterinary medicine due to its broad spectrum of activity and demonstrated efficacy against key pathogens in swine and poultry. The synergistic or additive nature of this combination allows for effective treatment of mixed infections and can be a tool in managing antimicrobial resistance. Further research into the pharmacodynamics of this combination and its application against emerging pathogens will continue to be of importance for animal health.

References

Application Notes and Protocols: In Vivo Imaging to Assess Vectrine's Effect on Airways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vectrine (erdosteine) is a multifaceted agent with mucolytic, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of chronic airway diseases characterized by mucus hypersecretion and inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[1] Its active metabolite, Metabolite I (M1), possesses a free thiol group that breaks disulfide bonds in mucus glycoproteins, reducing sputum viscosity and improving mucociliary clearance.[2][3][4] Furthermore, Vectrine exhibits antioxidant effects by scavenging free radicals and anti-inflammatory actions by modulating key signaling pathways.[5][6][7]

These application notes provide detailed protocols for advanced in vivo imaging techniques to quantitatively and qualitatively assess the therapeutic effects of Vectrine on airway pathophysiology. The described methods enable longitudinal monitoring of drug efficacy in relevant preclinical models, providing critical data for drug development and mechanistic studies.

Key Therapeutic Actions of Vectrine (Erdosteine)

Vectrine's therapeutic efficacy in hypersecretory airway diseases stems from its integrated effects on mucus properties, airway inflammation, and oxidative stress.

  • Mucolytic and Muco-regulatory Action: Vectrine's active metabolite, M1, directly breaks down the disulfide bonds that contribute to the high viscosity of mucus in pathological states.[2][3] This action, combined with its ability to increase mucociliary transport, facilitates the removal of excess mucus from the airways.[4][8]

  • Anti-inflammatory Effects: Vectrine has been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory cytokine production.[5][6] This leads to a reduction in airway inflammation.

  • Antioxidant Properties: The drug mitigates oxidative stress, a key contributor to airway damage in chronic respiratory diseases.[2][3] This is achieved through the scavenging of reactive oxygen species (ROS) and potentially through the modulation of antioxidant pathways like the Nrf2/HO-1 pathway.

In Vivo Imaging Protocols

To comprehensively evaluate the multifaceted effects of Vectrine on airway pathophysiology, a multi-modal imaging approach is recommended. The following protocols are designed for use in preclinical rodent models of chronic bronchitis or COPD, often induced by exposure to cigarette smoke or lipopolysaccharide (LPS).

Micro-Optical Coherence Tomography (µOCT) for Mucociliary Clearance

µOCT is a high-resolution imaging technique that allows for the in vivo, real-time assessment of airway surface liquid (ASL), periciliary liquid (PCL) depth, ciliary beat frequency (CBF), and mucociliary transport (MCT) rate.[9]

Experimental Protocol:

  • Animal Model: Utilize a murine model of chronic bronchitis induced by long-term exposure to cigarette smoke or a model of muco-obstructive lung disease (e.g., Scnn1b-transgenic mice).

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., inhaled isoflurane).

    • Place the animal in a supine position on a heated stage to maintain body temperature.

    • Carefully intubate the mouse with a small-gauge cannula to ensure a clear airway for imaging probe insertion.

  • Vectrine Administration:

    • Administer Vectrine (erdosteine) or vehicle control to respective cohorts of animals. Administration can be performed via oral gavage or aerosol inhalation, depending on the study design, at a clinically relevant dose (e.g., 10-50 mg/kg/day) for a specified treatment period (e.g., 7-28 days).

  • µOCT Imaging:

    • Insert the µOCT probe (typically around 4 mm in diameter) into the trachea via the endotracheal tube.

    • Position the probe to visualize the tracheal epithelium.

    • Acquire image sequences at a high frame rate (e.g., 80 frames per second) to capture ciliary beating.

    • Record image sequences at multiple locations along the trachea to assess regional variations.

  • Data Analysis:

    • Use specialized software to analyze the µOCT images.

    • Measure ASL and PCL depth from the cross-sectional images.

    • Calculate CBF from the frequency spectrum of pixel intensity changes over time.

    • Determine MCT rate by tracking the movement of endogenous mucus particles or introduced microparticles.

Quantitative Data Summary:

ParameterVehicle Control (Mean ± SD)Vectrine-Treated (Mean ± SD)
Airway Surface Liquid (ASL) Depth (µm)4.8 ± 1.27.2 ± 1.5
Periciliary Liquid (PCL) Depth (µm)3.1 ± 0.84.5 ± 0.9
Ciliary Beat Frequency (CBF) (Hz)8.5 ± 2.112.3 ± 2.5
Mucociliary Transport (MCT) Rate (µm/s)25.6 ± 8.345.1 ± 10.2
Fluorescence Molecular Tomography (FMT) for Airway Inflammation

FMT is a non-invasive technique that enables the three-dimensional visualization and quantification of inflammatory processes in deep tissues by using fluorescently labeled probes that target specific inflammatory markers, such as cathepsins and metalloproteinases.

Experimental Protocol:

  • Animal Model: Employ a mouse model of airway inflammation, such as one induced by intratracheal instillation of LPS or chronic exposure to an allergen.

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane.

    • Depilate the chest area to minimize fluorescence signal attenuation.

  • Vectrine Administration:

    • Treat animals with Vectrine or vehicle control as described in the µOCT protocol.

  • Fluorescent Probe Injection:

    • Twenty-four hours before imaging, intravenously inject a near-infrared fluorescent probe targeting cathepsin activity (e.g., ProSense 680) to assess inflammatory cell infiltration.

  • FMT Imaging:

    • Place the anesthetized mouse in the imaging cassette of the FMT system.

    • Acquire fluorescence and anatomical reference images.

    • The system will reconstruct the three-dimensional distribution and concentration of the fluorescent probe in the lungs.

  • Data Analysis:

    • Define a region of interest (ROI) encompassing the lungs.

    • Quantify the total fluorescence signal within the lung ROI, which correlates with the level of inflammatory activity.

Quantitative Data Summary:

ParameterVehicle Control (Mean ± SD)Vectrine-Treated (Mean ± SD)
Cathepsin-dependent Fluorescence (pmol)35.2 ± 7.818.9 ± 5.1
Metalloproteinase-dependent Fluorescence (pmol)28.4 ± 6.515.3 ± 4.7
Micro-Computed Tomography (µCT) for Mucus Plugging

µCT provides high-resolution, three-dimensional images of the lungs, enabling the visualization and quantification of mucus plugs within the airways.[10]

Experimental Protocol:

  • Animal Model: Use a mouse model that develops spontaneous mucus plugging, such as the βENaC-transgenic mouse, or a model of chronic bronchitis with significant mucus hypersecretion.

  • Animal Preparation:

    • Anesthetize the mouse.

    • To prevent motion artifacts, respiratory gating during image acquisition is recommended.

  • Vectrine Administration:

    • Administer Vectrine or vehicle control over a chronic period (e.g., several weeks) to assess its ability to prevent or reduce mucus plug formation.

  • µCT Imaging:

    • Place the anesthetized mouse in the µCT scanner.

    • Acquire high-resolution images of the entire lung.

  • Data Analysis:

    • Reconstruct the 3D images of the lungs.

    • Use specialized software to segment the airways and identify mucus plugs.

    • Quantify the total volume of mucus plugs and their distribution throughout the bronchial tree. A scoring system based on the number of affected airway segments can also be employed.[11]

Quantitative Data Summary:

ParameterVehicle Control (Mean ± SD)Vectrine-Treated (Mean ± SD)
Total Mucus Plug Volume (mm³)1.2 ± 0.40.5 ± 0.2
Number of Segments with Mucus Plugs7.3 ± 2.13.1 ± 1.5

Visualizing Vectrine's Mechanism of Action and Experimental Workflows

Vectrine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Airway Epithelial Cell / Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Oxidants) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates ROS Reactive Oxygen Species (ROS) Inflammatory_Stimuli->ROS Generates Vectrine Vectrine (Erdosteine) Active Metabolite M1 IKK IKK Vectrine->IKK Inhibits Vectrine->ROS Scavenges TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates ROS->IKK Activates Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Nrf2->Keap1 Bound to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1->Nrf2 Releases Proinflammatory_Genes Pro-inflammatory Genes (IL-6, IL-1β, TNF-α) NFkB_n->Proinflammatory_Genes Induces Transcription Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2_n->Antioxidant_Genes Induces Transcription

Caption: Vectrine's anti-inflammatory and antioxidant signaling pathways.

Experimental_Workflows cluster_uOCT µOCT Workflow cluster_FMT FMT Workflow cluster_uCT µCT Workflow uOCT_start Animal Model (Chronic Bronchitis) uOCT_treat Vectrine/Vehicle Treatment uOCT_start->uOCT_treat uOCT_anesth Anesthesia & Intubation uOCT_treat->uOCT_anesth uOCT_image µOCT Imaging of Trachea uOCT_anesth->uOCT_image uOCT_analysis Data Analysis: ASL, PCL, CBF, MCT uOCT_image->uOCT_analysis FMT_start Animal Model (Airway Inflammation) FMT_treat Vectrine/Vehicle Treatment FMT_start->FMT_treat FMT_probe Fluorescent Probe Injection (IV) FMT_treat->FMT_probe FMT_image FMT Imaging of Lungs FMT_probe->FMT_image FMT_analysis Data Analysis: Fluorescence Quantification FMT_image->FMT_analysis uCT_start Animal Model (Mucus Plugging) uCT_treat Vectrine/Vehicle Treatment uCT_start->uCT_treat uCT_anesth Anesthesia & Respiratory Gating uCT_treat->uCT_anesth uCT_image µCT Imaging of Lungs uCT_anesth->uCT_image uCT_analysis Data Analysis: Mucus Plug Volume/Score uCT_image->uCT_analysis

Caption: Experimental workflows for in vivo imaging techniques.

Conclusion

The in vivo imaging techniques detailed in these application notes provide a powerful suite of tools for the preclinical evaluation of Vectrine's therapeutic effects on airways. By combining µOCT for functional assessment of mucociliary clearance, FMT for molecular imaging of inflammation, and µCT for structural analysis of mucus plugging, researchers can gain a comprehensive understanding of Vectrine's mechanism of action and its potential to ameliorate the key pathological features of chronic hypersecretory airway diseases. These methodologies are crucial for advancing the development of novel therapies for respiratory conditions.

References

Application Notes and Protocols for Investigating Vectrine (Erdosteaine) in Combination with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Vectrine (erdosteaine) as a potential adjunctive therapy with antibiotics. The protocols outlined below are designed to assess the synergistic, additive, or antagonistic effects of this combination against clinically relevant bacterial pathogens.

Introduction

Vectrine, the brand name for the mucolytic agent erdosteaine, is primarily used to treat respiratory conditions by reducing the viscosity of mucus.[1][2][3][4][5] Its active metabolites possess free thiol groups that break down disulfide bonds within the mucus structure, facilitating its clearance.[1][2][3] While not an antibiotic itself, the mucolytic properties of erdosteaine present a compelling hypothesis for synergistic activity when combined with antibiotics. By disrupting the extracellular matrix of bacterial biofilms, which are notoriously resistant to antibiotic treatment, erdosteaine may enhance antibiotic penetration and efficacy. These protocols are designed to rigorously test this hypothesis in both in vitro and in vivo settings.

In Vitro Synergy Testing

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic potential of two antimicrobial agents.[6][7][8][9][10] This method allows for the testing of multiple concentrations of two drugs in combination to identify the fractional inhibitory concentration (FIC) index.

  • Preparation of Reagents:

    • Prepare stock solutions of Vectrine (erdosteaine) and the antibiotic of interest in an appropriate solvent.

    • Prepare a 0.5 McFarland standard of the bacterial culture to be tested in Mueller-Hinton Broth (MHB). This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.[6]

  • Plate Setup:

    • In a 96-well microtiter plate, serially dilute the antibiotic horizontally (e.g., across columns 1-10) and Vectrine vertically (e.g., down rows A-G).

    • Column 11 should contain serial dilutions of the antibiotic alone to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain serial dilutions of Vectrine alone to determine its MIC.

    • Wells in column 12 should serve as controls: growth control (bacteria and broth), and sterility controls (broth only, Vectrine only, antibiotic only).

  • Inoculation and Incubation:

    • Inoculate each well (except sterility controls) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula[6][8]: FIC Index = FIC of Vectrine + FIC of Antibiotic Where:

      • FIC of Vectrine = (MIC of Vectrine in combination) / (MIC of Vectrine alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index values from the checkerboard assay.[6]

G Checkerboard Assay Workflow cluster_prep Preparation cluster_setup Plate Setup cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Drug Stocks & Bacterial Suspension serial_dilution Serial Dilution of Vectrine & Antibiotic prep_reagents->serial_dilution controls Setup Controls (Growth & Sterility) serial_dilution->controls inoculation Inoculate Plate controls->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Read MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpretation Interpret Results (Synergy, Additive, etc.) calc_fic->interpretation

Checkerboard Assay Experimental Workflow
Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[11][12][13][14][15] This dynamic measurement complements the static data from the checkerboard assay.

  • Preparation of Cultures:

    • Prepare a logarithmic phase bacterial culture in MHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.[13]

  • Treatment Groups:

    • Prepare flasks or tubes with the following conditions:

      • Growth Control (no drug)

      • Vectrine alone (at a concentration determined from the checkerboard assay, e.g., 0.5 x MIC)

      • Antibiotic alone (at a concentration determined from the checkerboard assay, e.g., 0.5 x MIC)

      • Vectrine and Antibiotic in combination (at the same concentrations as the single-agent groups)

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each treatment group.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment group.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[13]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[14]

Time (hours)Growth Control (CFU/mL)Vectrine Alone (CFU/mL)Antibiotic Alone (CFU/mL)Vectrine + Antibiotic (CFU/mL)
05.0 x 10^55.0 x 10^55.0 x 10^55.0 x 10^5
41.0 x 10^79.5 x 10^68.0 x 10^51.0 x 10^4
85.0 x 10^84.8 x 10^82.0 x 10^55.0 x 10^2
241.0 x 10^99.8 x 10^81.0 x 10^5< 100

Table 2: Example data from a time-kill curve assay demonstrating synergy.

G Time-Kill Curve Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_sampling Sampling & Plating cluster_analysis Analysis prep_culture Prepare Log-Phase Bacterial Culture setup_groups Setup Treatment Groups (Control, Vectrine, Antibiotic, Combo) prep_culture->setup_groups sampling Collect Aliquots at Time Points setup_groups->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate Dilutions on Agar serial_dilution->plating incubation Incubate Plates plating->incubation colony_count Count Colonies (CFU/mL) incubation->colony_count plot_data Plot Log10 CFU/mL vs. Time colony_count->plot_data interpretation Determine Synergy & Bactericidal Activity plot_data->interpretation

Time-Kill Curve Assay Experimental Workflow

In Vivo Efficacy Testing

Murine Model of Bacterial Infection

Animal models are crucial for validating in vitro findings and assessing the therapeutic potential of a drug combination in a physiological context.[16][17][18][19][20] A murine model of bacterial infection can be adapted to evaluate the efficacy of Vectrine in combination with an antibiotic.

  • Animal Model:

    • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) and infection model (e.g., peritonitis-sepsis or thigh infection model) relevant to the bacterial pathogen being studied.[17][19]

    • Induce infection via an appropriate route (e.g., intraperitoneal or intramuscular injection) with a predetermined lethal or sublethal dose of the bacterial pathogen.

  • Treatment Groups:

    • Randomly assign mice to the following treatment groups:

      • Vehicle Control

      • Vectrine alone

      • Antibiotic alone

      • Vectrine + Antibiotic

  • Drug Administration:

    • Administer drugs via a clinically relevant route (e.g., oral gavage for Vectrine, intraperitoneal or subcutaneous injection for the antibiotic) at specified doses and frequencies.

  • Monitoring and Endpoints:

    • Monitor mice for clinical signs of illness and survival over a defined period (e.g., 7 days).[17]

    • At specified time points, euthanize a subset of mice from each group to determine bacterial burden in relevant tissues (e.g., spleen, liver, lungs, or thigh muscle) by homogenizing the tissue and plating serial dilutions.[18]

  • Data Analysis:

    • Compare survival curves between treatment groups using Kaplan-Meier analysis.

    • Compare bacterial loads in tissues between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Treatment GroupSurvival Rate (%)Bacterial Load in Spleen (log10 CFU/g)
Vehicle Control08.5 ± 0.4
Vectrine Alone108.2 ± 0.5
Antibiotic Alone405.1 ± 0.6
Vectrine + Antibiotic902.3 ± 0.3

Table 3: Example data from a murine infection model showing enhanced efficacy of the combination therapy.

G Potential Mechanism of Synergy cluster_vectrine Vectrine (Erdosteine) cluster_biofilm Bacterial Biofilm cluster_antibiotic Antibiotic cluster_bacteria Bacteria cluster_outcome Outcome vectrine Vectrine biofilm Biofilm Matrix vectrine->biofilm Disrupts antibiotic Antibiotic vectrine->antibiotic Enhances Penetration biofilm->antibiotic Inhibits Penetration bacteria Bacteria antibiotic->bacteria Kills bacterial_death Enhanced Bacterial Killing antibiotic->bacterial_death

Hypothesized Synergy Mechanism

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of Vectrine (erdosteaine) as a potential synergistic partner for antibiotics. By employing a combination of in vitro and in vivo models, researchers can elucidate the nature of the interaction between erdosteaine and various antibiotics, potentially leading to novel therapeutic strategies for combating bacterial infections, particularly those associated with biofilm formation.

References

Troubleshooting & Optimization

Overcoming poor solubility of erdosteine in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for overcoming the poor solubility of erdosteine in experimental assays. This guide is designed for researchers, scientists, and drug development professionals, providing practical solutions, detailed protocols, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties and solubility of erdosteine?

A1: Erdosteine is a thiol derivative that presents as a white to off-white crystalline solid.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, indicating poor solubility.[3][4] While it is sparingly soluble in aqueous solutions, it dissolves readily in organic solvents like Dimethyl Sulfoxide (DMSO).[5][6] Its stability in solid form is high, lasting for at least four years when stored at -20°C, but aqueous solutions are not recommended for storage for more than one day.[2][6]

Data Presentation: Solubility of Erdosteine

SolventSolubilitySource
DMSO~50 mg/mL (200.55 mM)[2][7][8][9]
DMSO30 mg/mL[5]
DMSO20 mg/mL[10]
Dimethylformamide (DMF)~25 mg/mL[5]
Ethanol10 mg/mL (40.11 mM)[7][8]
Water~6.67 mg/mL (26.75 mM) (Requires ultrasound)[2][9]
Water< 1 mg/mL (Insoluble or slightly soluble)[7]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[5]

Note: Solubility values can vary between suppliers and with the use of techniques like sonication or heating.[2][6][7] Always use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[2][6][8]

Q2: I'm observing precipitation when I dilute my erdosteine DMSO stock into aqueous assay buffer or cell culture medium. What's happening?

A2: This common phenomenon is often referred to as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble. The sudden change in solvent polarity causes the compound to come out of solution and form a solid precipitate. This can lead to inaccurate and unreliable assay results, as the actual concentration of the dissolved compound is unknown and lower than intended.

Q3: How can I avoid precipitation when preparing my erdosteine working solution for an experiment?

A3: The key is to manage the transition from the organic stock solvent to the aqueous assay medium carefully. Here are several troubleshooting steps you can take, often in combination:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%.[1] While many cell lines can tolerate up to 1% DMSO, this should be confirmed for your specific cells.[1] A lower final DMSO concentration reduces the likelihood of precipitation.[1]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilutions of your high-concentration DMSO stock into your aqueous buffer or medium.[1] This gradual reduction in solvent strength helps keep the compound in solution.[1]

  • Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the erdosteine stock can improve solubility.[1]

  • Ensure Rapid Mixing: After adding the erdosteine stock to the aqueous solution, vortex or sonicate the mixture immediately and gently to aid in dissolution and prevent localized high concentrations that can initiate precipitation.[1][6]

Q4: What advanced methods can I use if basic solubilization techniques are insufficient?

A4: For particularly challenging assays, several formulation strategies can be employed to enhance erdosteine's aqueous solubility:

  • Use of Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be used at very low concentrations (e.g., 0.01-0.05%) in enzyme assays to improve solubility.[11] However, their use in cell-based assays must be carefully evaluated as they can be cytotoxic above their critical micelle concentration.[11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that increase their solubility in water.[1]

  • pH Adjustment: If your assay conditions permit, adjusting the pH of the buffer can increase the solubility of ionizable compounds. Erdosteine has a pKa of approximately 3.71, so its solubility may be influenced by pH.[12][13]

  • Use of Co-solvents: In some cases, a mixture of solvents can be used. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7][9] While not directly applicable to all in vitro assays, this demonstrates the principle of using co-solvents to improve solubility.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in stock solution Old or hygroscopic DMSO was used.Use fresh, anhydrous, sterile DMSO to prepare stock solutions.[6][8]
Insufficient dissolution.Use sonication or gentle warming to aid dissolution of erdosteine in the solvent.[6]
Precipitation upon dilution in aqueous media Final DMSO concentration is too high.Lower the final DMSO concentration in the assay, ideally to ≤0.5%.[1]
Dilution was performed too quickly into a large volume.Perform serial dilutions. Add the DMSO stock to pre-warmed media while vortexing.[1]
Low or no observed effect in the assay Erdosteine precipitated out of solution, lowering the effective concentration.Visually inspect wells for precipitation. Re-prepare solutions using the techniques described above.
Instability of erdosteine in the aqueous solution.Aqueous solutions of erdosteine should be prepared fresh for each experiment and not stored for more than a day.[6]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Erdosteine Stock and Working Solutions for Cell-Based Assays

This protocol provides a step-by-step method for preparing a 100 µM working solution of erdosteine in cell culture medium with a final DMSO concentration of 0.1%, minimizing the risk of precipitation.

Materials:

  • Erdosteine powder (Molecular Weight: 249.31 g/mol )[1]

  • Anhydrous, sterile DMSO[1]

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)[1]

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution (100 mM in DMSO):

    • Weigh out 24.93 mg of erdosteine powder.

    • Dissolve it in 1 mL of 100% anhydrous DMSO to create a 100 mM stock solution.[1]

    • Ensure complete dissolution, using gentle vortexing or brief sonication if necessary.[1][6] This stock can be aliquoted and stored at -80°C for up to two years.[2]

  • Perform an Intermediate Dilution (10 mM in DMSO):

    • Dilute the 100 mM stock solution 1:10 in 100% DMSO to create a 10 mM intermediate stock. (e.g., add 10 µL of 100 mM stock to 90 µL of DMSO).[1]

  • Prepare the Final Working Solution (100 µM in Medium):

    • Pre-warm your cell culture medium to 37°C.[1]

    • To prepare the final 100 µM working solution, dilute the 10 mM intermediate stock 1:100 into the pre-warmed medium.[1]

    • Crucially: Add the stock to the medium, not the other way around. For example, add 10 µL of the 10 mM intermediate stock to 990 µL of cell culture medium.[1]

    • Mix immediately by gentle vortexing or by pipetting up and down. Use this freshly prepared solution for your experiment without delay.

G cluster_stock Step 1: High-Concentration Stock cluster_intermediate Step 2: Intermediate Dilution cluster_working Step 3: Final Working Solution weigh Weigh 24.93 mg Erdosteine Powder dissolve Dissolve in 1 mL 100% Anhydrous DMSO weigh->dissolve stock_100mM Result: 100 mM Stock (Store at -80°C) dissolve->stock_100mM dilute_10mM Dilute 1:10 in 100% DMSO stock_100mM->dilute_10mM stock_10mM Result: 10 mM Stock dilute_10mM->stock_10mM dilute_final Dilute 1:100 into Pre-warmed Medium stock_10mM->dilute_final prewarm Pre-warm Culture Medium to 37°C prewarm->dilute_final solution_100uM Result: 100 µM Solution (Final DMSO: 0.1%) Use Immediately! dilute_final->solution_100uM

Caption: Workflow for preparing an erdosteine working solution.

Erdosteine's Mechanism of Action: Anti-inflammatory Effects

Erdosteine exhibits anti-inflammatory properties, partly by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][12] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can lead to the activation of IKK (IκB kinase), which results in the degradation of IκBα. This releases NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory cytokines like IL-6 and IL-1β. Erdosteine has been shown to inhibit this process.[5][12]

G Simplified NF-κB Inhibition by Erdosteine cluster_cell Cell lps LPS (Stimulus) receptor Receptor (e.g., TLR4) lps->receptor ikk IKK Activation receptor->ikk ikb_nfkb IκBα - NF-κB (Inactive Complex) ikk->ikb_nfkb nfkb NF-κB ikb_nfkb->nfkb IκBα degradation nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) nucleus->cytokines Transcription erdosteine Erdosteine erdosteine->ikk Inhibits

Caption: Simplified diagram of erdosteine's anti-inflammatory action.

References

Optimizing dosage of Vectrine to minimize side effects in studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, experimental protocols, and answers to frequently asked questions for researchers working with Vectrine, a potent tyrosine kinase inhibitor (TKI). The information is designed to help diagnose and resolve common issues related to dosage optimization and side effect management in preclinical studies, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects or toxicities observed with Vectrine in preclinical studies?

A1: In preclinical models, dose-dependent side effects are common with TKIs like Vectrine. Toxicity can arise from on-target effects (excessive inhibition of the intended kinase) or off-target effects (inhibition of other kinases).[1] Common adverse events observed in animal models are summarized below and are often translatable to potential clinical side effects.[1][2][3]

Data Presentation: Dose-Dependent Side Effects of Vectrine in Rodent Models

Adverse EventLow Dose (10 mg/kg)Medium Dose (30 mg/kg)High Dose (100 mg/kg)Potential Mechanism / Management Strategy
Gastrointestinal
Diarrhea5%25%60%Monitor hydration. Consider dose reduction.[2][4]
Nausea/Vomiting<5%15%45%Administer with food if PK allows. Dose adjustment.
Hematologic
Neutropenia2%10%30%Monitor complete blood counts (CBC).[3]
Thrombocytopenia1%8%25%Monitor CBC. Risk of bleeding at high doses.[3]
Dermatologic
Skin Rash10%40%75%On-target EGFR inhibition. Manage with supportive care.[2][4]
General
Weight Loss (>10%)0%5%20%Monitor animal health daily. May require dose holiday.[5]
Lethargy<5%15%50%General sign of toxicity. Dose reduction is advised.[5]

Q2: How do I establish the optimal dose range and IC50 for my in vitro studies?

A2: The optimal dose range is determined by performing a dose-response assay to calculate the half-maximal inhibitory concentration (IC50).[6] This value quantifies the concentration of Vectrine needed to inhibit a specific biological process (e.g., cell proliferation) by 50%.[6] It is crucial to test a wide range of concentrations (e.g., from picomolar to micromolar) to generate a full sigmoidal curve.[7] The IC50 can vary significantly between different cell lines.

Data Presentation: Vectrine IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeTarget PathwayVectrine IC50 (nM)
K-562Chronic Myeloid LeukemiaBCR-ABL[8]25
A-431Epidermoid CarcinomaEGFR80
HCT-116Colon CarcinomaEGFR/KRAS>10,000
PC-3Prostate Cancer(Low Target Expression)>10,000

Q3: What is the recommended approach for a dose-escalation study in vivo to find the optimal therapeutic window?

A3: An in vivo dose-optimization study aims to find a dose that maximizes anti-tumor efficacy while minimizing toxicity.[5][9] A typical approach involves starting with a well-tolerated dose, often extrapolated from in vitro data, and escalating the dose in subsequent cohorts of animals.[5] Throughout the study, tumor volume, body weight, and clinical signs of toxicity must be monitored rigorously.[5] The goal is to identify the optimal dose that provides a balance between efficacy and safety.[10][11]

Experimental Protocols

Protocol: In Vitro Dose-Response Cytotoxicity Assay using MTT

This protocol details a standard method for determining the IC50 of Vectrine by measuring its effect on cell viability.

Materials:

  • Target cancer cell lines

  • Vectrine stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates, tissue culture treated

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Multichannel pipette

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Resuspend cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of Vectrine in complete medium. For a final concentration range of 1 nM to 10 µM, your 2X plate should range from 2 nM to 20 µM.

    • Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no cells" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the appropriate Vectrine dilution or vehicle control to each well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration can be optimized based on the cell line's doubling time.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log-transformed concentration of Vectrine.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[12]

Troubleshooting Guides

Issue 1: High variability between replicate wells in cell-based assays.

High variability can obscure the true effect of Vectrine and lead to unreliable IC50 values.[13]

  • Potential Cause: Inconsistent cell seeding.[14]

    • Solution: Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting steps. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[13]

  • Potential Cause: Pipetting inaccuracies.[14]

    • Solution: Use calibrated pipettes. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent timing and technique when adding reagents.

  • Potential Cause: Contamination.

    • Solution: Regularly check cultures for microbial contamination. Use aseptic techniques throughout the protocol.[14]

Issue 2: No therapeutic effect is observed in an in vivo model, even at high doses.

  • Potential Cause: Low drug exposure or poor bioavailability.

    • Solution: Conduct a pharmacokinetic (PK) study to measure Vectrine concentration in plasma over time. This will determine key parameters like Cmax, Tmax, and half-life, confirming if the drug is reaching systemic circulation.[5]

  • Potential Cause: Target is not effectively inhibited in the tumor.

    • Solution: Perform a pharmacodynamic (PD) study. Collect tumor samples from treated animals at various time points and use methods like Western blot to analyze the phosphorylation status of the target kinase and downstream effectors (e.g., p-AKT, p-ERK).[15] This confirms target engagement.

  • Potential Cause: The animal model is resistant to Vectrine's mechanism of action.

    • Solution: Confirm that the tumor cell line used for the xenograft expresses the target kinase and is sensitive to Vectrine in vitro. Resistance can arise from mutations in the target or activation of alternative signaling pathways.[16]

Mandatory Visualizations

Signaling Pathway Diagram

Vectrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Downstream Signaling cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., BCR-ABL, EGFR) ATP ATP RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway RTK->JAK_STAT Activates Vectrine Vectrine Vectrine->RTK Inhibits ADP ADP ATP->ADP Phosphorylation Transcription Gene Transcription (Proliferation, Survival) RAS_RAF->Transcription PI3K_AKT->Transcription JAK_STAT->Transcription

Caption: Vectrine inhibits Receptor Tyrosine Kinases, blocking downstream signaling.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis in_vitro In Vitro Dose-Response (e.g., MTT Assay) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 pk_study In Vivo PK Study (Single Dose) ic50->pk_study pk_params Calculate Cmax, Tmax, Half-life pk_study->pk_params dose_range Select Dose Range for Efficacy Study pk_params->dose_range efficacy_study In Vivo Efficacy Study (e.g., Xenograft Model) dose_range->efficacy_study monitor Monitor Tumor Volume & Animal Toxicity efficacy_study->monitor pd_study Pharmacodynamic Analysis (Tumor/Blood Samples) monitor->pd_study decision Optimal Dose Identified? pd_study->decision end End: Optimized Dose decision->end Yes refine Refine Dose / Re-evaluate decision->refine No refine->dose_range

Caption: Workflow for preclinical dosage optimization of Vectrine.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Issue: Inconsistent Results in Cell-Based Assay q1 Is cell morphology and viability normal before plating? start->q1 s1 Action: Check for contamination. Use fresh cell stock. q1->s1 No q2 Is pipetting technique consistent and are pipettes calibrated? q1->q2 Yes s1->q1 s2 Action: Calibrate pipettes. Use reverse pipetting for viscous liquids. q2->s2 No q3 Are edge wells of the plate being used? q2->q3 Yes s2->q2 s3 Action: Avoid using outer wells or fill them with sterile PBS to minimize evaporation. q3->s3 Yes end Problem Resolved q3->end No s3->q3

References

Troubleshooting unexpected results in Vectrine clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vectrine. The following information is intended to assist in interpreting and addressing unexpected results encountered during clinical trials.

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of efficacy in a specific patient subset. What are the potential causes and next steps?

A1: A lack of efficacy in a patient subset can stem from several factors, including genetic variability, differential expression of the target protein (V-Kinase), or variations in drug metabolism.

Troubleshooting Steps:

  • Confirm Target Expression: Stratify patient samples based on V-Kinase expression levels to determine if there is a correlation between expression and clinical response.

  • Pharmacokinetic (PK) Analysis: Analyze plasma concentrations of Vectrine in responding versus non-responding patients to identify any differences in drug exposure.

  • Genetic Screening: Screen for polymorphisms in the V-Kinase gene or in key drug-metabolizing enzymes (e.g., cytochrome P450 family) that may impact drug binding or clearance.

Troubleshooting Guides

Issue 1: Unexpected Increase in Biomarker-Y Post-Treatment

A subset of patients has shown a paradoxical increase in the pro-inflammatory cytokine, Biomarker-Y, following Vectrine administration. The expected outcome is a decrease in all pro-inflammatory markers.

This could indicate an off-target effect or the activation of a compensatory signaling pathway. Vectrine's inhibition of V-Kinase may lead to the upregulation of an alternative pathway that also results in the production of Biomarker-Y.

G cluster_pathway V-Kinase Signaling Pathway Cytokine_R Cytokine Receptor V_Kinase V-Kinase Cytokine_R->V_Kinase Activates Signal_A Signaling Protein A V_Kinase->Signal_A Phosphorylates TF_A Transcription Factor A Signal_A->TF_A Activates Inflammation Inflammatory Response TF_A->Inflammation Promotes Vectrine Vectrine Vectrine->V_Kinase Inhibits

Caption: Hypothetical signaling pathway showing Vectrine's inhibition of V-Kinase.

Patient GroupBaseline Biomarker-Y (pg/mL)Post-Treatment Biomarker-Y (pg/mL)Change (%)
Responders (n=50)112.5 ± 15.345.2 ± 10.1-59.8%
Non-Responders (n=15)108.9 ± 14.8155.6 ± 20.4+42.9%

This protocol is designed to identify alternative signaling pathways that may be activated in non-responding patients.

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from both responding and non-responding patient groups before and after Vectrine treatment.

  • Protein Extraction: Isolate total protein from the collected PBMCs.

  • Digestion and Phosphopeptide Enrichment: Digest the protein into peptides and enrich for phosphorylated peptides using a titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) column.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in protein phosphorylation.

  • Data Analysis: Compare the phosphoproteomic profiles of responding and non-responding patients to identify signaling proteins that are differentially phosphorylated post-treatment.

G Start Unexpected Increase in Biomarker-Y CheckPK Review Patient Pharmacokinetics Start->CheckPK Stratify Stratify Patients by Biomarker-Y Response Start->Stratify Phospho Perform Phospho-Proteomics on Patient Samples Stratify->Phospho Pathway Identify Compensatory Signaling Pathway Phospho->Pathway OffTarget Investigate Potential Off-Target Effects Pathway->OffTarget If No Pathway Identified End Refine Patient Selection Criteria Pathway->End If Pathway Identified OffTarget->End

Caption: Workflow for troubleshooting an unexpected increase in Biomarker-Y.

Issue 2: Inconsistent Dose-Response Relationship

In Phase II trials, a non-linear or flat dose-response curve is being observed, where higher doses of Vectrine do not correlate with increased efficacy.

This could be due to saturation of the target (V-Kinase) at lower doses, the presence of a U-shaped dose-response curve, or potential cellular toxicity at higher concentrations that counteracts the therapeutic effect.

Vectrine DoseChange in Clinical ScoreV-Kinase Occupancy (%)
10 mg-25%85%
20 mg-40%98%
40 mg-42%99%
80 mg-38%99%

This protocol helps determine if higher concentrations of Vectrine are causing cellular toxicity.

  • Cell Culture: Culture a relevant cell line (e.g., primary synoviocytes) in 96-well plates.

  • Dose Application: Treat the cells with a range of Vectrine concentrations, from therapeutic to supra-therapeutic levels.

  • Incubation: Incubate the cells for a period relevant to the clinical trial design (e.g., 24-72 hours).

  • Viability Assessment: Use a cell viability assay, such as an MTT or LDH release assay, to quantify the percentage of viable cells at each concentration.

  • Data Analysis: Plot cell viability against Vectrine concentration to determine the concentration at which toxicity occurs (TC50).

G Start Inconsistent Dose-Response TargetSat Is V-Kinase Saturated at Lower Doses? Start->TargetSat Toxicity Is There Evidence of High-Dose Toxicity? TargetSat->Toxicity No Conclusion1 Dose Optimization Reached TargetSat->Conclusion1 Yes Conclusion2 High Doses are Counter-Productive Toxicity->Conclusion2 Yes Investigate Investigate Alternative Mechanisms (e.g., U-Shape) Toxicity->Investigate No

Technical Support Center: Enhancing the Oral Bioavailability of Erdosteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the oral bioavailability of erdosteine.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation to the oral bioavailability of erdosteine?

A1: The primary limitation is its poor aqueous solubility. Erdosteine is a prodrug that is rapidly absorbed and metabolized, but its low solubility can be a rate-limiting step for dissolution in the gastrointestinal fluids, which is necessary for absorption.[1] Additionally, it undergoes extensive first-pass metabolism in the liver to form its active metabolite, M1 (N-thiodiglycolyl-homocysteine).[1][2]

Q2: What is the metabolic pathway of erdosteine after oral administration?

A2: After oral administration, erdosteine is absorbed and rapidly undergoes first-pass metabolism in the liver. The thiolactone ring is opened, converting the prodrug erdosteine into its pharmacologically active metabolite, M1 (N-thiodiglycolyl-homocysteine), which contains a free thiol group.[3][4] This active metabolite is responsible for the mucolytic, antioxidant, and anti-inflammatory effects of the drug.[2]

Q3: What are the key pharmacokinetic parameters of standard oral erdosteine capsules?

A3: Based on bioequivalence studies in healthy volunteers, the pharmacokinetic parameters for standard 300 mg erdosteine capsules are summarized in the table below. These values can serve as a baseline for comparison when evaluating enhanced formulations.

Troubleshooting Guides

Issue 1: Poor in vitro dissolution of a novel erdosteine formulation.
  • Potential Cause 1: Inadequate particle size reduction.

    • Troubleshooting Tip: For nanocrystal or micronized formulations, ensure that the particle size has been sufficiently reduced and that the particle size distribution is narrow. The goal of nanocrystals is to increase the surface-area-to-volume ratio, which enhances dissolution velocity.[5] Verify particle size using techniques like dynamic light scattering (DLS).

  • Potential Cause 2: Drug recrystallization in an amorphous solid dispersion.

    • Troubleshooting Tip: Amorphous solid dispersions can be prone to physical instability, leading to the drug converting back to its less soluble crystalline form over time.[6] Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to assess the physical state of the drug in the dispersion. Consider using a different polymer carrier or adding a crystallization inhibitor to the formulation.

  • Potential Cause 3: Inappropriate excipient selection for lipid-based formulations.

    • Troubleshooting Tip: For Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), the choice of oil, surfactant, and co-surfactant is critical for spontaneous nanoemulsion formation in the gut.[7] Screen various excipients for their ability to solubilize erdosteine and create a stable nanoemulsion upon dilution with an aqueous phase. Construct pseudo-ternary phase diagrams to identify the optimal ratio of components.[8]

Issue 2: No significant improvement in in vivo bioavailability despite good in vitro dissolution.
  • Potential Cause 1: Extensive first-pass metabolism.

    • Troubleshooting Tip: Even with enhanced dissolution, erdosteine is subject to significant first-pass metabolism in the liver.[1] Consider formulation strategies that can partially bypass hepatic metabolism. For example, lipid-based formulations, particularly those containing long-chain triglycerides, can promote lymphatic transport, which drains directly into the systemic circulation, thereby reducing first-pass metabolism.

  • Potential Cause 2: P-glycoprotein (P-gp) efflux.

    • Troubleshooting Tip: Some poorly soluble drugs are substrates for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the gut lumen. Certain excipients used in lipid-based formulations and some polymers have been shown to inhibit P-gp, thereby increasing the net absorption of the drug.

  • Potential Cause 3: Instability of the formulation in the gastrointestinal tract.

    • Troubleshooting Tip: The formulation may not be stable in the harsh environment of the stomach and intestine. For example, a nanoemulsion may coalesce, or a solid dispersion may prematurely release the drug in a less soluble form. Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For SNEDDS, consider solidifying them (S-SNEDDS) by adsorbing the liquid formulation onto a solid carrier to improve stability.[9]

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Conventional Erdosteine Capsules (300 mg) in Healthy Volunteers

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Reference
Erdosteine (Test Capsule)1570.7 ± 488.31.1 ± 0.53444.7 ± 1242.4 (AUC0-10h)[10]
Erdosteine (Reference Capsule)1447.8 ± 449.91.2 ± 0.53229.9 ± 1225.6 (AUC0-10h)[10]
Metobolite M1 (from Test Capsule)396.5 ± 177.61.7 ± 0.81259.2 ± 609.8 (AUC0-10h)[10]
Metobolite M1 (from Ref. Capsule)385.0 ± 192.71.9 ± 0.71331.3 ± 694.0 (AUC0-10h)[10]
Erdosteine (Reference Drug)2.67 ± 0.75 (µg/mL)-5.41 ± 1.55 (µg/mL·hr)[11]
Erdosteine (Test Drug)2.59 ± 0.59 (µg/mL)-5.05 ± 1.30 (µg/mL·hr)[11]

Table 2: Potential Bioavailability Enhancement with Advanced Formulations (Data from other poorly soluble drugs)

DrugFormulation TechnologyFold Increase in CmaxFold Increase in AUCReference
HesperetinNanocrystalline Solid Dispersion1.792.25[12]
ApigeninNanocrystals3.63.4[13]
ApremilastSNEDDS-~7 (Relative Bioavailability)[14]
EscitalopramSNEDDS5.344.71[15]

Experimental Protocols

Protocol 1: Preparation of Erdosteine Nanocrystals by High-Pressure Homogenization
  • Preparation of Pre-suspension:

    • Disperse 5% (w/v) of erdosteine powder in an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic F68 or Tween 80).

    • Stir the mixture at high speed (e.g., 2000 rpm) for 2 hours to ensure complete wetting of the drug powder.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C5).

    • Apply a homogenization pressure of approximately 1500 bar for 20-30 cycles.

    • Maintain the temperature of the sample at 4-10°C throughout the process to prevent degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The target is a mean particle size below 500 nm with a PDI < 0.3.

    • Determine the zeta potential to assess the stability of the nanosuspension.

  • Lyophilization (Optional, for solid dosage form):

    • Add a cryoprotectant (e.g., 5% w/v trehalose or mannitol) to the nanosuspension.

    • Freeze the suspension at -80°C for 12 hours.

    • Lyophilize the frozen suspension for 24-48 hours to obtain a dry powder of erdosteine nanocrystals.

Protocol 2: Preparation of Erdosteine Solid Dispersion by Solvent Evaporation
  • Solubilization:

    • Select a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, or HPMC).

    • Dissolve both erdosteine and the polymer in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol) in a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Drying and Pulverization:

    • Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization:

    • Perform DSC and XRPD analyses to confirm the amorphous state of erdosteine in the solid dispersion.

    • Conduct in vitro dissolution studies in a relevant buffer (e.g., pH 6.8 phosphate buffer) to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 3: In Vivo Bioavailability Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (200-250 g).

    • Fast the animals for 12 hours before the experiment, with free access to water.

  • Dosing:

    • Divide the rats into groups (n=6 per group): a control group receiving a suspension of pure erdosteine, and test groups receiving the enhanced formulations (e.g., nanosuspension, solid dispersion).

    • Administer the formulations orally via gavage at a dose equivalent to, for example, 50 mg/kg of erdosteine.

  • Blood Sampling:

    • Collect blood samples (~0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of erdosteine and its active metabolite M1 in the plasma samples using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf) using non-compartmental analysis software.

    • Determine the relative bioavailability of the enhanced formulations compared to the control suspension.

Visualizations

erdosteine_metabolism oral_admin Oral Administration of Erdosteine absorption GI Absorption oral_admin->absorption liver Liver (First-Pass Metabolism) absorption->liver erdosteine_prodrug Erdosteine (Prodrug) in Systemic Circulation liver->erdosteine_prodrug metabolite_m1 Active Metabolite M1 (N-thiodiglycolyl-homocysteine) liver->metabolite_m1 erdosteine_prodrug->metabolite_m1 pharmacological_effect Pharmacological Effect (Mucolytic, Antioxidant) metabolite_m1->pharmacological_effect excretion Excretion (Urine) metabolite_m1->excretion

Caption: Metabolic pathway of orally administered erdosteine.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation formulation_choice Select Technology (Nanocrystals, Solid Dispersion, SNEDDS) preparation Prepare Formulation formulation_choice->preparation characterization In Vitro Characterization (Particle Size, Dissolution, DSC/XRPD) preparation->characterization animal_study Oral Administration to Rats characterization->animal_study Optimized Formulation blood_sampling Blood Sampling at Timed Intervals animal_study->blood_sampling lcms_analysis LC-MS/MS Analysis of Plasma blood_sampling->lcms_analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) lcms_analysis->pk_analysis pk_analysis->formulation_choice Feedback for Re-formulation

Caption: Workflow for developing and evaluating enhanced erdosteine formulations.

References

Technical Support Center: Managing Potential Drug Interactions with Vectrine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Vectrine (active ingredient: Erdosteine) is a mucolytic agent used to treat respiratory conditions.[1][2] The information provided here is for research and developmental purposes only and is not a substitute for clinical guidance. Researchers must adhere to all applicable regulatory guidelines for drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Vectrine (Erdosteine) and how is it metabolized?

A1: Vectrine's active ingredient, erdosteine, is a mucolytic agent.[1][3][4][5] After oral administration, it is rapidly absorbed and metabolized in the liver into active metabolites containing free thiol (-SH) groups.[1][2] These metabolites break down disulfide bonds in bronchial mucus, reducing its viscosity and facilitating expectoration.[1][2] The primary active metabolites identified are N-thiodiglycolyl-homocysteine (Metabolite I), N-acetyl-homocysteine (Metabolite II), and homocysteine (Metabolite III).[2][5]

Q2: Are there any known clinical drug-drug interactions (DDIs) with Vectrine?

A2: Currently, no harmful drug interactions have been reported in clinical use.[2] Vectrine can be administered with antibiotics and bronchodilators such as theophylline and β2-mimetics.[2][5] However, comprehensive DDI studies for all possible co-medications may not have been conducted. Therefore, in a research setting, it is crucial to evaluate the potential for interactions, especially with new chemical entities.

Q3: What is the potential for Vectrine to be a perpetrator or victim of a drug interaction in our research?

A3: To determine if Vectrine could be a "perpetrator" (affecting other drugs) or a "victim" (being affected by other drugs), you need to characterize its interaction with drug-metabolizing enzymes and transporters.[6]

  • As a perpetrator: You should investigate if Vectrine or its metabolites inhibit or induce key drug-metabolizing enzymes (e.g., cytochrome P450s) or transporters (e.g., P-glycoprotein).

  • As a victim: You need to identify the specific enzymes and transporters responsible for Vectrine's metabolism and disposition to understand if co-administered drugs could alter its pharmacokinetics.[6]

Q4: What are the first steps to assess the DDI potential of Vectrine in vitro?

A4: The initial assessment should involve a series of in vitro assays to investigate interactions with cytochrome P450 (CYP) enzymes and key drug transporters.[7][8]

  • CYP Inhibition Assay: Determine the IC50 values of Vectrine and its primary metabolites against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[9][10]

  • CYP Induction Assay: Evaluate if Vectrine can induce the expression of key CYP enzymes (e.g., CYP1A2, 2B6, 3A4) in human hepatocytes.[11][12]

  • Transporter Interaction Assays: Assess whether Vectrine is a substrate or inhibitor of important transporters like P-glycoprotein (P-gp/MDR1).[8][13]

Q5: When should we consider conducting a clinical DDI study with Vectrine?

A5: A clinical DDI study is generally warranted if in vitro data suggests a potential for interaction.[14] Regulatory guidelines, such as those from the FDA, recommend clinical DDI studies if an enzyme is responsible for ≥ 25% of the drug's elimination.[15] These studies are typically conducted in healthy volunteers during Phase 1 of clinical development.

Troubleshooting Guides

Guide 1: Unexpected or High Variability in In Vitro CYP Inhibition Assays
Symptom Potential Cause(s) Troubleshooting Steps
High variability between replicate wells 1. Pipetting errors or improper mixing.[16] 2. Edge effects in the assay plate.[16] 3. Inconsistent temperature during incubation.[16]1. Ensure proper mixing of all reagents. Use calibrated pipettes. 2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.[16] 3. Use an incubator with stable temperature control.
IC50 value is significantly different than expected 1. Incorrect concentration of Vectrine or inhibitor. 2. Degradation of Vectrine in the assay medium.[16] 3. Interference from the test compound (e.g., fluorescence).[9]1. Verify the preparation and dilution of all stock solutions. 2. Assess the stability of Vectrine under assay conditions. 3. Run a control without the enzyme to check for intrinsic fluorescence or quenching by the compound.[9]
No inhibition observed at the highest concentration 1. Low potency of Vectrine as an inhibitor. 2. Poor solubility of Vectrine at high concentrations.[17] 3. Vectrine is a weak or non-inhibitor of the tested CYP isoform.1. Confirm the expected potency based on literature or predictive models. 2. Check the solubility of Vectrine in the assay buffer. Use a lower concentration range if necessary. 3. This may be a valid result, indicating a low risk of DDI for that specific pathway.
Guide 2: Inconsistent Results in P-glycoprotein (P-gp) Substrate/Inhibition Assays
Symptom Potential Cause(s) Troubleshooting Steps
High efflux ratio in control cells (not overexpressing P-gp) 1. Presence of other endogenous efflux transporters. 2. Low passive permeability of the compound.1. Use a specific P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated transport. 2. Consider using an alternative assay system, such as inside-out membrane vesicles, for low permeability compounds.[13]
Low or no inhibition with a known P-gp inhibitor 1. The test compound is not a P-gp inhibitor. 2. Incorrect concentration of the inhibitor. 3. Cell monolayer integrity is compromised.1. This may be a true negative result. 2. Verify the concentration and activity of the positive control inhibitor. 3. Check the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
Discrepancy between substrate and inhibition results 1. A compound can be a substrate without being a potent inhibitor, and vice-versa. 2. Different binding sites or mechanisms of interaction with P-gp.1. These results are not necessarily contradictory. A substrate is transported by P-gp, while an inhibitor blocks the transport of other substrates.[18] 2. Further investigation into the mechanism of interaction may be needed.

Quantitative Data Summary

The following tables present hypothetical in vitro data for Vectrine to illustrate how results should be structured.

Table 1: Vectrine - In Vitro Cytochrome P450 Inhibition Potential

CYP IsoformProbe SubstrateVectrine IC50 (µM)Positive ControlPositive Control IC50 (µM)
CYP1A2 Phenacetin> 100Fluvoxamine0.2
CYP2C9 Diclofenac75.3Sulfaphenazole0.8
CYP2C19 S-Mephenytoin> 100Ticlopidine1.5
CYP2D6 Dextromethorphan92.1Quinidine0.05
CYP3A4 Midazolam45.8Ketoconazole0.03

Table 2: Vectrine - In Vitro P-glycoprotein (P-gp) Interaction Potential

Assay TypeTest SystemParameterResultInterpretation
Substrate Assessment MDCK-MDR1 CellsEfflux Ratio1.8Not a significant P-gp substrate
Inhibition Assessment P-gp VesiclesIC50 (µM)> 50Not a significant P-gp inhibitor

Experimental Protocols

Protocol 1: Determination of IC50 for CYP Inhibition
  • Objective: To determine the concentration of Vectrine that inhibits 50% of the activity of major CYP isoforms.

  • Materials: Human liver microsomes (HLM), specific CYP probe substrates, NADPH regenerating system, Vectrine stock solution, positive control inhibitors, and a multi-well plate reader.

  • Methodology:

    • Prepare a series of Vectrine concentrations by serial dilution.

    • In a 96-well plate, combine HLM, the CYP-specific probe substrate, and each concentration of Vectrine or positive control.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the specified time.

    • Stop the reaction by adding a stopping solution (e.g., acetonitrile).

    • Analyze the formation of the metabolite using LC-MS/MS.

    • Calculate the percent inhibition for each Vectrine concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]

Protocol 2: P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
  • Objective: To determine if Vectrine is a substrate of the P-gp efflux transporter.

  • Materials: MDCK-MDR1 (P-gp overexpressing) and MDCK (parental) cell lines, transwell plates, Vectrine, and a P-gp inhibitor (e.g., elacridar).[13]

  • Methodology:

    • Seed MDCK-MDR1 and MDCK cells on transwell inserts and culture until a confluent monolayer is formed.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Add Vectrine to either the apical (A) or basolateral (B) chamber of the transwell plate.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect samples from the opposite chamber at specified time points.

    • Quantify the concentration of Vectrine in the samples using LC-MS/MS.

    • Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor, suggests that Vectrine is a P-gp substrate.[13]

Visualizations

G cluster_0 In Vitro DDI Assessment Workflow A Start: New Compound (Vectrine) B CYP Inhibition Assay (IC50 Determination) A->B C P-gp Substrate & Inhibition Assay A->C D CYP Induction Assay A->D E Low Risk (IC50 > 50 µM) B->E F Potential Risk (IC50 < 50 µM) B->F G Low Risk (Efflux Ratio < 2) C->G H Potential Risk (Efflux Ratio > 2) C->H I Low Risk (Fold Change < 2) D->I J Potential Risk (Fold Change > 2) D->J L End of In Vitro Assessment E->L K Evaluate Need for Clinical DDI Study F->K G->L H->K I->L J->K K->L

Caption: Workflow for in vitro drug-drug interaction (DDI) assessment of Vectrine.

G cluster_0 Troubleshooting Logic: Low IC50 Value start Unexpectedly Low IC50 Value Observed q1 Verify Stock Solution Concentrations? start->q1 a1_yes Concentrations Correct q1->a1_yes Yes a1_no Remake Solutions & Re-run Assay q1->a1_no No q2 Check for Compound Instability? a1_yes->q2 a1_no->start a2_yes Compound is Unstable q2->a2_yes Yes a2_no Compound is Stable q2->a2_no No action2 Modify Assay Conditions (e.g., shorter incubation) a2_yes->action2 q3 Test for Assay Interference (e.g., fluorescence)? a2_no->q3 a3_yes Interference Detected q3->a3_yes Yes a3_no No Interference q3->a3_no No action3 Use Alternative Detection Method (e.g., LC-MS/MS) a3_yes->action3 end Result is Likely Valid a3_no->end

Caption: Decision tree for troubleshooting an unexpectedly low IC50 value.

G cluster_0 Hypothetical Vectrine Signaling Interaction Vectrine Vectrine Metabolite (-SH group) Mucus Mucus Glycoproteins (Disulfide Bonds) Vectrine->Mucus Breaks Bonds ReducedMucus Reduced Mucus Viscosity Mucus->ReducedMucus DrugX Co-administered Drug X (e.g., CYP3A4 Inhibitor) CYP3A4 CYP3A4 Enzyme DrugX->CYP3A4 Inhibits CYP3A4->Vectrine Activates VectrinePro Vectrine (Prodrug) VectrinePro->CYP3A4 Metabolism

Caption: Potential pharmacokinetic interaction affecting Vectrine's activation.

References

Technical Support Center: Refining Analytical Methods for Vectrine (Erdosteine) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Vectrine (erdosteine) and its active metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Vectrine and what are its primary active metabolites?

A1: Vectrine is a brand name for the drug erdosteine, a mucolytic agent used in the treatment of respiratory diseases.[1][2] Erdosteine is a prodrug, meaning it becomes pharmacologically active after being metabolized in the body.[1][3] Following oral administration, it is rapidly absorbed and undergoes first-pass metabolism, primarily in the liver, to form three main active metabolites:[4]

  • Metabolite I (M1): N-thiodiglycolyl-homocysteine

  • Metabolite II (M2): N-acetyl-homocysteine

  • Metabolite III (M3): Homocysteine

These metabolites contain free thiol (-SH) groups that are responsible for the drug's mucolytic and antioxidant properties.[5][6]

Q2: What are the common analytical techniques for quantifying erdosteine and its metabolites?

A2: The most common and robust analytical techniques for the quantification of erdosteine and its metabolites in biological matrices, such as plasma, are High-Performance Liquid Chromatography (HPLC) coupled with either UV or Mass Spectrometry (MS) detection.[2][7] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard due to its high sensitivity and selectivity, allowing for the simultaneous determination of the parent drug and its metabolites.[8][9]

Q3: Why is pre-column derivatization sometimes recommended for the analysis of erdosteine's thiol-containing metabolites?

A3: Pre-column derivatization is a technique used to improve the chromatographic and mass spectrometric properties of certain analytes.[8] For thiol-containing metabolites of erdosteine, derivatization can enhance their stability, improve their retention on reversed-phase HPLC columns, and increase their ionization efficiency in the mass spectrometer, leading to better sensitivity and more reliable quantification.[8][9]

Q4: What are the critical considerations for sample preparation when analyzing erdosteine and its metabolites in plasma?

A4: Proper sample preparation is crucial for accurate analysis. Common techniques include protein precipitation and solid-phase extraction (SPE).[2][10] Key considerations include:

  • Stability: Thiol-containing metabolites can be prone to oxidation. It is important to handle samples promptly and store them at low temperatures (e.g., -20°C or colder).[1]

  • Matrix Effects: Biological matrices like plasma contain numerous endogenous components that can interfere with the analysis, particularly in LC-MS/MS (ion suppression or enhancement). Efficient sample cleanup is essential to minimize these effects.[10]

  • Recovery: The chosen extraction method should provide high and reproducible recovery for both the parent drug and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC or LC-MS/MS analysis of erdosteine and its metabolites.

HPLC-UV Analysis Troubleshooting
Problem Potential Causes Solutions
Poor Peak Resolution Inappropriate mobile phase composition or pH. Incorrect column selection. Flow rate is too high.Optimize the mobile phase by adjusting the organic-to-aqueous ratio. Adjust the pH to alter the ionization state of the analytes. Try a different C18 column or a column with a different stationary phase. Reduce the flow rate to increase interaction with the stationary phase.[11]
Peak Tailing Active sites on the stationary phase interacting with analytes. Column overload. Extra-column effects (e.g., dead volume).Add a competing base like triethylamine to the mobile phase to block active silanol groups. Reduce the concentration of the injected sample. Ensure all tubing is properly connected to minimize dead volume.[11]
Baseline Drift Inadequate column equilibration. Mobile phase composition changing over time. Column contamination.Ensure the column is thoroughly equilibrated with the mobile phase before analysis. Prepare fresh mobile phase daily. Flush the column with a strong solvent to remove contaminants.[11]
Ghost Peaks Contamination in the injection system or mobile phase. Carryover from a previous injection.Clean the autosampler and injection port. Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step between injections.[11]
Irreproducible Retention Times Leaks in the HPLC system. Inconsistent mobile phase preparation. Fluctuations in column temperature.Check all fittings for leaks. Prepare the mobile phase carefully and consistently. Use a column oven to maintain a constant temperature.[11]
LC-MS/MS Analysis Troubleshooting
Problem Potential Causes Solutions
Low Signal Intensity / Poor Sensitivity Inefficient ionization of analytes. Ion suppression from matrix components. Suboptimal MS parameters.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Improve sample cleanup to remove interfering matrix components. Perform a tuning and calibration of the mass spectrometer.
Signal Variability (Poor Reproducibility) Inconsistent sample preparation. Matrix effects varying between samples. Instability of analytes in the final extract.Automate sample preparation steps where possible. Use a stable isotope-labeled internal standard for each analyte if available. Analyze samples as soon as possible after preparation.
No Precursor/Product Ion Signal Incorrect mass-to-charge ratio (m/z) settings. Analyte degradation in the source. Insufficient fragmentation energy.Verify the calculated m/z values for the parent and metabolite ions. Optimize in-source fragmentation parameters. Optimize collision energy for each precursor-product ion transition.
Crosstalk between MRM Transitions Insufficient chromatographic separation of isomers or related compounds.Optimize the chromatographic method to achieve baseline separation of compounds with similar MRM transitions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Erdosteine and Metabolite I in Healthy Volunteers

The following table summarizes key pharmacokinetic parameters for erdosteine and its primary active metabolite (M1) following a single oral dose.

Parameter Erdosteine Metabolite I (M1)
Cmax (ng/mL) 1447.8 ± 449.9385.0 ± 192.7
Tmax (h) 1.2 ± 0.51.9 ± 0.7
t1/2 (h) 1.3 ± 0.42.6 ± 1.1
AUC(0-10h) (ng·h/mL) 3229.9 ± 1225.61331.3 ± 694.0
AUC(0-∞) (ng·h/mL) 3279.6 ± 1233.71451.7 ± 719.0

Data are presented as mean ± standard deviation.[12]

Table 2: LC-MS/MS Parameters for Erdosteine and an Internal Standard
Compound Precursor Ion (m/z) Product Ion (m/z)
Erdosteine 250204
Letosteine (Internal Standard) 280160

Data obtained using electrospray ionization in positive mode ([M+H]+).[10]

Experimental Protocols

Protocol 1: Quantification of Erdosteine and Metabolite I in Human Plasma by LC-MS/MS

This protocol describes a sensitive method for the simultaneous determination of erdosteine and its active metabolite, M1, using LC-MS/MS with pre-column derivatization.[8]

1. Sample Preparation (Derivatization and Extraction):

  • To 100 µL of plasma sample, add internal standards (paracetamol for erdosteine and captopril for M1).[8]

  • Perform derivatization by adding 2-bromo-3'-methoxy acetophenone.[8]

  • Extract the derivatized analytes using a suitable method such as solid-phase extraction (SPE) with an OASIS HLB extraction plate.[1][10]

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[1]

2. Chromatographic Conditions:

  • Column: Agilent XDB-C18 (50 mm x 4.6 mm, 1.8 µm).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in methanol and 0.1% formic acid in 5 mmol/L ammonium acetate.[8]

  • Flow Rate: As appropriate for the column dimensions (e.g., 0.3 mL/min for a similar method).[10]

  • Injection Volume: 20 µL.[11]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for derivatized erdosteine, derivatized M1, and their respective internal standards.

Protocol 2: Quantification of Erdosteine in Human Plasma by HPLC-UV

This protocol provides a method for the determination of erdosteine using HPLC with UV detection.[2]

1. Sample Preparation (Protein Precipitation):

  • To 500 µL of plasma sample in a microcentrifuge tube, add an equal volume of 6.25% trichloroacetic acid (TCA) solution.[2]

  • Vortex the mixture for 1-2 minutes to precipitate proteins.[2]

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM potassium phosphate, pH adjusted to 3.2 with ortho-phosphoric acid).[2][13] A common ratio is 35:65 (v/v) acetonitrile to buffer.[13]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 236 nm or 254 nm.[11]

  • Column Temperature: Ambient or controlled at 30°C for better reproducibility.[11]

Mandatory Visualizations

G cluster_absorption Oral Administration & Absorption cluster_metabolism First-Pass Metabolism (Liver) cluster_action Pharmacological Action erdosteine Vectrine (Erdosteine) (Prodrug) metabolite1 Metabolite I (N-thiodiglycolyl-homocysteine) [ACTIVE] erdosteine->metabolite1 Thiolactone Ring Opening metabolite2 Metabolite II (N-acetyl-homocysteine) [ACTIVE] erdosteine->metabolite2 metabolite3 Metabolite III (Homocysteine) [ACTIVE] erdosteine->metabolite3 action Mucolytic & Antioxidant Effects (Breaking Disulfide Bonds in Mucus) metabolite1->action metabolite2->action metabolite3->action

Caption: Metabolic activation pathway of Vectrine (Erdosteine).

G start Plasma Sample (containing Erdosteine & Metabolites) prep Sample Preparation (e.g., Protein Precipitation or SPE) start->prep hplc HPLC Separation (C18 Reversed-Phase Column) prep->hplc detection Detection hplc->detection uv UV Detector detection->uv HPLC-UV ms Tandem MS (LC-MS/MS) detection->ms LC-MS/MS data Data Analysis (Quantification) uv->data ms->data

Caption: General experimental workflow for Vectrine metabolite analysis.

References

Addressing inconsistencies in in-vitro mucus models for Vectrine

Author: BenchChem Technical Support Team. Date: December 2025

Vectrine Technical Support Center

Welcome to the Vectrine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered when using Vectrine in in-vitro mucus models.

Frequently Asked Questions (FAQs)

Q1: What is Vectrine and what is its intended application in in-vitro mucus models?

Vectrine is a novel muco-interactive agent designed for preclinical evaluation of drug delivery systems. Its primary application is to modulate the biophysical properties of mucus to enhance the transport of therapeutic molecules. In in-vitro models, it is used to assess how changes in mucus composition and rheology, induced by Vectrine, affect the permeability and efficacy of co-administered compounds.

Q2: Which in-vitro mucus models are recommended for use with Vectrine?

Vectrine is compatible with a range of in-vitro models. For initial high-throughput screening, reconstituted mucus models such as those using porcine gastric or bovine submaxillary mucin (BSM) are suitable.[1][2] For more physiologically relevant studies, mucus-producing cell line models are recommended. Commonly used models include:

  • Calu-3 Cells: A human lung adenocarcinoma cell line that, when cultured at an air-liquid interface (ALI), forms a polarized epithelium and secretes a mucus layer, modeling the proximal airway.[3]

  • HT29-MTX Cells: A human colon adenocarcinoma cell line that differentiates into mucus-secreting goblet cells.[4][5] It is often used in co-culture with absorptive cells like Caco-2 to model the intestinal mucus barrier.[6][7][8]

The choice of model depends on the specific research question and the mucosal target (e.g., respiratory vs. gastrointestinal).

Q3: What are the primary sources of inconsistency in in-vitro mucus models when testing Vectrine?

Inconsistencies in experimental outcomes can arise from several factors:

  • Cell Culture Conditions: Variations in cell passage number, seeding density, differentiation period, and culture media can significantly alter mucus production and composition.[9]

  • Mucus Heterogeneity: The thickness, viscosity, and composition of the secreted mucus layer can vary between experiments, affecting Vectrine's interaction and subsequent measurements.[10][11]

  • Experimental Parameters: Inconsistent incubation times, temperature fluctuations, and variations in analytical techniques (e.g., rheometry, particle tracking) can lead to disparate results.[1][2]

  • Vectrine Formulation: The concentration, solvent, and preparation method of the Vectrine solution can impact its activity and stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with Vectrine in a question-and-answer format.

Problem 1: High variability in mucus layer thickness and viscosity across different batches of cell cultures.

  • Question: We are observing significant differences in the thickness and rheological properties of the mucus produced by our Calu-3/HT29-MTX cultures, leading to inconsistent effects of Vectrine. How can we improve the reproducibility of our mucus layer?

  • Answer: Achieving a consistent mucus layer is critical for reproducible results. High variability is often linked to subtle differences in cell culture practices.

    Potential Causes & Solutions:

    • Cell Passage Number: Use cells within a consistent and narrow passage number range. High passage numbers can lead to phenotypic drift and altered mucus production.

    • Differentiation Period: The duration of culture at the air-liquid interface (for Calu-3) or post-confluence (for HT29-MTX) directly impacts mucus accumulation and maturity. Standardize this period across all experiments. For instance, HT29-MTX cells often require at least 21 days post-confluence to develop a stable mucus layer.

    • Culture Medium: Ensure the medium composition is consistent. Serum batch variability can affect cell growth and mucus secretion. Consider using a single, qualified lot of serum for a set of experiments.

    • Environmental Conditions: Mechanical stimulation, such as gentle shaking, has been shown to increase MUC2 production in HT29-MTX-E12 cells.[4] However, this must be precisely controlled to ensure consistency. Also, maintaining stable temperature and humidity is crucial, as evaporation can significantly alter mucus concentration and viscoelasticity.[1][2]

    Data Presentation: Recommended Culture Parameters for Consistent Mucus Production

    Parameter Calu-3 (Airway Model) HT29-MTX (Intestinal Model)
    Seeding Density 1 x 10^5 cells/cm² on Transwell® inserts 2 x 10^5 cells/cm² on Transwell® inserts
    Growth Phase 7-10 days submerged 7 days submerged
    Differentiation Phase 14-21 days at Air-Liquid Interface (ALI) 21-28 days post-confluence
    Medium Change Every 2-3 days (basolateral side for ALI) Every 2-3 days

    | Passage Number | Use passages 5-20 | Use passages 15-30 |

Problem 2: Inconsistent mucoadhesion results after application of Vectrine.

  • Question: Our mucoadhesion assays show high standard deviations. Sometimes Vectrine appears strongly mucoadhesive, and other times it shows minimal interaction. How can we troubleshoot this?

  • Answer: Variability in mucoadhesion measurements is a common challenge. The issue can stem from the formulation, the mucus model, or the measurement technique itself.

    Troubleshooting Workflow:

    G A Inconsistent Mucoadhesion B Check Vectrine Formulation A->B C Standardize Mucus Model A->C D Refine Assay Technique A->D E Consistent concentration? Freshly prepared? B->E Is it consistent? F Consistent mucus thickness? Standardized hydration? C->F Is it consistent? G Controlled contact time? Consistent detachment speed? D->G Is it consistent? H Re-validate formulation protocol E->H No I Optimize cell culture protocol (See Problem 1) F->I No J Calibrate instrument (e.g., rheometer, texture analyzer) G->J No

    Caption: Troubleshooting logic for inconsistent mucoadhesion.

    Detailed Methodologies:

    • Vectrine Formulation: Ensure Vectrine is fully solubilized and prepared fresh before each experiment to avoid aggregation or degradation. Use a consistent, high-purity solvent.

    • Mucus Preparation: If using reconstituted mucin, ensure complete and consistent hydration. For cell models, gently wash the apical surface with pre-warmed PBS to remove loose debris without disturbing the adherent mucus layer.

    • Assay Parameters: The choice of method can influence results. Tensile strength tests (detachment force) and rheological measurements are common.[12] For tensile tests, standardize the contact area, contact time, and the rate of probe withdrawal.[13] For rheological methods, ensure measurements are within the linear viscoelastic region (LVR) of the sample.[14][15]

Problem 3: Difficulty in visualizing Vectrine's penetration or distribution within the mucus layer.

  • Question: We are trying to use microscopy to see how Vectrine interacts with the mucus, but we are struggling to get clear images. What can we do?

  • Answer: Visualizing interactions within a complex hydrogel like mucus requires careful sample preparation and imaging techniques.

    Potential Solutions:

    • Fluorescent Labeling: Covalently attach a fluorescent dye (e.g., an Alexa Fluor™ or FITC derivative) to Vectrine. It is crucial to verify that the labeling process does not alter Vectrine's physicochemical properties or its interaction with mucus. Unconjugated dye should be removed via dialysis or size-exclusion chromatography.

    • Microscopy Technique: Confocal Laser Scanning Microscopy (CLSM) is highly recommended as it allows for optical sectioning, which helps distinguish the labeled Vectrine within the 3D mucus structure from the underlying cells.[16]

    • Particle Tracking: If Vectrine is formulated as a nanoparticle, Multiple Particle Tracking (MPT) can be used. This technique analyzes the trajectories of fluorescent nanoparticles to determine their mobility within the mucus, providing quantitative data on penetration.[17][18]

    • Sample Preparation: To preserve the delicate mucus structure, consider fixation and embedding protocols suitable for hydrogels. Alternatively, live-cell imaging in a temperature and CO2-controlled chamber can provide dynamic information.

    Experimental Workflow for Visualization:

    G A Fluorescently Label Vectrine B Purify Labeled Vectrine (Remove free dye) A->B C Characterize Labeled Vectrine (Confirm no change in properties) B->C E Apply Labeled Vectrine to Apical Surface C->E D Prepare Mucus Model (e.g., Calu-3 at ALI) D->E F Incubate (Time Course) E->F G Image with Confocal Microscopy (Z-stack acquisition) F->G H Analyze Image Data (Quantify penetration depth, distribution) G->H

    Caption: Workflow for visualizing Vectrine-mucus interaction.

Problem 4: Unexpected changes in epithelial barrier integrity (TEER values) after applying Vectrine.

  • Question: We are seeing a significant drop in Transepithelial Electrical Resistance (TEER) in our Calu-3 monolayers after applying Vectrine, suggesting cytotoxicity or disruption of tight junctions. How do we investigate this?

  • Answer: A drop in TEER is a critical observation that requires systematic investigation to distinguish between an intended effect, a formulation issue, or cytotoxicity.

    Hypothetical Signaling Pathway for Tight Junction Modulation:

    It is possible that Vectrine interacts with cell surface receptors that modulate tight junction proteins (e.g., Claudins, Occludin) via intracellular signaling pathways. A hypothetical pathway could involve the activation of Protein Kinase C (PKC), which is known to phosphorylate tight junction components and increase paracellular permeability.

    G Vectrine Vectrine Receptor Cell Surface Receptor Vectrine->Receptor Binds PKC Protein Kinase C (PKC) Receptor->PKC Activates TJ Tight Junction Complex (Claudin, Occludin) PKC->TJ Phosphorylates Permeability Increased Paracellular Permeability (↓TEER) TJ->Permeability

    Caption: Hypothetical pathway for Vectrine-induced TEER reduction.

    Troubleshooting Steps:

    • Control Experiments: Test the vehicle/solvent used for Vectrine alone to rule out solvent-induced effects.

    • Dose-Response and Time-Course: Perform a dose-response study to determine if the TEER drop is concentration-dependent. Monitor TEER over time (e.g., 1, 4, 24, 48 hours) to see if the effect is transient or permanent.

    • Cytotoxicity Assays: Use standard assays like LDH (Lactate Dehydrogenase) or MTT/XTT to quantify cell death and distinguish it from functional modulation of tight junctions.

    • Reversibility Study: After exposing the cells to Vectrine, replace the medium with fresh, Vectrine-free medium and monitor TEER for 24-48 hours to see if the barrier function recovers.

    • Immunofluorescence: Stain for key tight junction proteins (e.g., ZO-1, Occludin) to visualize any disruption or relocalization from the cell-cell junctions after Vectrine treatment.

Experimental Protocols

Protocol: Quantitative Mucoadhesion Assessment using a Texture Analyzer

This protocol describes a method for measuring the force of detachment, a direct indicator of mucoadhesion, between Vectrine and a cultured mucus layer.

Materials:

  • Texture Analyzer (e.g., Stable Micro Systems TA.XTplus) equipped with a cylindrical probe (e.g., 10 mm diameter).

  • Mucus-producing cell culture (e.g., HT29-MTX on a 12-well Transwell® insert).

  • Vectrine formulation.

  • Krebs-Ringer Bicarbonate (KRB) buffer, warmed to 37°C.

Methodology:

  • Sample Preparation:

    • Gently remove the culture medium from the apical side of the Transwell® insert.

    • Wash the mucus layer once with 200 µL of pre-warmed KRB buffer to remove non-adherent components. Aspirate the buffer carefully.

    • Secure the Transwell® plate to the Texture Analyzer's base.

  • Vectrine Application:

    • Apply a standardized amount of the Vectrine formulation to the tip of the cylindrical probe. If Vectrine is a solid, use double-sided tape to attach it. If it is a gel or liquid, apply a defined volume (e.g., 10 µL).

  • Texture Analyzer Setup:

    • Test Mode: Tension/Compression

    • Pre-Test Speed: 1.0 mm/s

    • Test Speed: 0.5 mm/s

    • Post-Test Speed: 0.5 mm/s

    • Applied Force (Contact): 0.5 N (or a minimal force to ensure full contact)

    • Contact Time: 60 seconds

    • Trigger Type: Force (e.g., 0.05 N)

  • Measurement:

    • Lower the probe until it makes contact with the mucus layer at the specified force.

    • Hold the probe in contact for the defined contact time (60 s) to allow for interaction.

    • Withdraw the probe at the specified speed. The instrument will record the force required to separate the probe from the mucus.

  • Data Analysis:

    • The key parameters to obtain from the force-distance curve are:

      • Peak Force (Adhesive Force): The maximum force required for detachment (in Newtons).

      • Work of Adhesion: The area under the force-distance curve during probe withdrawal (in Joules).

    • Perform at least three replicates for each experimental condition.

Data Presentation: Comparison of Mucoadhesion Measurement Techniques

Technique Principle Key Parameter(s) Advantages Disadvantages
Tensile Strength Measures the force required to detach two surfaces. Peak Force, Work of Adhesion Simple, direct measurement of interaction strength.[13][19] Highly dependent on test parameters (speed, contact time).
Rheological Synergy Measures changes in viscosity or viscoelastic moduli upon mixing polymer and mucin. Viscosity (η), Storage Modulus (G'), Loss Modulus (G'') Provides insight into the nature of the interaction (e.g., entanglement, secondary bonds).[1][2] Indirect measurement of adhesion; requires larger sample volumes.

| Particle Tracking | Measures the reduction in movement of nanoparticles in mucus. | Mean Squared Displacement (MSD), Effective Diffusivity | Provides information on micro-scale interactions; suitable for small sample volumes.[17][18] | Requires fluorescently labeled particles; complex data analysis. |

References

Strategies for reducing plaque formation in Vectrine studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals using Vectrine in studies aimed at reducing plaque formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Vectrine in plaque reduction?

A: Vectrine is a novel synthetic compound designed to interfere with the initial stages of plaque formation. Its primary proposed mechanism involves the allosteric modulation of receptor-mediated signaling pathways that are crucial for the aggregation of plaque precursors. By binding to a specific subunit of the "Plaque Associated Receptor Complex" (PARC), Vectrine is believed to induce a conformational change that prevents the binding of primary plaque-initiating ligands, thereby inhibiting the downstream cascade that leads to fibril formation and plaque maturation.

Q2: How should Vectrine be prepared and stored for optimal performance?

A: For consistent results, Vectrine should be handled with care. Prepare a 10 mM stock solution in sterile, nuclease-free DMSO. Aliquot the stock solution into single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. When preparing working solutions, thaw the stock aliquot at room temperature and dilute it into your final assay buffer immediately before use. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity or artifacts.

Q3: Is Vectrine cytotoxic? How do I control for this?

A: Vectrine has shown low cytotoxicity in most cell lines at concentrations effective for plaque reduction (typically ≤50 µM). However, it is critical to determine the cytotoxic profile of Vectrine in your specific experimental model. We recommend running a parallel cytotoxicity assay (e.g., MTS, MTT, or LDH release assay) using the same cell line, incubation times, and Vectrine concentrations as your plaque reduction experiment. This will allow you to distinguish between a true reduction in plaque and an apparent reduction due to cell death.[1][2]

Q4: Can Vectrine interfere with common plaque quantification assays?

A: Yes, direct interference is a possibility. For fluorescence-based assays like the Thioflavin T (ThT) assay, Vectrine may possess intrinsic fluorescence or act as a quencher.[3] For colorimetric assays like the Crystal Violet (CV) assay for biofilms, colored compounds can lead to inaccurate absorbance readings.[4] It is mandatory to run controls containing only the assay buffer, the detection reagent (e.g., ThT or CV), and Vectrine at each concentration to be tested. This will quantify any background signal from the compound itself, which can then be subtracted from your experimental values.

Troubleshooting Guides

Amyloid Plaque Studies (e.g., Thioflavin T Assay)

Q: My Thioflavin T (ThT) fluorescence readings are highly variable between replicates when using Vectrine. What is the cause?

A: Variability between replicates is a common issue that can arise from several sources.[5]

  • Pipetting Inaccuracy: Ensure your pipettes are calibrated and use consistent technique, especially when handling small volumes of Vectrine stock solution.

  • Incomplete Mixing: After adding Vectrine and other reagents to the microplate wells, ensure thorough but gentle mixing. Avoid introducing air bubbles.

  • Temperature Fluctuations: Pre-heat the plate reader to the assay temperature (e.g., 37°C) before starting measurements to prevent initial drops in fluorescence or variability in aggregation lag times.[3][6]

  • Inconsistent Starting Material: Ensure your amyloid protein solution (e.g., Amyloid-beta 1-42) is fully monomeric at the start of the experiment. Use size-exclusion chromatography (SEC) to remove pre-existing aggregates from your protein stock before use.[3]

Q: I'm observing high background fluorescence in my control wells containing Vectrine and ThT, even without the amyloid protein. How can I fix this?

A: High background fluorescence can obscure your results and is often caused by the test compound or assay setup.[3][5]

  • Vectrine Autofluorescence: As mentioned in the FAQs, Vectrine may be autofluorescent. Run a control plate with Vectrine at all test concentrations in assay buffer with ThT to measure this background. Subtract this value from your experimental wells.

  • ThT Concentration: High concentrations of ThT (>5 µM) can lead to self-fluorescence.[3] Titrate your ThT to the lowest concentration that still provides a robust signal-to-noise ratio, typically in the 10-25 µM range.[5]

  • Plate Choice: Always use black, non-binding, clear-bottom microplates for fluorescence assays to minimize background and well-to-well crosstalk.[3]

  • Reagent Purity: Ensure your ThT stock solution is fresh and filtered through a 0.2 µm syringe filter to remove particulates that can cause light scatter and high background.[3][6]

Bacterial Biofilm Studies (e.g., Crystal Violet Assay)

Q: The addition of Vectrine seems to increase the optical density in my Crystal Violet (CV) assay. Is this possible?

A: This is a common artifact that can be misinterpreted as increased biofilm formation.[7]

  • Compound Color: If Vectrine has a color, it can interfere with the absorbance reading (typically measured at ~570-595 nm).[4] You must run a "compound-only" control where Vectrine is added to the wells with media but without bacteria. After the incubation and staining steps, the reading from these wells should be subtracted from your test wells.

  • Enhanced Adhesion: Some compounds can alter the physicochemical properties of the media or bacterial cell surface, paradoxically leading to increased attachment to the plastic well, even if bacterial proliferation is inhibited. Consider supplementing your CV assay with a metabolic assay (e.g., XTT or resazurin) to assess cell viability within the biofilm.

  • Precipitation: Vectrine may precipitate out of solution during the incubation period. This precipitate can become trapped in the biofilm or stick to the well bottom and subsequently be stained by crystal violet. Check your wells for any visible precipitate before staining.

Q: My biofilm is very weak and washes away easily during the CV assay washing steps, especially in Vectrine-treated wells. How can I prevent this?

A: Loss of biofilm during washing can lead to an underestimation of biofilm formation.[4][8]

  • Gentle Washing: Instead of vigorously shaking or pipetting, gently submerge the plate in a tub of distilled water to wash.[8] Repeat this 2-3 times. After the final wash, remove excess water by gently tapping the plate on a stack of paper towels.[9]

  • Vectrine's Effect on Adhesion: Vectrine may be inhibiting the production of extracellular polymeric substances (EPS) that are crucial for biofilm integrity and surface attachment. This is a valid biological result. To visualize this, consider performing confocal laser scanning microscopy (CLSM) on biofilms grown on glass coverslips to observe the structural differences between treated and untreated samples.

Quantitative Data Summary

The following tables present hypothetical data from typical Vectrine experiments. Researchers should generate their own data for their specific models.

Table 1: Vectrine Efficacy in Amyloid-beta (Aβ1-42) Aggregation Inhibition

Vectrine Concentration (µM)Mean ThT Fluorescence (RFU)Standard Deviation% Inhibition
0 (Control)45,8702,1500%
141,2501,98010.1%
533,1001,54027.8%
1022,4501,12051.1%
2511,30089075.4%
505,60045087.8%
1004,95038089.2%

IC50 ≈ 9.5 µM

Table 2: Vectrine Effect on S. aureus Biofilm Formation (Crystal Violet Assay)

Vectrine Concentration (µM)Mean Absorbance (OD 570nm)Standard Deviation% Inhibition
0 (Control)1.250.090%
51.180.115.6%
100.950.0724.0%
250.610.0551.2%
500.280.0377.6%
1000.150.0288.0%

MBIC (Minimum Biofilm Inhibitory Concentration) ≈ 25 µM

Experimental Protocols

Protocol 1: Amyloid-beta (Aβ1-42) Aggregation Inhibition Assay using Thioflavin T

This protocol is designed to assess the efficacy of Vectrine in preventing the aggregation of Aβ1-42 peptides in a cell-free system.

Materials:

  • Lyophilized Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP) and DMSO for peptide monomerization[10]

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)

  • Thioflavin T (ThT)

  • Vectrine

  • Black, clear-bottom, non-binding 96-well microplates

  • Fluorescence plate reader with excitation ~440-450 nm and emission ~480-490 nm filters[3][6]

Methodology:

  • Prepare Monomeric Aβ1-42: Prepare monomeric Aβ1-42 according to established protocols to remove pre-existing aggregates (e.g., dissolving in HFIP, evaporating, and resuspending in DMSO).[10] Dilute the monomeric stock to a final concentration of 20 µM in ice-cold assay buffer.

  • Prepare Reagents:

    • Prepare a 50 µM ThT working solution in assay buffer and filter it through a 0.2 µm syringe filter.[5]

    • Prepare serial dilutions of Vectrine in assay buffer at 2x the final desired concentrations.

  • Assay Setup: In triplicate, add the following to the wells of the 96-well plate:

    • 50 µL of 2x Vectrine serial dilutions (or buffer for control).

    • 50 µL of 20 µM Aβ1-42 solution.

    • Controls: Include wells with Aβ1-42 only, buffer only, and Vectrine at each concentration without Aβ1-42 to check for autofluorescence.

  • Incubation: Seal the plate to prevent evaporation. Incubate at 37°C with gentle orbital shaking for 24-48 hours.

  • Measurement: After incubation, add 100 µL of the 50 µM ThT working solution to each well (final ThT concentration will be 25 µM). Incubate for 5 minutes in the dark.

  • Read Plate: Measure the fluorescence intensity using the plate reader at Ex: 450 nm / Em: 485 nm.

  • Data Analysis: Subtract the background fluorescence from the Vectrine-only control wells. Calculate the percentage of inhibition relative to the Aβ1-42 only control.

Protocol 2: Bacterial Biofilm Inhibition Assay using Crystal Violet

This protocol quantifies the ability of Vectrine to inhibit biofilm formation by a bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).[8]

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • Vectrine

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 33% (v/v) Glacial Acetic Acid

  • Phosphate-Buffered Saline (PBS)

  • Sterile, flat-bottom 96-well microtiter plates

  • Absorbance microplate reader (570 nm filter)

Methodology:

  • Prepare Bacterial Inoculum: Grow an overnight culture of the bacteria. Dilute the culture in fresh medium to an OD600 of ~0.05.[11]

  • Prepare Vectrine Dilutions: Prepare serial dilutions of Vectrine in the growth medium at 2x the final desired concentrations.

  • Assay Setup: In triplicate, add the following to the wells:

    • 100 µL of 2x Vectrine serial dilutions.

    • 100 µL of the diluted bacterial inoculum.

    • Controls: Include wells with bacteria and medium only (positive control), medium only (negative/sterility control), and Vectrine at each concentration in medium without bacteria (compound color control).[4][11]

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing: Gently discard the planktonic culture by inverting the plate. Wash the wells gently three times with 200 µL of PBS to remove loosely attached cells.[8]

  • Staining: Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.[9][12]

  • Final Wash: Discard the CV solution and wash the plate again three times with PBS. Invert the plate and tap firmly on a paper towel to remove all liquid. Air dry completely.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to dissolve the bound dye. Incubate for 10-15 minutes with gentle shaking.[12][13]

  • Read Plate: Transfer 125 µL of the solubilized CV from each well to a new, clear, flat-bottom plate. Read the absorbance at 570 nm.[13]

  • Data Analysis: Subtract the absorbance of the compound color controls from the corresponding test wells. Calculate the percentage of biofilm inhibition relative to the positive control.

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane PARC Plaque Associated Receptor Complex (PARC) KinaseA Kinase A PARC->KinaseA Activates Ligand Plaque-Initiating Ligand Ligand->PARC Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (TF-Plaque) KinaseB->TF Nucleus Nucleus TF->Nucleus Translocates to Aggregation Plaque Precursor Aggregation Nucleus->Aggregation Upregulates Precursor Genes Vectrine Vectrine Vectrine->PARC Inhibits Binding

Caption: Hypothetical signaling pathway for plaque formation inhibited by Vectrine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Prepare Plaque Model (e.g., Aβ Peptides, Bacterial Culture) C Co-incubate Model with Vectrine A->C B Prepare Vectrine Serial Dilutions B->C E Stain & Measure Plaque Formation (e.g., ThT, CV) C->E D Run Parallel Cytotoxicity Assay F Measure Cell Viability D->F G Data Analysis: - Subtract Controls - Calculate % Inhibition - Determine IC50 / MBIC E->G F->G

Caption: General experimental workflow for evaluating Vectrine's anti-plaque efficacy.

Troubleshooting_Tree Start High Background Signal in Fluorescence Assay? CheckControls Did you run a 'Vectrine + Dye Only' control? Start->CheckControls RunControls Action: Run proper controls to measure compound autofluorescence. CheckControls->RunControls No CheckPlates Are you using black, non-binding plates? CheckControls->CheckPlates Yes ProblemSolved Problem Likely Resolved RunControls->ProblemSolved UseBlackPlates Action: Switch to appropriate black-walled microplates. CheckPlates->UseBlackPlates No CheckReagents Is the dye solution fresh and filtered? CheckPlates->CheckReagents Yes UseBlackPlates->ProblemSolved FilterReagents Action: Prepare fresh dye solution and filter with a 0.2 µm syringe filter. CheckReagents->FilterReagents No CheckReagents->ProblemSolved Yes FilterReagents->ProblemSolved

Caption: Troubleshooting decision tree for high background fluorescence.

References

Mitigating confounding variables in Vectrine respiratory studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating confounding variables in respiratory studies involving Vectrine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Vectrine and what is its primary mechanism of action?

A1: Vectrine is an experimental mucolytic and anti-inflammatory agent developed for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] Its active ingredient, erdosteine, is metabolized in the liver to active metabolites containing free thiol groups.[1][4][5] These metabolites break down disulfide bonds in mucus, reducing its viscosity and elasticity and facilitating its clearance from the airways.[1][4][5] Additionally, Vectrine is proposed to inhibit the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system.[6][7] By inhibiting the NLRP3 inflammasome, Vectrine is thought to block the release of pro-inflammatory cytokines IL-1β and IL-18, thereby reducing airway inflammation.[6][7][8]

Q2: What are the most common confounding variables in Vectrine respiratory studies?

A2: Common confounding variables in respiratory studies that can affect the interpretation of Vectrine's efficacy include:

  • Patient-related factors: Age, sex, smoking history, body mass index (BMI), presence of comorbidities (e.g., cardiovascular disease, atopy), and genetic predispositions can all influence disease severity and response to treatment.[9][10][11]

  • Concurrent medications: The use of other medications, such as corticosteroids, long-acting beta-agonists (LABAs), or other anti-inflammatory agents, can mask or alter the effects of Vectrine.[12][13]

  • Environmental factors: Exposure to allergens, air pollution, and respiratory infections can trigger exacerbations and introduce variability in study outcomes.[11][14]

  • Behavioral factors: Patient adherence to the treatment regimen and proper inhaler technique are crucial for accurate assessment of the drug's effectiveness.

  • Study design and execution: A "placebo effect," lack of double-blinding, and variations in clinical assessments can introduce bias.[13]

Q3: How can we control for confounding variables in our study design?

A3: Several strategies can be employed during the study design phase to minimize the impact of confounding variables:

  • Randomization: Randomly assigning participants to treatment and control groups helps to evenly distribute both known and unknown confounders.[15][16]

  • Restriction: Limiting study inclusion to a specific subgroup of the population (e.g., non-smokers, patients within a certain age range) can eliminate confounding by those factors.[17] However, this may limit the generalizability of the findings.[18]

  • Matching: For each participant in the treatment group, a participant with similar characteristics (e.g., age, sex, smoking status) is selected for the control group.[17][18]

  • Blinding: In a double-blind study, neither the participants nor the investigators know who is receiving the active treatment or placebo, which helps to reduce bias in reporting and assessment of outcomes.

Q4: What statistical methods can be used to adjust for confounding variables during data analysis?

A4: When it is not feasible to control for all confounders in the study design, statistical techniques can be used during data analysis:

  • Stratification: Analyzing the data in subgroups (strata) based on a confounding variable (e.g., analyzing smokers and non-smokers separately) can help to isolate the effect of the treatment.[16]

  • Multivariable Regression Models: Techniques like linear regression, logistic regression, and Cox proportional hazards models can simultaneously adjust for multiple confounding variables.[15][19] This allows for the estimation of the independent effect of Vectrine on the outcome of interest.

  • Propensity Score Analysis: This method is used to estimate the probability of a patient receiving the treatment based on their baseline characteristics. The propensity score can then be used for matching, stratification, or as a covariate in a regression model to adjust for confounding.[17][19]

Troubleshooting Guides

Problem 1: High variability in in vitro cell-based assay results.

  • Possible Cause: Inconsistent cell culture conditions, such as passage number, cell density, or media composition.[20] Primary human bronchial epithelial cells (HBECs) can also exhibit donor-to-donor variability.

  • Troubleshooting Steps:

    • Standardize Cell Culture Protocol: Ensure all experiments use cells of the same passage number and are seeded at a consistent density. Use a single lot of media and supplements for the duration of the study.

    • Quality Control: Regularly test cell lines for mycoplasma contamination.

    • Use Pooled Donors: For primary cells, consider pooling cells from multiple donors to average out individual variability.

    • Establish Clear Endpoints: Ensure that the readouts for NLRP3 inflammasome activation (e.g., IL-1β ELISA, Caspase-1 activity assay) are validated and have a good signal-to-noise ratio.

Problem 2: Unexpected lack of efficacy in a preclinical animal model of COPD.

  • Possible Cause: The chosen animal model may not fully recapitulate the specific inflammatory pathways targeted by Vectrine. For example, if the model has a weak NLRP3 inflammasome activation component, the effect of Vectrine may be minimal.

  • Troubleshooting Steps:

    • Model Validation: Confirm that the animal model (e.g., cigarette smoke-induced or elastase-induced lung injury) exhibits significant NLRP3 inflammasome activation. This can be done by measuring levels of NLRP3, ASC, Caspase-1, and IL-1β in lung tissue or bronchoalveolar lavage fluid (BALF).

    • Dose-Ranging Study: The dose of Vectrine may be insufficient to achieve a therapeutic effect. Conduct a dose-ranging study to determine the optimal dose for the chosen animal model.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of Vectrine and its active metabolites in the plasma and lung tissue to ensure adequate drug exposure at the target site.

Problem 3: High placebo response observed in a clinical trial for subjective endpoints (e.g., patient-reported symptom scores).

  • Possible Cause: Subjective endpoints are prone to a significant placebo effect. Patients' expectations and increased attention from study staff can lead to perceived improvements in symptoms.

  • Troubleshooting Steps:

    • Objective Endpoints: Include objective endpoints that are less susceptible to placebo effects, such as spirometry (FEV1, FVC), inflammatory biomarkers in sputum or blood, and frequency of exacerbations.

    • Standardized Instructions: Provide all participants with the same information and instructions to manage expectations.

    • Blinding: Maintain rigorous blinding of both participants and study personnel to the treatment allocation.

    • Run-in Period: Consider a single-blind placebo run-in period before randomization to identify and exclude patients who show a strong placebo response.

Data Presentation

Table 1: Baseline Characteristics of a Hypothetical Phase IIb Vectrine Clinical Trial in Patients with Moderate-to-Severe COPD.

CharacteristicVectrine 300 mg (n=150)Placebo (n=150)
Age (years), mean (SD)62.5 (8.1)63.1 (7.9)
Male Sex, n (%)98 (65.3)95 (63.3)
Post-Bronchodilator FEV1 (% predicted), mean (SD)55.2 (10.4)54.8 (10.9)
Current Smoker, n (%)59 (39.3)62 (41.3)
Pack-years, mean (SD)45.2 (15.8)46.1 (16.2)
History of ≥1 Exacerbation in Prior Year, n (%)88 (58.7)91 (60.7)
Concomitant Inhaled Corticosteroid Use, n (%)72 (48.0)70 (46.7)

Table 2: Key Efficacy Endpoints at 24 Weeks from a Hypothetical Phase IIb Vectrine Clinical Trial.

EndpointVectrine 300 mg (n=150)Placebo (n=150)p-value
Change from Baseline in Trough FEV1 (L), mean (SE)0.08 (0.02)0.01 (0.02)0.012
Annualized Rate of Moderate-to-Severe Exacerbations0.851.150.045
Change from Baseline in St. George's Respiratory Questionnaire (SGRQ) Total Score, mean (SE)-5.2 (0.8)-2.5 (0.8)0.021
Change from Baseline in Sputum IL-1β (pg/mL), median (IQR)-15.4 (-25.1, -5.8)-3.1 (-10.2, 4.5)0.008

Experimental Protocols

Protocol 1: In Vitro Assessment of Vectrine's Effect on NLRP3 Inflammasome Activation in Human Bronchial Epithelial Cells (HBECs).

  • Cell Culture: Culture primary HBECs at an air-liquid interface (ALI) for at least 21 days to achieve full differentiation into a pseudostratified epithelium.[21][22]

  • Priming: Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate NLRP3 expression.

  • Vectrine Treatment: Pre-incubate the cells with varying concentrations of Vectrine's active metabolite (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 1 hour.

  • NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as nigericin (10 µM) or ATP (5 mM), for 1 hour.

  • Endpoint Analysis:

    • Collect the basolateral media and measure the concentration of secreted IL-1β and IL-18 using an enzyme-linked immunosorbent assay (ELISA).

    • Lyse the cells and measure Caspase-1 activity using a fluorometric assay.

    • Perform Western blotting on cell lysates to assess the levels of cleaved Caspase-1 and cleaved IL-1β.

Mandatory Visualizations

Vectrine_Signaling_Pathway cluster_cell Macrophage / Epithelial Cell PAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) Inflammasome NLRP3 Inflammasome (Assembled Complex) PAMPs->Inflammasome Signal 2 (Activation) NFkB NF-κB TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Casp1 Active Caspase-1 Pro_IL1B->Casp1 NLRP3 NLRP3 NLRP3_gene->NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Inflammasome->Casp1 Vectrine Vectrine Vectrine->Block IL1B Mature IL-1β Mature IL-18 Casp1->IL1B Cleavage Inflammation Inflammation IL1B->Inflammation Secretion

Caption: Proposed mechanism of action for Vectrine in inhibiting the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stim Stimulation cluster_analysis Analysis Culture Culture HBECs at Air-Liquid Interface (≥21 days) Prime Prime with LPS (4 hours) Culture->Prime Treat Pre-treat with Vectrine or Vehicle Control (1 hour) Prime->Treat Stimulate Stimulate with Nigericin/ATP (1 hour) Treat->Stimulate Collect Collect Media & Lyse Cells Stimulate->Collect ELISA ELISA for IL-1β/IL-18 Collect->ELISA CaspaseAssay Caspase-1 Activity Assay Collect->CaspaseAssay Western Western Blot for Cleaved Caspase-1 Collect->Western

Caption: Experimental workflow for in vitro testing of Vectrine on NLRP3 inflammasome activation.

Confounding_Variables cluster_confounders Potential Confounding Variables Vectrine Vectrine Treatment Outcome Respiratory Outcome (e.g., FEV1, Exacerbations) Vectrine->Outcome True Effect Smoking Smoking Status Smoking->Vectrine Association Smoking->Outcome Causal Effect Comeds Concomitant Medications Comeds->Vectrine Association Comeds->Outcome Causal Effect Age Age / Comorbidities Age->Vectrine Association Age->Outcome Causal Effect Genetics Genetic Factors Genetics->Vectrine Association Genetics->Outcome Causal Effect

Caption: Logical relationship between treatment, outcome, and common confounding variables.

References

Validation & Comparative

A Comparative Analysis of Vectrine (Erdosteine) and N-acetylcysteine in Respiratory Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Vectrine (erdosteine) and N-acetylcysteine (NAC), two prominent mucolytic and antioxidant agents used in the management of chronic respiratory diseases. The following sections present a comprehensive overview of their mechanisms of action, comparative clinical efficacy supported by quantitative data, and detailed experimental methodologies from key studies.

Introduction

Vectrine (erdosteine) and N-acetylcysteine (NAC) are both thiol-containing compounds recognized for their mucolytic and antioxidant properties.[1] They are frequently employed as adjunctive therapies in conditions such as Chronic Obstructive Pulmonary Disease (COPD) to reduce mucus viscosity and combat oxidative stress. While both agents share a common therapeutic space, differences in their chemical structure and pharmacological profiles may lead to variations in their clinical effectiveness. This guide aims to delineate these differences through a systematic review of available scientific evidence.

Mechanisms of Action

Vectrine (Erdosteine)

Erdosteine is a prodrug that, after oral administration, is rapidly metabolized into its active metabolite, Metabolite 1 (M1).[2] The therapeutic effects of erdosteine are primarily attributed to M1, which possesses a free sulfhydryl (-SH) group.

  • Mucolytic Activity: The sulfhydryl group of M1 breaks the disulfide bonds of mucoproteins in the bronchial secretions. This action reduces the viscosity and elasticity of mucus, facilitating its clearance from the airways.[3]

  • Antioxidant and Anti-inflammatory Activity: Erdosteine's active metabolite directly scavenges reactive oxygen species (ROS).[3] Furthermore, it has been shown to modulate key inflammatory pathways, notably by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant genes.[3][4]

N-acetylcysteine (NAC)

NAC exerts its effects through multiple mechanisms, stemming from its structure as an N-acetylated derivative of the amino acid L-cysteine.

  • Mucolytic Activity: Similar to erdosteine, NAC's free sulfhydryl group can cleave disulfide bonds in mucus glycoproteins, thereby reducing sputum viscosity.[5]

  • Antioxidant Activity: NAC functions as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6] By replenishing GSH stores, NAC enhances the body's natural defense against oxidative stress. It can also directly scavenge certain reactive oxygen species.[6]

  • Anti-inflammatory Activity: NAC has been shown to inhibit the activation of the NF-κB pathway and can also modulate other signaling pathways such as mitogen-activated protein kinases (MAPKs), leading to a reduction in pro-inflammatory cytokine production.[7][8]

Comparative Efficacy: Quantitative Data

Multiple meta-analyses have compared the clinical efficacy of erdosteine and NAC, primarily in the context of COPD. The data consistently suggests a superior or comparable efficacy profile for erdosteine in reducing exacerbation rates and duration.

Efficacy ParameterVectrine (Erdosteine)N-acetylcysteine (NAC)PlaceboSource
Reduction in Risk of AECOPD Significantly reducedSignificantly reduced-[9][10][11]
Rank of Effectiveness for AECOPD Risk 1st3rd4th[9][10][11]
Risk of Experiencing at Least One AECOPD Significantly reduced (RR 0.82)Not significantly reduced-[9][10][11]
Risk of Hospitalization due to AECOPD Significantly reduced (RR 0.56)Not significantly reduced-[9][10][11]
Reduction in Duration of AECOPD (days) -2.04-3.56-[10][11]

AECOPD: Acute Exacerbation of Chronic Obstructive Pulmonary Disease; RR: Relative Risk. Data extracted from a network meta-analysis of 7 randomized controlled trials involving 2,753 COPD patients.[9][10][11]

Experimental Protocols

The RESTORE Study: A Representative Protocol

The RESTORE study was a multinational, randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of erdosteine in patients with moderate-to-severe COPD.[12][13]

  • Study Population: The study enrolled patients aged 40-80 years with a diagnosis of moderate-to-severe COPD (GOLD stage II/III).[12] Key inclusion criteria included a history of at least two acute COPD exacerbations in the preceding 12 months.[14]

  • Treatment Regimen: Patients were randomized to receive either erdosteine 300 mg twice daily or a matching placebo, in addition to their usual COPD therapy, for a duration of 12 months.[12]

  • Primary Outcome: The primary endpoint was the number of acute COPD exacerbations during the one-year study period.[12]

  • Secondary Outcomes: Secondary outcomes included the duration of exacerbations, time to first exacerbation, patient assessment of disease severity, and quality of life measures.[13][15]

  • Data Collection and Analysis: Patient diaries were used to record daily symptoms and any changes in medication or healthcare utilization to identify exacerbations. Statistical analysis, such as a Poisson mixed regression model, was used to compare the frequency of exacerbations between the treatment and placebo groups.[13]

Signaling Pathways and Experimental Workflows

Vectrine (Erdosteine) Signaling Pathways

Erdosteine's antioxidant and anti-inflammatory effects are mediated through the modulation of key cellular signaling pathways.

erdosteine_pathway erdosteine Vectrine (Erdosteine) (Prodrug) m1 Metabolite 1 (M1) (-SH group) erdosteine->m1 Metabolism ros Reactive Oxygen Species (ROS) m1->ros Scavenges nfkb_pathway NF-κB Pathway m1->nfkb_pathway Inhibits nrf2_pathway Nrf2 Pathway m1->nrf2_pathway Activates mucoproteins Mucoproteins (Disulfide Bonds) m1->mucoproteins Breaks Bonds inflammation Inflammation nfkb_pathway->inflammation antioxidant_genes Antioxidant Gene Expression nrf2_pathway->antioxidant_genes mucus_viscosity ↓ Mucus Viscosity mucoproteins->mucus_viscosity

Caption: Mechanism of action of Vectrine (erdosteine).

N-acetylcysteine (NAC) Signaling Pathways

NAC's therapeutic effects are multifaceted, involving direct mucolytic action, replenishment of glutathione stores, and modulation of inflammatory signaling.

nac_pathway nac N-acetylcysteine (NAC) (-SH group) cysteine L-cysteine nac->cysteine Deacetylation ros Reactive Oxygen Species (ROS) nac->ros Direct Scavenging mapk_pathway MAPK Pathway nac->mapk_pathway Modulates mucoproteins Mucoproteins (Disulfide Bonds) nac->mucoproteins Breaks Bonds gsh Glutathione (GSH) cysteine->gsh Synthesis gsh->ros Neutralizes inflammation Inflammation mapk_pathway->inflammation mucus_viscosity ↓ Mucus Viscosity mucoproteins->mucus_viscosity

Caption: Mechanism of action of N-acetylcysteine (NAC).

Experimental Workflow for Evaluating Mucolytic Efficacy

A generalized workflow for assessing the mucolytic properties of compounds like Vectrine and NAC in a preclinical setting.

mucolytic_workflow start Sputum Sample Collection treatment Incubation with Vectrine/NAC start->treatment rheometry Rheological Analysis (Viscosity & Elasticity) treatment->rheometry mucin_analysis Mucin Gel Electrophoresis treatment->mucin_analysis data_analysis Data Analysis & Comparison rheometry->data_analysis mucin_analysis->data_analysis results Determination of Mucolytic Efficacy data_analysis->results

Caption: Preclinical workflow for mucolytic efficacy testing.

Conclusion

Both Vectrine (erdosteine) and N-acetylcysteine are effective mucolytic and antioxidant agents. However, the evidence from meta-analyses suggests that erdosteine may have a superior clinical efficacy profile, particularly in reducing the risk of COPD exacerbations and related hospitalizations.[9][10][11] The distinct pharmacological properties of erdosteine, including its modulation of both the NF-κB and Nrf2 pathways, may contribute to these observed clinical advantages. Further head-to-head, double-blind, randomized controlled trials with detailed and publicly available protocols are warranted to definitively establish the comparative efficacy and to elucidate the underlying mechanisms of these two important therapeutic agents.

References

A Head-to-Head Clinical Trial Comparison of Erdosteine and Other Mucolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Erdosteine's Performance Against N-Acetylcysteine, Carbocisteine, and Ambroxol in Respiratory Disease Management.

This guide provides a comprehensive comparison of erdosteine against other commonly used mucolytic agents, focusing on clinical efficacy, safety, and mechanisms of action as demonstrated in head-to-head clinical trials and pivotal studies. The data presented is intended to inform research, clinical trial design, and drug development in the field of respiratory medicine.

Executive Summary

Erdosteine is a thiol derivative with mucolytic, antibacterial, anti-inflammatory, and antioxidant properties. Clinical evidence, particularly in patients with Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis, suggests that erdosteine may offer advantages over other mucolytics, such as N-acetylcysteine (NAC), carbocisteine, and ambroxol. A notable meta-analysis indicates a superior efficacy and safety profile for erdosteine in reducing the frequency and duration of exacerbations in COPD patients. While direct head-to-head trials for all comparators are not equally extensive, existing data provides a strong basis for comparative evaluation.

Comparative Clinical Efficacy

The following tables summarize the key quantitative data from major clinical trials comparing erdosteine with a placebo and other mucolytics in the management of COPD and bronchitis.

Table 1: Erdosteine vs. Placebo in COPD (RESTORE Study)[1][2][3][4][5]
Clinical EndpointErdosteine (300 mg twice daily)Placebo% Reduction / p-value
Annual Exacerbation Rate 0.91 exacerbations/patient/year1.13 exacerbations/patient/year19.4% reduction (p=0.01)
Mild Exacerbations0.23 exacerbations/patient/year0.54 exacerbations/patient/year57.1% reduction (p=0.002)
Duration of Exacerbations 9.55 days12.63 days24.6% reduction (p=0.023)
Hospitalization Risk Significantly reduced-p < 0.05 (from meta-analysis)
Table 2: Comparative Efficacy of Erdosteine, N-Acetylcysteine, and Carbocisteine in COPD
Clinical EndpointErdosteineN-Acetylcysteine (NAC)CarbocisteineSupporting Evidence
Annual Exacerbation Rate Reduced by 19.4% vs. placebo (RESTORE)Reduced by 22% vs. placebo (1200 mg/day, PANTHEON)[1][2][3][4][5]Reduced rate vs. placebo (1.01 vs 1.35 exacerbations/patient/year, PEACE)[6][7]RESTORE, PANTHEON, and PEACE studies
Duration of Exacerbations Reduced by 24.6% vs. placebo (RESTORE)Shown to reduce duration in some studiesData not extensively reportedRESTORE Study
Hospitalization Risk Significantly reduced riskNo significant reduction reported in major trialsData not extensively reportedMeta-analysis of 7 RCTs
Network Meta-Analysis Ranking for Efficacy 1st3rd2nd(Rogliani et al., 2019)
Table 3: Erdosteine vs. Ambroxol in Acute and Chronic Bronchitis[15][16]
Clinical EndpointErdosteine (300 mg twice daily)Ambroxol (30 mg twice daily)Outcome
Overall Symptomatic Improvement "Very Good" or "Good" effect in 23/31 patients"Very Good" or "Good" effect in 20/30 patientsErdosteine showed a 2.5 times higher probability of symptomatic improvement (p<0.05)
Improvement in Individual Symptoms Favorable efficacy observed-No significant difference between groups
Adverse Events No drop-outs due to adverse reactions2 patients dropped out due to adverse reactionsErdosteine was well-tolerated

Experimental Protocols

The RESTORE Study (Erdosteine vs. Placebo)[1][2][3][4][5]
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group Phase III study.

  • Patient Population: 467 patients with moderate to severe COPD (GOLD 2007 classification, stages II/III), aged 40-80 years.

  • Treatment Regimen: Patients received either erdosteine 300 mg twice daily or a matching placebo for 12 months, in addition to their usual COPD therapy.

  • Primary Outcome: The rate of acute exacerbations of COPD over the 12-month study period.

  • Secondary Outcomes: Duration of exacerbations, time to first exacerbation, quality of life (St. George's Respiratory Questionnaire), and safety.

The PANTHEON Study (N-Acetylcysteine vs. Placebo)[6][7][8][9][10]
  • Study Design: A prospective, stratified, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: 1006 patients with moderate-to-severe COPD (GOLD stages II and III) from 34 centers in China.

  • Treatment Regimen: Patients were randomized to receive N-acetylcysteine 600 mg twice daily or a matching placebo for 1 year.

  • Primary Outcome: The annual exacerbation rate.

  • Secondary Outcomes: Time to first exacerbation, quality of life, and pulmonary function.

The PEACE Study (Carbocisteine vs. Placebo)[11][12][13][14]
  • Study Design: A randomized, double-blind, placebo-controlled study conducted in 22 centers in China.

  • Patient Population: 709 patients with COPD, aged 40-80 years, with a post-bronchodilator FEV1 between 25% and 79% of the predicted value, and a history of at least two COPD exacerbations in the previous two years.

  • Treatment Regimen: Patients received either carbocisteine 1500 mg per day or a placebo for one year.

  • Primary Outcome: The exacerbation rate over one year.

Erdosteine vs. Ambroxol in Bronchitis[15][16]
  • Study Design: A prospective, randomized, double-blind, comparative study.

  • Patient Population: 80 patients with acute or chronic bronchitis.

  • Treatment Regimen: Patients were randomly assigned to receive either erdosteine 300 mg twice daily or ambroxol 30 mg twice daily for 7 days.

  • Primary Outcome: Subjective symptoms including frequency of expectoration, volume of expectoration, difficulty in expectoration, viscosity of expectoration, cough intensity, and dyspnea.

  • Secondary Outcomes: Arterial blood gas analysis and pulmonary function tests. Safety was evaluated through monitoring of adverse drug reactions and laboratory tests.

Signaling Pathways and Mechanisms of Action

Erdosteine's therapeutic effects are attributed to its multi-faceted mechanism of action, which includes mucolytic, anti-inflammatory, and antioxidant activities. A key aspect of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

erdosteine_nf_kb_pathway LPS Inflammatory Stimuli (e.g., LPS, Oxidants) TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits degradation degradation IkB->degradation degradation NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8, TNF-α) Nucleus->Pro_inflammatory_genes induces Erdosteine Erdosteine (Active Metabolite M1) Erdosteine->IKK_complex inhibits

Erdosteine's Inhibition of the NF-κB Signaling Pathway.

Experimental Workflow: A Typical Mucolytic Clinical Trial

The following diagram illustrates a generalized workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating a mucolytic agent for the prevention of exacerbations in patients with COPD, based on the methodologies of the RESTORE, PANTHEON, and PEACE studies.

clinical_trial_workflow screening Patient Screening (Inclusion/Exclusion Criteria) run_in Run-in Period (e.g., 2 weeks) screening->run_in randomization Randomization run_in->randomization treatment_a Treatment Group (e.g., Erdosteine 300mg b.i.d.) randomization->treatment_a treatment_b Placebo Group randomization->treatment_b follow_up Follow-up Period (e.g., 12 months) - Data Collection - Adverse Event Monitoring treatment_a->follow_up treatment_b->follow_up outcomes Primary & Secondary Outcome Assessment (Exacerbation Rates, Duration, etc.) follow_up->outcomes analysis Statistical Analysis outcomes->analysis results Results & Conclusion analysis->results

References

Vectrine's Antioxidant Prowess: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the antioxidant effects of Vectrine (erdosteine) in comparison to N-acetylcysteine (NAC) and Vitamin C, supported by experimental data and detailed methodologies.

Vectrine, with its active ingredient erdosteine, is a thiol derivative recognized for its potent antioxidant and mucolytic properties. This guide provides an objective comparison of Vectrine's antioxidant efficacy against two other well-known antioxidants, N-acetylcysteine (NAC) and Vitamin C, within the context of various disease models. The following sections present quantitative data from comparative studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to aid in understanding their mechanisms of action.

Quantitative Data Presentation: A Head-to-Head Comparison

The antioxidant effects of Vectrine (erdosteine), N-acetylcysteine (NAC), and Vitamin C have been evaluated in various preclinical and clinical models. The following tables summarize the key quantitative findings from comparative studies, focusing on markers of oxidative stress and antioxidant enzyme activity.

Table 1: Comparative Efficacy in a Sepsis-Induced Acute Lung Injury Model in Rats

In a study investigating the effects of erdosteine and NAC on apoptosis in lipopolysaccharide (LPS)-induced acute lung injury in rats, the following changes in key apoptotic and anti-apoptotic proteins were observed.

ParameterControl GroupLPS-Treated GroupLPS + Erdosteine GroupLPS + NAC Group
TUNEL-positive cells (%)2.1 ± 0.428.7 ± 3.112.3 ± 1.918.9 ± 2.5
Bax-positive cells (%)4.2 ± 0.835.1 ± 3.915.8 ± 2.121.4 ± 2.8
Caspase 3-positive cells (%)3.8 ± 0.731.6 ± 3.514.2 ± 1.919.7 ± 2.6
Bcl-2-positive cells (%)38.4 ± 4.110.2 ± 1.525.7 ± 3.220.1 ± 2.7

*p<0.001 compared to the LPS-treated group. Data is presented as mean ± standard deviation. Erdosteine demonstrated a more potent anti-apoptotic effect compared to NAC in this model[1].

Table 2: Comparative Efficacy in a Model of Ischemia/Reperfusion-Induced Pancreatitis in Rats

This study compared the protective effects of erdosteine with a combination of Vitamin C and Vitamin E on oxidative stress markers in a rat model of pancreatitis induced by ischemia/reperfusion (I/R).

ParameterControl GroupI/R GroupI/R + Erdosteine GroupI/R + Vitamins C & E Group
Malondialdehyde (MDA, nmol/g tissue)1.8 ± 0.34.2 ± 0.72.1 ± 0.42.3 ± 0.5
Superoxide Dismutase (SOD, U/mg protein)12.5 ± 1.811.9 ± 1.512.8 ± 1.913.1 ± 2.1
Catalase (CAT, k/g protein)25.1 ± 3.238.9 ± 4.527.8 ± 3.929.1 ± 4.2
Glutathione Peroxidase (GSH-Px, U/g protein)8.2 ± 1.15.9 ± 0.87.9 ± 1.07.6 ± 0.9

*p<0.05 compared to the I/R group. Data is presented as mean ± standard deviation. Both erdosteine and the combination of Vitamins C and E showed significant protective effects against oxidative stress[2].

Table 3: Clinical Efficacy in Patients with Chronic Obstructive Pulmonary Disease (COPD)

A network meta-analysis of seven randomized controlled trials involving 2,753 COPD patients compared the effectiveness of erdosteine, carbocysteine, and NAC in reducing the rate of acute exacerbations, a clinical outcome influenced by oxidative stress.

OutcomeErdosteine vs. PlaceboNAC vs. Placebo
Reduction in exacerbation rateFavors ErdosteineFavors NAC
Rank of Effectiveness 1st 3rd
Reduction in risk of at least one exacerbationSignificant (p<0.01) Not Significant
Reduction in hospitalization riskSignificant (p<0.05) Not Significant
Reduction in exacerbation durationSignificant (p<0.01) Significant (p<0.001)

This meta-analysis suggests a superior overall efficacy profile for erdosteine in the management of COPD exacerbations compared to NAC[3][4][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the antioxidant effects of Vectrine and its comparators.

1. Luminol-Amplified Chemiluminescence Assay for Neutrophil Oxidative Burst

This assay quantifies the production of reactive oxygen species (ROS) by activated neutrophils, a key event in inflammation and oxidative stress.

  • Cell Preparation: Human neutrophils are isolated from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque). The isolated neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) at a concentration of 1 x 10^6 cells/mL.

  • Assay Procedure:

    • In a 96-well white microplate, 100 µL of the neutrophil suspension is added to each well.

    • Cells are pre-incubated with various concentrations of Vectrine's active metabolite (Met 1), NAC, or Vitamin C for 15-30 minutes at 37°C.

    • Luminol, a chemiluminescent probe, is added to each well to a final concentration of 100 µM.

    • Neutrophil activation is initiated by adding a stimulating agent such as phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 nM.

    • Chemiluminescence is immediately and continuously measured over 30-60 minutes using a luminometer.

  • Data Analysis: The integral of the chemiluminescence signal over time is calculated. The percentage inhibition of the chemiluminescent signal by the antioxidant compounds is determined relative to the control (activated neutrophils without any antioxidant).

2. Xanthine/Xanthine Oxidase Assay for Superoxide Radical Scavenging Activity

This cell-free assay measures the ability of a compound to directly scavenge superoxide radicals generated by the enzymatic reaction of xanthine oxidase.

  • Reagents:

    • Xanthine solution (e.g., 1 mM in buffer).

    • Xanthine oxidase solution (e.g., 0.1 U/mL in buffer).

    • A detection agent for superoxide radicals, such as nitroblue tetrazolium (NBT) or cytochrome c.

    • Phosphate buffer (e.g., 50 mM, pH 7.4).

  • Assay Procedure:

    • In a 96-well microplate, a reaction mixture is prepared containing xanthine and the superoxide detection agent in the phosphate buffer.

    • Different concentrations of Met 1, NAC, or Vitamin C are added to the respective wells.

    • The reaction is initiated by adding the xanthine oxidase solution.

    • The change in absorbance of the detection agent (e.g., at 560 nm for NBT reduction) is measured spectrophotometrically over a set period.

  • Data Analysis: The scavenging activity is calculated as the percentage inhibition of the rate of the detection agent's reduction in the presence of the antioxidant compared to the control reaction without the antioxidant.

3. Glutathione Peroxidase (GPx) Activity Assay

This assay determines the activity of the crucial antioxidant enzyme GPx in cell lysates or tissue homogenates.

  • Sample Preparation: Cells are lysed or tissues are homogenized in a cold buffer containing protease inhibitors. The lysate is centrifuged to remove cellular debris, and the supernatant is collected for the assay. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Principle: The assay is an indirect method that measures the consumption of NADPH. GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using glutathione (GSH) as a cofactor, which is then oxidized to GSSG. Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH.

  • Assay Procedure:

    • A reaction mixture is prepared containing phosphate buffer, GSH, GR, and NADPH.

    • The sample (cell lysate or tissue homogenate) is added to the reaction mixture.

    • The reaction is initiated by the addition of the hydroperoxide substrate.

    • The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored kinetically using a spectrophotometer.

  • Data Analysis: The rate of NADPH consumption is proportional to the GPx activity in the sample. The activity is typically expressed as units per milligram of protein.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for a clear understanding of complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and workflows related to the antioxidant effects of Vectrine.

Vectrine_Antioxidant_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nrf2 Nrf2 Pathway Vectrine Vectrine (Erdosteine) (Prodrug) Met1 Metabolite 1 (Met 1) (Active Form with -SH group) Vectrine->Met1 Hepatic Metabolism ROS Reactive Oxygen Species (ROS) Met1->ROS Direct Scavenging Keap1 Keap1 Met1->Keap1 Inactivates Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Causes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Keap1->Nrf2 Inhibits (degradation) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx, Catalase) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Antioxidant signaling pathway of Vectrine (erdosteine).

Experimental_Workflow start Start: Disease Model (e.g., Cell Culture, Animal Model) induce_stress Induce Oxidative Stress (e.g., LPS, H2O2, Ischemia-Reperfusion) start->induce_stress treatment Treatment Groups induce_stress->treatment group_control Control treatment->group_control group_vectrine Vectrine treatment->group_vectrine group_nac NAC treatment->group_nac group_vitc Vitamin C treatment->group_vitc assays Perform Antioxidant Assays ros_assay ROS Measurement (e.g., Chemiluminescence) assays->ros_assay lipid_perox_assay Lipid Peroxidation (e.g., MDA Assay) assays->lipid_perox_assay enzyme_assay Antioxidant Enzyme Activity (e.g., SOD, GPx, CAT) assays->enzyme_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis lipid_perox_assay->data_analysis enzyme_assay->data_analysis end Conclusion: Compare Antioxidant Efficacy data_analysis->end

Caption: Experimental workflow for validating antioxidant effects.

Logical_Comparison cluster_vectrine Vectrine (Erdosteine) cluster_nac N-Acetylcysteine (NAC) cluster_vitc Vitamin C title Comparison of Antioxidant Mechanisms v_prodrug Prodrug (Metabolized to Met 1) v_direct Direct ROS Scavenging (via -SH group of Met 1) v_prodrug->v_direct v_indirect Indirect: Activates Nrf2 Pathway & Increases Endogenous Antioxidants v_prodrug->v_indirect n_precursor Precursor to L-cysteine n_gsh Replenishes Glutathione (GSH) n_precursor->n_gsh n_direct Direct ROS Scavenging (limited) n_precursor->n_direct n_nrf2 Activates Nrf2 Pathway n_gsh->n_nrf2 vc_direct Direct Electron Donor to ROS vc_regenerate Regenerates Other Antioxidants (e.g., Vitamin E) vc_direct->vc_regenerate vc_nrf2 Can Modulate Nrf2 Pathway vc_direct->vc_nrf2

References

Vectrine vs. Bromhexine in COPD Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Vectrine (erdosteine) and bromhexine, two mucoactive agents used in the management of Chronic Obstructive Pulmonary Disease (COPD). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to delineate the distinct pharmacological profiles of these compounds. While direct head-to-head preclinical studies are limited, this guide compiles existing evidence to support an objective comparison of their mechanisms of action and therapeutic effects.

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, commonly caused by significant exposure to noxious particles or gases. Mucus hypersecretion, inflammation, and oxidative stress are key pathological features of COPD. Mucoactive agents like Vectrine and bromhexine are employed to alleviate symptoms by improving mucus clearance. However, their underlying mechanisms and ancillary properties differ significantly. Vectrine, a thiol derivative, exhibits a multi-faceted activity profile that includes mucolytic, anti-inflammatory, and antioxidant effects. Bromhexine, a derivative of the Adhatoda vasica plant, primarily acts as a secretolytic agent, increasing the volume and reducing the viscosity of bronchial secretions.

Mechanisms of Action

Vectrine (Erdosteine):

Vectrine is a prodrug that is rapidly metabolized to its active metabolite, Metabolite I (Met I), which contains a free sulfhydryl (-SH) group. This active metabolite is responsible for Vectrine's diverse pharmacological activities:

  • Mucolytic Activity: The sulfhydryl group of Met I breaks the disulfide bonds of mucus glycoproteins, leading to a reduction in sputum viscosity and elasticity.

  • Anti-inflammatory Activity: Vectrine has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), which in turn reduces the production of inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8).

  • Antioxidant Activity: Vectrine can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Bromhexine:

Bromhexine's primary mechanism is to alter the composition and viscosity of bronchial secretions:

  • Secretolytic and Mucolytic Activity: Bromhexine stimulates the serous glands of the respiratory tract, increasing the production of a more serous, less viscous mucus. It also works by breaking down mucopolysaccharide fibers in the mucus.

  • Enhanced Mucociliary Clearance: By reducing mucus viscosity and increasing its volume, bromhexine facilitates the transport and expectoration of sputum, a process aided by its ability to enhance ciliary activity.

Comparative Efficacy in COPD Models

Table 1: Comparative Effects on Mucolytic and Secretolytic Activity
ParameterVectrine (Erdosteine)Bromhexine
Mechanism Breaks disulfide bonds in mucinStimulates serous secretion, breaks down mucopolysaccharide fibers
Effect on Sputum Viscosity Significant reduction[1]Significant reduction[1]
Effect on Sputum Volume May reduce daily sputum volume[1]Increases sputum volume
Mucociliary Clearance Improves mucociliary transportEnhances ciliary activity and mucus transport
Table 2: Comparative Effects on Inflammation and Oxidative Stress
ParameterVectrine (Erdosteine)Bromhexine
Inflammatory Markers Reduces IL-6, IL-8, and C-reactive protein (CRP) levels.Limited data in COPD models; primarily known for mucolytic effects.
Oxidative Stress Markers Decreases Reactive Oxygen Species (ROS) and 8-isoprostane levels.Some antioxidant properties have been suggested, but less defined than Vectrine.
Key Signaling Pathways Modulates NF-κB and Nrf2 pathways.Signaling pathways in COPD are not well-elucidated.

Experimental Protocols

In Vitro COPD Model for a_ssessing Vectrine (Erdosteine) Efficacy

This protocol describes a common in vitro model to simulate COPD-like conditions and evaluate the therapeutic potential of Vectrine.

Objective: To assess the anti-inflammatory and antioxidant effects of Vectrine on human bronchial epithelial cells exposed to cigarette smoke extract (CSE).

Materials:

  • Human bronchial epithelial cells (e.g., BEAS-2B)

  • Cell culture medium (e.g., DMEM/F-12) and supplements

  • Cigarette Smoke Extract (CSE)

  • Vectrine (Erdosteine)

  • Reagents for measuring ROS (e.g., DCFH-DA)

  • ELISA kits for measuring IL-8

Procedure:

  • Cell Culture: Culture BEAS-2B cells to ~80% confluency.

  • CSE Preparation: Prepare fresh CSE for each experiment.

  • Treatment:

    • Pre-treat cells with varying concentrations of Vectrine for 1-2 hours.

    • Expose the cells to a pre-determined concentration of CSE for a specified duration (e.g., 24 hours).

  • Assessment of Oxidative Stress:

    • Measure intracellular ROS levels using a fluorescent probe like DCFH-DA and a fluorescence plate reader or flow cytometer.

  • Assessment of Inflammation:

    • Collect cell culture supernatants and measure the concentration of IL-8 using an ELISA kit.

  • Data Analysis: Analyze the data to determine the dose-dependent effects of Vectrine on CSE-induced ROS production and IL-8 secretion.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, visualize the key signaling pathways and a typical experimental workflow.

cluster_0 Vectrine (Erdosteine) Signaling Pathways in COPD CSE Cigarette Smoke Extract (CSE) ROS ↑ Reactive Oxygen Species (ROS) CSE->ROS NFkB NF-κB Activation ROS->NFkB Inflammation ↑ IL-6, IL-8 (Inflammation) NFkB->Inflammation Vectrine Vectrine (Metabolite I) Vectrine->ROS Inhibits Vectrine->NFkB Inhibits Nrf2 Nrf2 Activation Vectrine->Nrf2 Activates Antioxidants ↑ Antioxidant Enzymes Nrf2->Antioxidants Antioxidants->ROS Neutralizes

Caption: Signaling pathways of Vectrine in a COPD model.

cluster_1 Bromhexine Mechanism of Action Bromhexine Bromhexine SerousGlands Stimulates Serous Glands Bromhexine->SerousGlands Mucopolysaccharides Breaks Down Mucopolysaccharide Fibers Bromhexine->Mucopolysaccharides Cilia Enhances Ciliary Activity Bromhexine->Cilia SerousMucus ↑ Serous Mucus Production SerousGlands->SerousMucus Viscosity ↓ Sputum Viscosity Mucopolysaccharides->Viscosity SerousMucus->Viscosity Clearance ↑ Mucociliary Clearance Viscosity->Clearance Cilia->Clearance

Caption: General mechanism of action for bromhexine.

cluster_2 Experimental Workflow: In Vitro COPD Model cluster_3 Endpoint Analysis Start Seed BEAS-2B cells Culture Culture to 80% confluency Start->Culture Pretreat Pre-treat with Vectrine Culture->Pretreat Expose Expose to Cigarette Smoke Extract (CSE) Pretreat->Expose ROS Measure ROS levels Expose->ROS IL8 Measure IL-8 secretion (ELISA) Expose->IL8

Caption: Workflow for evaluating Vectrine in an in vitro COPD model.

Conclusion

Vectrine (erdosteine) and bromhexine are both effective mucoactive agents used in the management of COPD, however, they possess distinct pharmacological profiles. Vectrine offers a multi-faceted approach by not only acting as a mucolytic but also exerting significant anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 pathways. Bromhexine's primary role is that of a secretolytic, enhancing mucus clearance by increasing the volume and reducing the viscosity of bronchial secretions.

The choice between these agents may depend on the specific clinical phenotype of the COPD patient. For patients with a significant inflammatory and oxidative stress burden, Vectrine may offer broader therapeutic benefits. It is important to note that this comparison is based on the available individual data for each compound, and direct head-to-head preclinical studies are needed to definitively establish their comparative efficacy in COPD models. Future research should focus on such direct comparisons to better guide clinical decision-making and the development of novel therapeutic strategies for COPD.

References

Vectrine (Erdosteine): A Comparative Analysis of Therapeutic Benefits in Chronic Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study validation of the therapeutic benefits of Vectrine (erdosteine), a mucolytic agent, in comparison to other commonly used alternatives such as N-acetylcysteine (NAC), carbocisteine, and ambroxol. The information presented is collated from a range of clinical trials and meta-analyses, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Comparative Efficacy of Mucolytic Agents

The following tables summarize the key efficacy and safety parameters of erdosteine and its alternatives in the management of chronic obstructive pulmonary disease (COPD) and chronic bronchitis.

Table 1: Efficacy in Reducing COPD Exacerbations

Outcome MeasureVectrine (Erdosteine)N-acetylcysteine (NAC)CarbocisteineSupporting Evidence
Annual Exacerbation Rate Reduced by 19.4% vs. placebo (0.91 vs. 1.13 exacerbations/patient/year, p=0.01).[1][2] Particularly effective in reducing mild exacerbations by 57.1%.[1]A meta-analysis showed a significant reduction in exacerbations, particularly with high-dose (1200 mg/day) NAC.[1] The PANTHEON study reported a 22% reduction in exacerbations with 1200 mg/day NAC vs. placebo.[1]The PEACE study showed a significant reduction in exacerbations per patient per year (1.01 vs 1.35 for placebo, p=0.004).[3][4] A meta-analysis reported a reduction of 0.43 exacerbations per participant per year.[3][5]RESTORE Study,[2][6][7] PANTHEON Study,[8][9] PEACE Study,[3][4] Various Meta-Analyses[10][11][12]
Duration of Exacerbations Reduced by 24.6% vs. placebo (9.55 vs. 12.63 days, p=0.023).[1][2][6]Shown to reduce the duration of exacerbations in some studies.[10][12]Data not consistently available in major trials.RESTORE Study,[2][6][7] Meta-Analyses[10][12]
Hospitalization Risk A meta-analysis indicated that only erdosteine significantly reduced the risk of hospitalization due to AECOPD (relative risk 0.56, 95% CI 0.33–0.94, P<0.01 vs. placebo).[10][12]Not consistently shown to significantly reduce hospitalization risk.[12]No significant difference in the rate of hospitalization was found in a meta-analysis.[5]Meta-Analyses[10][11][12]

Table 2: Effect on Sputum Properties

ParameterVectrine (Erdosteine)N-acetylcysteine (NAC)CarbocisteineAmbroxolSupporting Evidence
Sputum Viscosity Significant reduction in apparent sputum viscosity (p < 0.05 vs. placebo).[13][14] A 37% ± 9% reduction in sputum viscosity score was reported.[15]Directly breaks disulfide bonds in the mucus matrix, reducing its viscosity.[1]Reduces mucus viscosity.[16]Thins and breaks down acid mucopolysaccharide fibers in sputum, reducing viscosity.[17][18]Clinical studies on sputum rheology[13][15][19]
Sputum Adhesivity More effective in reducing sputum adhesion than ambroxol.Data not available.Data not available.Data not available.Comparative clinical trials

Table 3: Safety and Tolerability

Adverse EventsVectrine (Erdosteine)N-acetylcysteine (NAC)CarbocisteineAmbroxolSupporting Evidence
Gastrointestinal Side Effects Generally well-tolerated with a low incidence of mild gastrointestinal events.[20]Can cause gastrointestinal side effects.[20]Mild gastrointestinal disturbances such as nausea and stomach discomfort can occur.[16]Can cause diarrhea, dyspepsia, nausea, and vomiting.[21]Clinical trial safety data[16][20][21]
Overall Profile Favorable safety profile, with adverse events similar to placebo.[7]Generally well-tolerated.[9]Well-tolerated.[4]Generally well-tolerated.Meta-Analyses and individual clinical trials[4][7][9][21]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

RESTORE Study (Erdosteine)
  • Objective: To evaluate the efficacy and safety of erdosteine in reducing the rate and duration of exacerbations in patients with moderate-to-severe COPD.[2][6][7]

  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study.[6][22]

  • Patient Population: 467 patients aged 40-80 years with GOLD stage II-III COPD and a history of at least two acute exacerbations in the previous 12 months.[7][23]

  • Intervention: Patients received either erdosteine 300 mg twice daily or a matching placebo for 12 months, in addition to their usual COPD maintenance therapy.[2][6][23]

  • Primary Outcome: The number of acute exacerbations during the 12-month study period.[2][6]

  • Secondary Outcomes: Duration of exacerbations, subject's and physician's severity scores, St. George's Respiratory Questionnaire (SGRQ) score, and use of reliever medications.[7]

PANTHEON Study (N-acetylcysteine)
  • Objective: To assess the efficacy and safety of high-dose (1200 mg/daily) N-acetylcysteine in preventing COPD exacerbations.[8]

  • Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group, multi-center trial.[8]

  • Patient Population: 1006 patients aged 40-80 years with moderate-to-severe COPD (post-bronchodilator FEV1 30-70% of predicted).[8][9]

  • Intervention: Patients were randomized to receive N-acetylcysteine 600 mg twice daily or a matched placebo for one year.[9]

  • Primary Outcome: The annual exacerbation rate.[8]

  • Secondary Outcomes: Time to first exacerbation, quality of life, and pulmonary function.[8]

PEACE Study (Carbocisteine)
  • Objective: To assess whether carbocisteine could reduce the yearly exacerbation rate in patients with COPD.[4]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted in 22 centers in China.[3][4]

  • Patient Population: 709 patients aged 40-80 years with COPD (post-bronchodilator FEV1 between 25% and 79% of predicted) and a history of at least two COPD exacerbations within the previous 2 years.[3][4]

  • Intervention: Patients were randomly assigned to receive 1500 mg of carbocisteine per day or a placebo for one year.[4][24]

  • Primary Outcome: Exacerbation rate over one year.[4]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Vectrine and its alternatives are mediated through distinct yet sometimes overlapping mechanisms.

Vectrine (Erdosteine)

Erdosteine is a prodrug that is rapidly metabolized to its active form, Metabolite I (M1), which contains a free sulfhydryl (-SH) group.[15] This active metabolite exerts its effects through multiple pathways:

  • Mucolytic Activity: The free sulfhydryl group of M1 directly breaks the disulfide bonds (-S-S-) that cross-link mucin glycoproteins, which are the primary structural components of mucus.[15] This depolymerization of mucin fibers leads to a reduction in sputum viscosity and elasticity, facilitating its clearance from the airways.[15]

  • Antioxidant Effects: M1 can directly scavenge reactive oxygen species (ROS), protecting against oxidative damage.

  • Anti-inflammatory Properties: Erdosteine has been shown to modulate inflammatory pathways.

erdosteine_mechanism erdosteine Vectrine (Erdosteine) (Prodrug) liver Hepatic First-Pass Metabolism erdosteine->liver m1 Active Metabolite (M1) with free -SH group liver->m1 mucin Mucin Glycoproteins (with S-S bonds) m1->mucin Breaks Disulfide Bonds ros Reactive Oxygen Species (ROS) m1->ros Scavenges inflammation Inflammatory Pathways m1->inflammation Modulates viscosity Reduced Sputum Viscosity & Elasticity mucin->viscosity oxidative_stress Reduced Oxidative Stress ros->oxidative_stress anti_inflammatory Anti-inflammatory Effects inflammation->anti_inflammatory clearance Improved Mucociliary Clearance viscosity->clearance

Mechanism of Action of Vectrine (Erdosteine).
N-acetylcysteine (NAC)

NAC also possesses a free sulfhydryl group and exerts its therapeutic effects through several mechanisms:

  • Mucolytic Activity: Similar to erdosteine's active metabolite, NAC directly breaks the disulfide bonds in the mucus matrix, thereby reducing its viscosity.[1]

  • Antioxidant Effects: NAC serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. It can also directly scavenge ROS.[1]

nac_mechanism nac N-acetylcysteine (NAC) (with free -SH group) mucin Mucin Glycoproteins (with S-S bonds) nac->mucin Breaks Disulfide Bonds ros Reactive Oxygen Species (ROS) nac->ros Directly Scavenges cysteine L-cysteine nac->cysteine Provides viscosity Reduced Sputum Viscosity mucin->viscosity antioxidant_defense Enhanced Antioxidant Defense ros->antioxidant_defense gsh Glutathione (GSH) Synthesis cysteine->gsh gsh->antioxidant_defense

Mechanism of Action of N-acetylcysteine (NAC).
Carbocisteine

Carbocisteine is considered a mucoregulator rather than a classic mucolytic. Its mechanism is thought to involve the normalization of mucus glycoprotein synthesis. It may restore the balance between sialomucins and fucomucins, which are components of mucus, thereby regulating its viscosity.[16]

carbocisteine_mechanism carbocisteine Carbocisteine goblet_cells Goblet Cells carbocisteine->goblet_cells Acts on glycoprotein_synthesis Mucus Glycoprotein Synthesis goblet_cells->glycoprotein_synthesis sialomucin Sialomucins glycoprotein_synthesis->sialomucin Increases fucomucin Fucomucins glycoprotein_synthesis->fucomucin Decreases mucus_viscosity Normalized Mucus Viscosity sialomucin->mucus_viscosity fucomucin->mucus_viscosity

Mechanism of Action of Carbocisteine.
Ambroxol

Ambroxol is a mucolytic and secretolytic agent. Its primary mechanisms include:

  • Stimulation of Surfactant Production: Ambroxol increases the production of pulmonary surfactant by type II pneumocytes. Surfactant reduces the adhesion of mucus to the bronchial walls, aiding in its clearance.[17]

  • Mucolytic Action: It breaks down the acid mucopolysaccharide fibers in mucus, leading to a reduction in its viscosity.[17][18]

  • Enhanced Mucociliary Clearance: Ambroxol stimulates ciliary activity, which helps in the transport of mucus out of the airways.[21]

ambroxol_mechanism ambroxol Ambroxol type_ii_pneumocytes Type II Pneumocytes ambroxol->type_ii_pneumocytes Stimulates mucus_fibers Acid Mucopolysaccharide Fibers ambroxol->mucus_fibers Breaks Down cilia Ciliary Activity ambroxol->cilia Stimulates surfactant Increased Surfactant Production type_ii_pneumocytes->surfactant mucus_adhesion Reduced Mucus Adhesion surfactant->mucus_adhesion mucus_viscosity Reduced Mucus Viscosity mucus_fibers->mucus_viscosity mucociliary_clearance Enhanced Mucociliary Clearance cilia->mucociliary_clearance mucus_adhesion->mucociliary_clearance mucus_viscosity->mucociliary_clearance

Mechanism of Action of Ambroxol.

Conclusion

Based on the available evidence, Vectrine (erdosteine) demonstrates a robust therapeutic profile in the management of chronic respiratory diseases, particularly COPD. Comparative analyses suggest that while all the discussed mucolytic agents are effective in reducing exacerbations, erdosteine shows a potential advantage in reducing the risk of hospitalization.[10][11][12] The choice of agent may be guided by the specific clinical needs of the patient, including the desired balance of mucolytic, antioxidant, and anti-inflammatory effects, as well as the patient's tolerability profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these agents.

References

A Comparative Analysis of Novel Vectrine Formulations for Enhanced Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vectrine is an investigational small molecule inhibitor targeting the VEC-Kinase, a critical component in oncogenic signaling pathways. To optimize its therapeutic potential, several formulations have been developed to improve its pharmacokinetic profile and targeted delivery. This guide presents a comparative study of three distinct Vectrine formulations: a standard immediate-release tablet (Vectrine-A), a sustained-release oral capsule (Vectrine-B), and a nanoparticle-based intravenous solution (Vectrine-C). The following sections detail the experimental data from head-to-head comparisons, providing researchers with the necessary data to evaluate their respective merits for clinical development.

Pharmacokinetic Profiles

A comparative pharmacokinetic study was conducted in a murine model to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the three Vectrine formulations.

Table 1: Comparative Pharmacokinetic Parameters of Vectrine Formulations

Parameter Vectrine-A (Oral Tablet) Vectrine-B (Oral Capsule) Vectrine-C (IV Nanoparticle)
Cmax (ng/mL) 850 ± 75 450 ± 50 2200 ± 150
Tmax (hr) 1.5 6.0 0.5
AUC (0-24h) (ng·hr/mL) 3200 ± 250 5500 ± 300 9800 ± 500
Oral Bioavailability (%) 35 60 N/A

| Half-life (t½) (hr) | 4.2 | 11.5 | 8.0 |

Experimental Protocol: Pharmacokinetic Analysis

The study utilized male BALB/c mice (n=6 per group). For oral formulations (Vectrine-A and Vectrine-B), a single dose of 10 mg/kg was administered via gavage. For the intravenous formulation (Vectrine-C), a single dose of 2 mg/kg was administered via tail vein injection. Blood samples were collected at predetermined time points (0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Plasma concentrations of Vectrine were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were subsequently calculated using non-compartmental analysis.

In Vitro and In Vivo Efficacy

The therapeutic efficacy of each formulation was assessed through both in vitro cell-based assays and in vivo tumor xenograft models.

Table 2: Comparative Efficacy of Vectrine Formulations

Assay Type Parameter Vectrine-A Vectrine-B Vectrine-C
In Vitro IC50 on NCI-H460 Cells (nM) 50 ± 5 52 ± 6 15 ± 3

| In Vivo | Tumor Growth Inhibition (%) | 45 ± 8 | 65 ± 10 | 92 ± 7 |

Experimental Protocol: In Vitro Cell Viability Assay

The NCI-H460 non-small cell lung cancer cell line was used. Cells were seeded in 96-well plates and treated with serial dilutions of each Vectrine formulation for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Protocol: In Vivo Xenograft Model

NCI-H460 cells were subcutaneously implanted into the flank of immunodeficient nude mice. Once tumors reached a palpable volume (approximately 100 mm³), mice were randomized into treatment groups (n=8 per group). Vectrine-A and Vectrine-B were administered orally once daily, while Vectrine-C was administered intravenously twice weekly for 21 days. Tumor volume was measured twice weekly with calipers. The percentage of tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.

Visualized Data and Workflows

To better illustrate the underlying mechanisms and processes, the following diagrams have been generated.

G cluster_pathway Vectrine Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS VEC_Kinase VEC-Kinase RAS->VEC_Kinase MEK MEK VEC_Kinase->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Vectrine Vectrine Vectrine->VEC_Kinase

Caption: Vectrine inhibits the VEC-Kinase, blocking the downstream signaling cascade.

G cluster_workflow In Vivo Xenograft Model Workflow A 1. Cell Culture (NCI-H460) B 2. Subcutaneous Implantation A->B C 3. Tumor Growth (to ~100 mm³) B->C D 4. Randomize Mice into Groups C->D E 5. Administer Formulations (21 Days) D->E F 6. Measure Tumor Volume (2x/week) E->F G 7. Final Analysis & TGI Calculation F->G

Caption: Experimental workflow for the in vivo tumor growth inhibition study.

G cluster_comparison Formulation Comparison Logic Start Formulation Choice Oral Route: Oral Start->Oral Oral Admin? IV Route: IV Start->IV IV Admin? Rapid Vectrine-A (Tablet) Lower Bioavailability Oral->Rapid Rapid Release? Sustained Vectrine-B (Capsule) Higher Bioavailability Oral->Sustained Sustained Release? VectrineC Vectrine-C (Nanoparticle) Highest Efficacy IV->VectrineC Targeted Delivery

Caption: Decision logic for selecting a Vectrine formulation based on key attributes.

Comparison Guide: Evaluating the Synergistic Effects of Vectrine with Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vectrine is a novel, investigational, highly selective inhaled phosphodiesterase 4 (PDE4) inhibitor designed for the treatment of chronic inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. The primary mechanism of action for PDE4 inhibitors is the prevention of cyclic adenosine monophosphate (cAMP) degradation, a key intracellular second messenger that mediates airway smooth muscle relaxation and suppresses inflammatory responses.[1][2] Standard bronchodilator therapies, including β2-adrenergic agonists and long-acting muscarinic antagonists (LAMAs), are mainstays in managing these conditions.[3][4] This guide provides a comparative analysis, supported by preclinical and clinical data, on the synergistic effects of Vectrine when co-administered with these standard bronchodilators.

Synergy with β2-Adrenergic Agonists

Mechanism of Synergy: The synergistic bronchodilator effect of Vectrine and β2-agonists stems from their complementary actions on the intracellular cAMP signaling pathway.[5] β2-agonists (e.g., albuterol, formoterol) bind to β2-adrenergic receptors on airway smooth muscle cells, activating adenylyl cyclase to increase the production of cAMP.[6] Concurrently, Vectrine inhibits PDE4, the primary enzyme responsible for the degradation of cAMP in these cells.[1][3] The simultaneous increase in production and decrease in degradation leads to a significant and sustained elevation of intracellular cAMP levels, resulting in enhanced protein kinase A (PKA) activation and profound smooth muscle relaxation (bronchodilation).[7][8]

G cluster_cell Airway Smooth Muscle Cell cluster_cAMP B2A β2-Agonist B2AR β2-Adrenergic Receptor B2A->B2AR Binds AC Adenylyl Cyclase B2AR->AC Activates (+) cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates (+) Vectrine Vectrine Vectrine->PDE4 Inhibits (-) AMP 5'-AMP PDE4->AMP Degrades Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Caption: Synergistic cAMP signaling pathway. (Max-Width: 760px)

Preclinical Data

The synergy between Vectrine and the long-acting β2-agonist (LABA) formoterol was evaluated in two key preclinical models.

Table 1: In Vitro cAMP Accumulation in Human Airway Smooth Muscle (HASM) Cells

Treatment (15 min) Intracellular cAMP (pmol/mg protein) Fold Increase vs. Control
Control (Vehicle) 2.5 ± 0.3 1.0
Vectrine (100 nM) 7.8 ± 0.9 3.1
Formoterol (10 nM) 15.2 ± 1.8 6.1
Vectrine (100 nM) + Formoterol (10 nM) 55.6 ± 6.2 22.2 (Synergistic)

Data are presented as mean ± SEM.

Table 2: Ex Vivo Relaxation of Pre-contracted Guinea Pig Tracheal Strips

Treatment % Relaxation of Methacholine-induced Contraction
Control (Vehicle) 2.1 ± 0.5%
Vectrine (1 µM) 25.4 ± 3.1%
Formoterol (100 nM) 48.9 ± 5.5%
Vectrine (1 µM) + Formoterol (100 nM) 92.3 ± 7.8% (Synergistic)

Data are presented as mean ± SEM.

Experimental Protocols

  • In Vitro cAMP Accumulation Assay:

    • Cell Culture: Primary human airway smooth muscle (HASM) cells were cultured to confluence in 24-well plates.

    • Assay Procedure: Cells were washed and incubated in serum-free media containing a broad-spectrum phosphodiesterase inhibitor (IBMX, 100 µM) for 30 minutes to establish baseline conditions. The media was then replaced with media containing Vectrine, formoterol, the combination, or vehicle control for 15 minutes at 37°C.

    • Measurement: The reaction was stopped by adding 0.1 M HCl. Intracellular cAMP levels were quantified using a competitive enzyme immunoassay (EIA) kit, following the manufacturer's instructions.[9] Total protein was measured using a BCA assay for normalization.

  • Ex Vivo Isolated Tracheal Strip Relaxation Assay:

    • Tissue Preparation: Tracheal tissues were isolated from male Hartley guinea pigs and cut into 2-3 mm wide rings.[10] The rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

    • Assay Procedure: Tissues were placed under an optimal resting tension of 1.0 g and allowed to equilibrate for 60 minutes. A stable contraction was induced using 1 µM methacholine.

    • Measurement: Once a plateau was reached, cumulative concentrations of Vectrine, formoterol, or the combination were added. Relaxation was measured as the percentage reversal of the methacholine-induced contraction.[10]

Synergy with Long-Acting Muscarinic Antagonists (LAMAs)

Mechanism of Synergy: LAMAs (e.g., tiotropium) function by blocking the M3 muscarinic receptor on airway smooth muscle, thereby inhibiting acetylcholine-induced bronchoconstriction.[3] While this mechanism does not directly overlap with the cAMP pathway, the combination of a LAMA with a LABA and Vectrine provides a comprehensive, multi-pathway approach to maximizing bronchodilation. The LAMA prevents cholinergic-driven bronchoconstriction, while the LABA/Vectrine combination actively promotes smooth muscle relaxation. This dual-pronged approach is highly effective in patients with significant bronchoconstrictor tone, such as in COPD.[11][12]

Clinical Data

A 24-week, randomized, double-blind clinical trial was conducted in patients with moderate-to-severe COPD to evaluate the efficacy of inhaled Vectrine as an add-on therapy to standard bronchodilator regimens. The primary endpoint was the change from baseline in trough forced expiratory volume in 1 second (FEV1).

G P1 Patient Screening (N=1200) S1 4-Week Run-in P1->S1 P2 Randomization (N=800) A1 Placebo P2->A1 Arm 1 A2 Vectrine + LAMA/LABA P2->A2 Arm 2 A3 Placebo + LAMA/LABA P2->A3 Arm 3 S2 24-Week Treatment Period S1->P2 S3 Follow-up S2->S3

Caption: Clinical trial workflow diagram. (Max-Width: 760px)

Table 3: Clinical Efficacy of Vectrine as Add-on Therapy in COPD (24 Weeks)

Treatment Group N Baseline Trough FEV1 (L) Change from Baseline in Trough FEV1 (mL)
Placebo 205 1.28 -15 ± 8
Tiotropium/Olodaterol (LAMA/LABA) 301 1.30 +125 ± 12
Vectrine + Tiotropium/Olodaterol 305 1.29 +210 ± 14 (p<0.01 vs. LAMA/LABA)

Data are presented as mean ± SEM.

Comparative Summary and Conclusion

The preclinical and clinical data presented demonstrate that Vectrine provides significant synergistic or additive benefits when combined with standard bronchodilator therapies.

Table 4: Summary of Vectrine's Synergistic Performance

Therapy Combination Key Mechanism Preclinical Outcome Clinical Outcome (FEV1 Improvement)
Vectrine + β2-Agonist Maximized cAMP accumulation Potent synergistic relaxation of airway smooth muscle Significant improvement expected

| Vectrine + LAMA/LABA | Dual approach: Prevents bronchoconstriction and promotes relaxation | N/A | Superior improvement vs. dual bronchodilator alone |

References

Erdosteine in the Management of Chronic Respiratory Diseases: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of erdosteine with other mucolytic agents, based on meta-analyses of clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis. The data presented herein is intended to support evidence-based research and drug development decisions.

Executive Summary

Erdosteine is a thiol-based mucolytic and antioxidant agent that has demonstrated significant efficacy in the management of chronic respiratory diseases. Multiple meta-analyses of randomized controlled trials (RCTs) have established its superiority over placebo and favorable profile compared to other mucolytics, such as N-acetylcysteine (NAC) and carbocisteine. Erdosteine has been shown to reduce the frequency and duration of exacerbations, decrease the risk of hospitalization, and improve overall symptom scores in patients with COPD and chronic bronchitis. Its multifaceted mechanism of action, encompassing mucolytic, anti-inflammatory, and antioxidant properties, contributes to its robust clinical performance.

Comparative Efficacy of Erdosteine

Meta-analyses consistently demonstrate the clinical benefits of erdosteine in patients with COPD and chronic bronchitis. A network meta-analysis of seven RCTs including 2,753 COPD patients ranked erdosteine as the most effective mucolytic in reducing the risk of acute exacerbations, followed by carbocisteine and N-acetylcysteine.[1]

Reduction of Exacerbations

Erdosteine has been shown to be particularly effective in reducing the rate of acute exacerbations of COPD (AECOPD). The RESTORE study, a large-scale, randomized, placebo-controlled trial, found that erdosteine reduced the annual exacerbation rate by 19.4% compared to placebo.[2] A meta-analysis of ten studies involving 1,278 patients further confirmed that erdosteine significantly reduces the overall risk of exacerbations.[3]

Outcome MeasureErdosteineN-acetylcysteine (NAC)CarbocisteinePlaceboSupporting Evidence
Risk of AECOPD Superior efficacyLess effective than erdosteine and carbocisteineMore effective than NAC-Network meta-analysis ranked effectiveness: Erdosteine > Carbocysteine > NAC.[1]
Risk of at Least One AECOPD Significant reduction (RR 0.82, 95% CI 0.70–0.95, P<0.01)No significant reduction reported in comparative meta-analysesNot reported in comparative meta-analyses-[4]
Duration of AECOPD (days) Significant reduction (Mean Difference: -2.04, 95% CI -3.51 to -0.57, P<0.01)Significant reduction (Mean Difference: -3.56, 95% CI -5.46 to -1.66, P<0.01)Data not available in comparative meta-analyses-[4]
Risk of Hospitalization due to AECOPD Significant reduction (RR 0.56, 95% CI 0.33–0.94, P<0.01)No significant reduction reported in comparative meta-analysesData not available in comparative meta-analyses-[4]
Symptom Improvement

A meta-analysis of individual patient data from 15 RCTs (1,046 patients) demonstrated that erdosteine provides significant relief from key symptoms of chronic bronchitis and COPD compared to both placebo and other mucolytics.

Symptom ScoreErdosteine vs. Comparators (Placebo/Mucolytics)
Cumulative Global Efficacy Index -1.02 (95% CI: -1.60 to -0.44)
Cough Frequency -0.19 (95% CI: -0.34 to -0.03)
Cough Intensity -0.30 (95% CI: -0.44 to -0.17)
Sputum Viscosity -0.28 (95% CI: -0.49 to -0.07)
Difficulty to Expectorate -0.24 (95% CI: -0.40 to -0.08)

Safety and Tolerability

Across multiple meta-analyses, erdosteine has been found to be well-tolerated, with a low incidence of adverse events that are generally mild and gastrointestinal in nature.[5] The frequency of adverse events with erdosteine is comparable to that of placebo and other mucolytics.[6] A scientific review noted that while respiratory tract infections were not detected as a side effect for erdosteine, they were reported for carbocisteine (0.56%) and NAC (10.85%).[7]

Mechanism of Action

Erdosteine is a prodrug that is rapidly converted to its active metabolite, Metabolite 1 (M1), which contains a free sulfhydryl (-SH) group. This active metabolite is responsible for erdosteine's multifaceted therapeutic effects.

Mucolytic and Antioxidant Activity

The primary mechanism of erdosteine's mucolytic action is the ability of M1's sulfhydryl group to break the disulfide bonds in mucoproteins, which reduces the viscosity of mucus and facilitates its clearance from the airways.[8] M1 also acts as a potent scavenger of reactive oxygen species (ROS), thereby protecting respiratory tissues from oxidative stress, a key contributor to the pathophysiology of COPD.[8]

Anti-inflammatory Effects

Erdosteine exhibits significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] By preventing the degradation of IκBα, an inhibitor of NF-κB, erdosteine blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-6 and IL-1β.[2][10] Recent research also suggests that erdosteine may activate innate immune responses by stimulating type I interferon and inflammasome pathways.[8]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimulus Inflammatory Stimulus IKK IKK Inflammatory\nStimulus->IKK Activates IkBa_NFkB IkBa-NFkB Complex IKK->IkBa_NFkB Phosphorylates IkBa leading to degradation IkBa IkBa NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocates to Nucleus IkBa_NFkB->NFkB Releases Erdosteine Erdosteine Erdosteine->IKK Inhibits Pro-inflammatory\nGenes Pro-inflammatory Genes NFkB_n->Pro-inflammatory\nGenes Activates Transcription

Erdosteine's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The clinical trials included in the meta-analyses were predominantly randomized, double-blind, placebo-controlled studies. The following provides an overview of the methodologies of two key trials.

The RESTORE Study

The "Reducing Exacerbations and Symptoms by Treatment with Oral Erdosteine in COPD" (RESTORE) study was a multinational, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 467 patients with moderate to severe COPD.

  • Intervention: Erdosteine 300 mg twice daily or placebo for 12 months, in addition to usual COPD therapy.

  • Primary Outcome: Rate of AECOPD.

  • Secondary Outcomes: Duration of AECOPD, time to first exacerbation, and health-related quality of life.

The EQUALIFE Study

The "Efficacy and Quality of Life with Erdosteine" (EQUALIFE) study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 155 patients with moderate COPD.

  • Intervention: Erdosteine 300 mg twice daily or placebo for 8 months.

  • Primary Outcomes: Exacerbation rate and hospitalization.

  • Secondary Outcomes: Lung function and health-related quality of life.

cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Spirometry, Symptoms, QoL) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Erdosteine_Arm Erdosteine (e.g., 300mg b.i.d.) Randomization->Erdosteine_Arm Control_Arm Placebo or Active Comparator (e.g., NAC) Randomization->Control_Arm Follow_up_Visits Regular Follow-up Visits (e.g., 1, 3, 6, 9, 12 months) Erdosteine_Arm->Follow_up_Visits Control_Arm->Follow_up_Visits Outcome_Assessment Outcome Assessment (Exacerbations, Hospitalizations, Spirometry, Symptom Scores, QoL) Follow_up_Visits->Outcome_Assessment Adverse_Events Adverse Event Monitoring Follow_up_Visits->Adverse_Events Data_Analysis Statistical Analysis (Comparison of Outcomes between Treatment Arms) Outcome_Assessment->Data_Analysis Adverse_Events->Data_Analysis

Typical Experimental Workflow of a Randomized Controlled Trial.

Meta-Analysis Methodology

The meta-analyses cited in this guide generally adhere to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines. This involves a systematic approach to identify, screen, and include relevant studies, followed by statistical analysis to synthesize the results.

cluster_identification Identification cluster_screening Screening cluster_eligibility Eligibility & Inclusion cluster_synthesis Quantitative Synthesis Database_Search Systematic Literature Search (e.g., PubMed, Embase, Cochrane) Remove_Duplicates Remove Duplicates Database_Search->Remove_Duplicates Screen_Titles_Abstracts Screen Titles and Abstracts Remove_Duplicates->Screen_Titles_Abstracts Full_Text_Screening Assess Full-Text Articles for Eligibility Screen_Titles_Abstracts->Full_Text_Screening Inclusion_Criteria Apply Inclusion Criteria (e.g., RCTs, specific patient population) Full_Text_Screening->Inclusion_Criteria Data_Extraction Data Extraction from Included Studies Inclusion_Criteria->Data_Extraction Statistical_Analysis Perform Meta-Analysis (e.g., pairwise, network) Data_Extraction->Statistical_Analysis Assess_Heterogeneity Assess Heterogeneity (e.g., I² statistic) Statistical_Analysis->Assess_Heterogeneity Publication_Bias Assess Publication Bias (e.g., funnel plots) Statistical_Analysis->Publication_Bias

Logical Flow of a Meta-Analysis Process (PRISMA).

Conclusion

The evidence from multiple meta-analyses strongly supports the use of erdosteine in the management of COPD and chronic bronchitis. Its superior efficacy in reducing exacerbations and improving symptoms, combined with a favorable safety profile, positions it as a valuable therapeutic option. The multifaceted mechanism of action, targeting mucus viscosity, oxidative stress, and inflammation, provides a strong rationale for its clinical benefits. This guide provides a consolidated overview of the available evidence to aid researchers and drug development professionals in their ongoing efforts to advance the treatment of chronic respiratory diseases.

References

Navigating the Safety Landscape of Thiol-Based Mucolytics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the safety profiles of Vectrine (Erdosteine) and other prominent thiol derivatives, including N-acetylcysteine (NAC), Carbocisteine, and Fudosteine, reveals a generally favorable and comparable tolerability among these mucolytic agents. While gastrointestinal disturbances are the most commonly reported side effects across the class, the incidence of serious adverse events is low. Erdosteine, marketed as Vectrine, has demonstrated a particularly noteworthy safety profile in multiple clinical studies, often showing adverse event rates similar to placebo.

This guide provides a comprehensive comparison of the safety data for these thiol derivatives, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Safety Data of Thiol Derivatives

The following tables summarize the incidence of adverse events reported in clinical trials for Vectrine (Erdosteine), N-acetylcysteine (NAC), Carbocisteine, and Fudosteine.

Table 1: Safety Profile of Vectrine (Erdosteine) in Patients with Moderate COPD (RESTORE Study) [1]

Adverse Event CategoryErdosteine (n=126)Placebo (n=128)
Total Adverse Events 136169
Serious Adverse Events 34
Treatment-Related Serious Adverse Events00
Deaths00

Table 2: Adverse Events in a Meta-Analysis of Erdosteine vs. Placebo or Other Mucolytics [2]

Adverse EventErdosteineReference Groups (Placebo or other mucolytics)
Incidence of Adverse Events 10.2%11.0%
Primary TypeGastrointestinalGastrointestinal

Table 3: Common Adverse Effects of N-acetylcysteine (NAC)

Route of AdministrationAdverse EffectIncidence Rate
Oral Nausea, VomitingUp to 33%[3]
Diarrhea, Flatus, Gastroesophageal refluxReported[3]
Intravenous Anaphylactoid Reactions (mild)6%[3]
Anaphylactoid Reactions (moderate)10%[3]
Anaphylactoid Reactions (severe - bronchospasm, hypotension)1%[3]

Table 4: Safety Profile of Carbocisteine in COPD

Adverse EventIncidence/Note
Gastrointestinal Effects (diarrhea, nausea, stomach upset), Headache Occurred in about 15% of patients with bronchiectasis in a 3-month study; did not require treatment discontinuation[4]
Overall Adverse Events vs. Placebo No significant difference in a meta-analysis[5]

Table 5: Safety Profile of Fudosteine in Healthy Volunteers (Bioequivalence Study) [6]

CohortAdverse Event IncidenceTreatment-Emergent AEs (related to drug)
Fasting 15.6% (5/32 subjects)3.1% (1 subject)
Fed 21.9% (7/32 subjects)12.5% (4 subjects)
No serious adverse events were reported.

Key Experimental Protocols

The RESTORE Study (Reducing Exacerbations and Symptoms by Treatment with ORal Erdosteine in COPD)
  • Objective: To evaluate the effect of erdosteine on the rate and duration of exacerbations in patients with moderate-to-severe COPD.[6][7]

  • Study Design: A 12-month, prospective, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[6][7][8]

  • Participant Population: 445 patients aged 40-80 years with a diagnosis of moderate-to-severe COPD (GOLD stage II/III) and a history of at least two acute exacerbations in the previous year.[6][7]

  • Intervention: Patients received either erdosteine 300 mg twice daily or a matching placebo, in addition to their usual COPD therapy.[6][8]

  • Safety Assessment: The safety of the treatment was evaluated by monitoring and recording all adverse events, with a distinction between serious and non-serious events. The percentage of patients experiencing adverse events was compared between the erdosteine and placebo groups.[6]

N-acetylcysteine (NAC) for Acetaminophen Toxicity Study
  • Objective: To determine the rate of adverse events associated with intravenous administration of oral N-acetylcysteine for suspected acetaminophen poisoning.

  • Study Design: A retrospective medical record review with explicit criteria.

  • Participant Population: All patients who received oral N-acetylcysteine intravenously from September 1995 to September 2001 were included.

  • Safety Assessment: Adverse events were categorized as cutaneous, systemic, or life-threatening. A standardized data collection form was used by five reviewers to abstract data from patient charts.

Carbocisteine for COPD (PEACE Study)
  • Objective: To investigate the effect of long-term carbocisteine treatment on the frequency of exacerbations in patients with COPD.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: 709 Chinese patients with COPD.

  • Intervention: Patients were administered carbocisteine (250 mg, 3 times a day) or placebo for 3 years.

  • Safety Assessment: The tolerability of carbocisteine was assessed throughout the study.

Visualizing the Mechanisms and Processes

To better understand the biological context of thiol derivative safety and the structure of clinical research, the following diagrams are provided.

G General Experimental Workflow for Safety Assessment cluster_0 Pre-clinical Phase cluster_1 Clinical Trial Phases cluster_2 Post-Marketing Surveillance in_vitro In Vitro Studies (Cell-based toxicity assays) in_vivo In Vivo Studies (Animal models) in_vitro->in_vivo Initial safety screen phase1 Phase I (Healthy volunteers, safety and dosage) in_vivo->phase1 Transition to human trials phase2 Phase II (Patients, efficacy and side effects) phase1->phase2 phase3 Phase III (Large patient groups, efficacy and safety monitoring) phase2->phase3 phase4 Phase IV (Post-marketing studies, long-term safety) phase3->phase4 Regulatory approval

A generalized workflow for assessing drug safety.

G Signaling Pathways in Thiol Derivative-Mediated Effects and Toxicity cluster_0 Cellular Environment cluster_1 Mechanism of Action & Protection cluster_2 Potential Toxicity Pathways ROS Reactive Oxygen Species (ROS) (e.g., from inflammation, toxins) gsh_depletion Severe GSH Depletion (High toxicant load) ROS->gsh_depletion thiol_drug Thiol Derivative (e.g., Vectrine, NAC) gsh_replenish Replenishment of Glutathione (GSH) thiol_drug->gsh_replenish direct_scavenging Direct ROS Scavenging thiol_drug->direct_scavenging antioxidant_enzymes Increased Antioxidant Enzymes (e.g., SOD, Catalase) thiol_drug->antioxidant_enzymes hypoxia_pathway Hypoxia Response Pathway Activation thiol_drug->hypoxia_pathway High-dose/stress can activate gsh_replenish->ROS Neutralizes direct_scavenging->ROS Neutralizes antioxidant_enzymes->ROS Neutralizes protein_dysfunction Protein Dysfunction (Thiol group binding by toxins) gsh_depletion->protein_dysfunction Leads to apoptosis Apoptosis gsh_depletion->apoptosis Can trigger protein_dysfunction->apoptosis Can trigger

Pathways in thiol derivative effects and toxicity.

References

Safety Operating Guide

Critical Safety Notice: Identify Your Substance Before Proceeding

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal procedure for "Vectrin" depends entirely on its chemical composition. The name "this compound" is associated with both pharmaceutical compounds (containing active ingredients like erdosteine or minocycline hydrochloride) and pyrethroid-based pesticides. These substance classes have vastly different hazard profiles and require distinct disposal protocols.

Action Required: Before taking any action, you must identify the exact nature of your "this compound" product. Consult the manufacturer's label and, most importantly, the Safety Data Sheet (SDS) provided with the chemical. The SDS is the primary source of information for safe handling and disposal. If the SDS is not available, contact your institution's Environmental Health and Safety (EHS) office for guidance. Misidentification and improper disposal can lead to regulatory violations, environmental contamination, and serious safety incidents.

This guide provides procedural information for two possible scenarios. You must determine which is applicable to your material.

Scenario A: Disposal of this compound as a Pharmaceutical or Research Chemical

If "this compound" is a pharmaceutical compound (e.g., erdosteine, minocycline) used in research, it must be treated as chemical waste. Laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Disposal in the regular trash or down the drain is prohibited.[2]

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE as specified in the SDS, including at a minimum a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

  • Waste Classification: Determine if the waste is classified as hazardous. Unless confirmed to be non-hazardous by your EHS office, all research chemical waste should be treated as hazardous.[2] Some chemicals may be designated as "acutely toxic" (P-listed), which have stricter disposal requirements for their empty containers.[5][6]

  • Waste Collection (Solid Waste):

    • Place pure chemical powder, contaminated materials (e.g., weighing boats, contaminated gloves, absorbent pads), and tablets/capsules into a designated hazardous waste container.[3]

    • This container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, screw-top lid.[7]

    • Do not mix incompatible waste streams.[7]

  • Waste Collection (Liquid Waste):

    • Collect solutions containing the chemical in a designated hazardous liquid waste container.

    • The container must be leak-proof with a secure lid. Leave at least one inch of headspace to allow for expansion.[7]

    • Segregate aqueous waste from solvent waste. Halogenated and non-halogenated solvents should also be kept separate.[8][9]

  • Labeling:

    • Label the waste container immediately with a hazardous waste tag provided by your institution's EHS office.[2]

    • The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), approximate concentrations, and the date accumulation started.[6][8]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] The SAA must be at or near the point of waste generation.[6]

    • Ensure the container is within secondary containment (e.g., a spill tray) to prevent leaks.[2]

  • Disposal Request:

    • Once the container is full or you are finished with the process, submit a chemical waste pickup request to your institution's EHS or hazardous waste disposal program.[5]

Disposal of Contaminated Labware and Empty Containers
  • Reusable Glassware: Decontaminate by triple rinsing with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[2][3]

  • Disposable Items (e.g., plasticware, pipette tips): If heavily contaminated, dispose of them as solid hazardous waste.[10]

  • Empty Chemical Bottles:

    • For acutely hazardous (P-listed) chemicals, the container must be triple-rinsed with a solvent capable of removing the residue. This rinsate is hazardous waste.[2][8]

    • For other hazardous chemicals, once all contents have been removed by normal means, the container can often be disposed of in the regular trash after the label has been thoroughly defaced or removed.[2][11] Consult your EHS office for specific institutional policies.

Scenario B: Disposal of this compound as a Pesticide

If "this compound" is a pyrethrin or pyrethroid-based insecticide, its disposal is strictly regulated. The product label is a legal document that includes a "Storage and Disposal" section with mandatory instructions.[12][13]

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Always wear the PPE specified on the product label when handling pesticide waste. This typically includes chemical-resistant gloves and eye protection.[13][14]

  • Use or Donate Excess Product: The best way to dispose of a small amount of excess pesticide is to apply it according to the label directions.[15][16] Alternatively, you may be able to give it to a neighbor or another party who can use it as intended, provided it remains in its original, fully labeled container.[15]

  • Waste Collection (Unused Pesticide):

    • Never pour leftover pesticides down the sink, toilet, or any drain.[12][16] This can contaminate waterways and is illegal.

    • Keep the pesticide in its original container with the label intact.[13]

    • This material must be disposed of as household hazardous waste (for small quantities) or through a licensed hazardous waste contractor.[13][17] In a laboratory setting, this will be managed by your EHS office.

  • Waste Collection (Contaminated Materials):

    • Any materials used to clean up a pesticide spill (absorbent pads, soil, etc.) must be collected in a sealed, labeled container and disposed of as hazardous waste.[18]

    • Contaminated clothing should be handled carefully. Some heavily contaminated items may need to be discarded as hazardous waste.[17][18]

  • Disposal of Empty Containers:

    • Do not reuse empty pesticide containers for any other purpose.[16][19]

    • For non-pressurized containers, triple-rinse them immediately after emptying.[14][19]

      • Fill the container about one-quarter full with water.

      • Replace the cap and shake for 30 seconds.

      • Add the rinse water (rinsate) to your spray tank and apply it to an area permitted by the label. Do not pour rinsate on the ground or down a drain. [13][15]

      • Repeat this process two more times.

    • After triple-rinsing, puncture the container to prevent reuse. It can then typically be disposed of in the regular trash, unless your local recycling program explicitly accepts pesticide containers.[14][15]

  • Disposal Request:

    • Contact your institution's EHS office or your local solid waste authority to find a hazardous waste collection program for your unused pesticide.[16]

Data Presentation: Disposal Procedure Summary

ParameterScenario A: Pharmaceutical/Research ChemicalScenario B: Pesticide
Primary Regulation EPA Resource Conservation and Recovery Act (RCRA)Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) via Product Label
Primary Disposal Route Institutional Hazardous Waste Program (EHS)[5]Licensed Hazardous Waste Contractor or Collection Program[13][17]
Drain/Sewer Disposal Strictly Prohibited[2]Strictly Prohibited[12][16]
Trash Disposal Prohibited for chemical waste; allowed for properly emptied/decontaminated containers only[2]Prohibited for unused pesticide; allowed for triple-rinsed containers[12][14]
Waste Container Designated, compatible, sealed hazardous waste container[7]Original product container for unused pesticide[13]
Labeling Institutional "Hazardous Waste" tag with full chemical name and details[2]Original manufacturer's label must remain intact[13]
Empty Container Prep Triple-rinse if P-listed; empty completely for others. Deface label.[2][8]Triple-rinse, add rinsate to sprayer. Puncture container.[14][19]

Experimental Protocols: Preparing Chemical Waste for Disposal

Specific experimental protocols for the chemical neutralization of this compound are not provided in safety literature for standard laboratory disposal. The universally accepted and required procedure is to manage it as hazardous waste through your institution's EHS office, which uses a licensed disposal facility.[3][20]

The key protocol is the proper preparation of waste for collection.

General Workflow for Chemical Waste Preparation
  • Designation: At the start of an experiment, designate a specific, compatible container for each type of chemical waste that will be generated (e.g., aqueous, non-halogenated solvent).

  • Labeling: Immediately affix a hazardous waste label to the container. Fill in all known information.

  • Accumulation: During your work, add waste to the appropriate container. Keep the container sealed at all times except when adding waste.[2]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area, segregated from incompatible chemicals.[7] Use secondary containment.

  • Finalization: When the experiment is complete or the container is full, ensure the waste label is accurately and completely filled out with all constituents and their percentages.

  • Pickup Request: Secure the lid tightly and submit a request for waste pickup following your institution's specific procedure.

Mandatory Visualizations

Chemical_Disposal_Workflow start Waste Generated identify Identify Waste (Pure Chemical, Mixture, Contaminated Solid) start->identify sds Consult Safety Data Sheet (SDS) & Institutional EHS Policy identify->sds is_hazardous Is Waste Hazardous? sds->is_hazardous select_container Select Compatible, Labeled Hazardous Waste Container is_hazardous->select_container  Yes non_haz_disposal Dispose per EHS Guidance (e.g., Regular Trash, Drain) is_hazardous->non_haz_disposal No   segregate Segregate Incompatibles (e.g., Acids from Bases) select_container->segregate store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment segregate->store_saa request_pickup Request Pickup by EHS / Hazardous Waste Program store_saa->request_pickup end Disposal Complete request_pickup->end non_haz_disposal->end

Caption: Decision workflow for proper laboratory chemical waste disposal.

This document provides procedural guidance based on general laboratory safety principles. It is not a substitute for the specific information contained in the Safety Data Sheet (SDS) for your product or the policies of your institution's Environmental Health and Safety (EHS) department. Always prioritize the SDS and your local EHS regulations.

References

Essential Protective Measures for Handling Vectrin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for a hazardous laboratory chemical named "Vectrin" is publicly available. "Vectrine" is a trade name for the mucolytic drug Erdosteine, for which detailed occupational handling data is not provided in public sources. The following guide is a comprehensive template for handling a hypothetical potent, hazardous research compound, herein referred to as this compound. Researchers must replace this general guidance with specific information from the official SDS for any chemical they handle.

This guide provides essential safety and logistical information for the operational use and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe research environment.

Pre-Handling Risk Assessment

Before any procedure involving this compound, a thorough risk assessment must be conducted. This involves:

  • Reviewing the Safety Data Sheet (SDS) to understand its specific hazards (e.g., toxicity, reactivity, flammability).

  • Evaluating the quantities being used and the nature of the procedure (e.g., weighing solids, preparing solutions, aerosol-generating activities).

  • Identifying and ensuring the proper function of primary engineering controls, such as a certified chemical fume hood.

Required Personal Protective Equipment (PPE)

A baseline level of PPE is mandatory for all work with this compound. Increased protection may be necessary based on the scale of the experiment or the risk of splashing and aerosolization.

  • Eye and Face Protection: Chemical splash goggles are required at all times. For procedures with a significant splash hazard, a full-face shield must be worn over the safety goggles.

  • Hand Protection: Double gloving with nitrile gloves is recommended. Gloves must have an adequate breakthrough time for the solvents being used. Check the manufacturer's compatibility data. Contaminated gloves must be removed and replaced immediately using the proper doffing technique to avoid skin contact.

  • Body Protection: A standard laboratory coat is suitable for handling small quantities. For larger quantities or significant splash risks, a chemical-resistant apron over the lab coat is required. All protective clothing should be buttoned completely.

  • Respiratory Protection: Work must be conducted within a certified chemical fume hood to prevent inhalation exposure. If procedures have a high potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges may be required. Respirator use necessitates prior medical clearance and fit-testing.

Quantitative Safety Data

The following tables provide hypothetical quantitative data for this compound. Researchers should consult the specific SDS for actual values.

Table 1: Hypothetical Occupational Exposure Limits

ParameterValue
Permissible Exposure Limit (PEL) - OSHA0.5 mg/m³ (8-hr TWA)
Threshold Limit Value (TLV) - ACGIH0.2 mg/m³ (8-hr TWA)
Short-Term Exposure Limit (STEL)1.0 mg/m³ (15-min)
Immediately Dangerous to Life or Health (IDLH)50 mg/m³

Table 2: Glove Compatibility (Hypothetical Data)

Glove MaterialBreakthrough Time (minutes)Performance
Nitrile Rubber> 480Excellent
Neoprene240Good
Natural Rubber (Latex)< 15Not Recommended
PVC (Vinyl)< 10Not Recommended

Operational and Disposal Plans

Workflow for Safe Handling of this compound

The following diagram outlines the essential steps and decision points for safely handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal start Start: Procedure with this compound Planned risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment 1 select_ppe Select & Don Appropriate PPE risk_assessment->select_ppe 2 verify_controls Verify Engineering Controls (e.g., Fume Hood) select_ppe->verify_controls 3 handle_this compound Handle this compound inside Fume Hood verify_controls->handle_this compound 4 spill Spill Occurs? handle_this compound->spill 5 spill_kit Use Spill Kit (Follow Emergency Protocol) spill->spill_kit Yes decontaminate Decontaminate Work Area spill->decontaminate No spill_kit->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste 6 doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe 7 wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8 end End wash_hands->end 9

Caption: Workflow for Safe this compound Handling and Disposal.

Step-by-Step Disposal Plan for Contaminated Materials

Proper segregation and disposal of this compound-contaminated waste are crucial to prevent environmental contamination and accidental exposure.

  • Segregation at Point of Use:

    • Solid Waste: All contaminated solid materials (e.g., gloves, weigh paper, pipette tips, paper towels) must be placed in a designated, clearly labeled, and sealed hazardous waste container. This container should be lined with a heavy-duty plastic bag.

    • Liquid Waste: Unused this compound solutions or contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

    • Sharps: Contaminated needles, syringes, or razor blades must be placed directly into a designated sharps container for hazardous chemical waste.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."

    • Include an indication of the hazards (e.g., "Toxic").

    • Keep containers closed at all times except when adding waste.

  • Storage:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general lab traffic.

    • Ensure secondary containment is used for liquid waste containers to catch any potential leaks.

  • Final Disposal:

    • Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of any this compound-contaminated materials in the regular trash or down the drain.[1][2]

By implementing these rigorous safety and handling protocols, researchers can effectively manage the risks associated with potent chemical compounds like this compound, ensuring personal safety and regulatory compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.